molecular formula C10H8O2 B1271209 4-(Prop-2-yn-1-yloxy)benzaldehyde CAS No. 5651-86-5

4-(Prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1271209
CAS No.: 5651-86-5
M. Wt: 160.17 g/mol
InChI Key: GSSBOYWRKTVVQX-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSBOYWRKTVVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365494
Record name 4-(prop-2-yn-1-yloxy)benzaldehyde
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-86-5
Record name 4-(prop-2-yn-1-yloxy)benzaldehyde
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Record name 4-(Propargyloxy)benzaldehyde
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Foundational & Exploratory

4-(Prop-2-yn-1-yloxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-(Prop-2-yn-1-yloxy)benzaldehyde, a versatile building block in organic synthesis.

Chemical Properties

This compound is a solid organic compound notable for its bifunctional nature, incorporating both an aldehyde and a terminal alkyne. These reactive groups make it a valuable intermediate for the synthesis of more complex molecules through various organic reactions, such as click chemistry.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₈O₂[1][2]
Molecular Weight 160.17 g/mol [1]
CAS Number 5651-86-5[2]
Appearance White to light yellow/orange powder or crystals[3]
Melting Point 85-86 °C
Boiling Point 293.2 °C at 760 mmHg (Predicted)
Density 1.128 g/cm³ (Predicted)
Solubility Soluble in methanol. Soluble in organic solvents such as ethanol and carbon disulfide at room temperature.[3]
Storage Temperature Room temperature, under an inert atmosphere.
Refractive Index 1.573 (Predicted)
Flash Point 137.4 °C
Vapor Pressure 0.00175 mmHg at 25°C

Synthesis

The primary method for the synthesis of this compound involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a propargyl halide in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • 3-Bromopropyne (Propargyl bromide)

  • Acetone

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Chloride (NaCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A suspension of 4-hydroxybenzaldehyde (425.8 g) and potassium carbonate (807.6 g) in acetone (2,960 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser.

  • The mixture is heated to reflux (approximately 60°C) under a nitrogen atmosphere.

  • 3-Bromopropyne (502.4 g) is added dropwise to the stirred suspension over a period of 2 hours.

  • The reaction mixture is maintained at reflux for an additional 3 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid potassium carbonate is removed by filtration and washed several times with acetone.

  • The filtrate is washed with a saturated aqueous solution of NaHCO₃ followed by a saturated aqueous solution of NaCl.

  • The aqueous phase is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and then concentrated.

  • The resulting solution is cooled in a refrigerator overnight to induce crystallization.

  • The crystals of 4-(2-propynyloxy)benzaldehyde are collected by filtration and washed with cold diethyl ether. This crystallization process can be repeated with the filtrate to increase the yield.

This protocol has been reported to yield the product in high purity (99.9% by gas chromatography) and good yield (83%).

Synthesis Workflow

SynthesisWorkflow Reactants 4-Hydroxybenzaldehyde + Propargyl Bromide + K₂CO₃ (Base) Reaction Williamson Ether Synthesis (Reflux, ~60°C, N₂ atm) Reactants->Reaction Solvent Acetone Solvent->Reaction Workup Filtration & Washing (NaHCO₃, NaCl) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Drying (Na₂SO₄) & Concentration Extraction->Purification Crystallization Crystallization (Cold Diethyl Ether) Purification->Crystallization Product This compound Crystallization->Product

Caption: Williamson Ether Synthesis of this compound.

Spectral Data

  • ¹H NMR: Peaks corresponding to the aldehydic proton, aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the ether-linked methylene carbon, and the two sp-hybridized carbons of the alkyne.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, the ≡C-H stretch, and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).

For reference, spectral data for structurally similar compounds like 4-propoxybenzaldehyde are available and can provide an indication of the expected chemical shifts and absorption frequencies.

Reactivity and Applications

The aldehyde functionality of this compound allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C-C bond-forming reactions.

The terminal alkyne group is particularly useful for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This makes the molecule a valuable building block in medicinal chemistry for the synthesis of compound libraries and in materials science for the development of functional polymers.

Safety and Handling

No specific safety data sheet for this compound was found. However, based on the safety information for the structurally related compound 4-allyloxybenzaldehyde, the following precautions are recommended:

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Do not breathe dust, mist, vapors, or spray.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere, such as nitrogen.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[4]

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound itself. Its primary role in a biological context is as a synthetic intermediate for the creation of more complex molecules that may be investigated for their therapeutic potential.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available scientific literature. All laboratory work should be conducted with appropriate safety precautions and under the supervision of trained personnel.

References

An In-depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde, a valuable intermediate in the development of chemical probes and various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through a Williamson ether synthesis.[2][3][4][5][6] This well-established organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction to yield the desired ether.[2][5]

The reaction is typically carried out in a polar aprotic solvent such as acetone, which facilitates the dissolution of the reactants and promotes the SN2 mechanism.[7][8] The overall reaction is efficient, with reported yields often exceeding 80%.[7][8]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound, based on established literature methods.[7][8]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-HydroxybenzaldehydeC₇H₆O₂122.12202.44 g
Propargyl BromideC₃H₃Br118.96201.49 mL
Potassium Carbonate (K₂CO₃)K₂CO₃138.21202.76 g
AcetoneC₃H₆O58.08-30 mL
DichloromethaneCH₂Cl₂84.93-As needed for extraction
Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed for drying
Petroleum Ether---As needed for chromatography
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed for chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (2.44 g, 20 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (30 mL).[7]

  • Stir the suspension and add propargyl bromide (1.49 mL, 20 mmol).[7]

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 60°C) with constant stirring.[1][8]

  • Maintain the reflux for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.[8]

  • Filter the reaction mixture to remove the excess potassium carbonate and wash the solid residue with acetone.[8]

  • Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator.[7]

  • Dissolve the resulting residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃ and then with brine (saturated NaCl solution).[8]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[7]

  • Filter off the drying agent and concentrate the organic layer by rotary evaporation to obtain the crude product.[7]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to afford this compound as a yellow oily compound.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Yield 83-93%[7][8]
Physical State Yellow oily compound / Solid[7]
Molecular Formula C₁₀H₈O₂[9]
Molecular Weight 160.17 g/mol [9]
¹H NMR (400 MHz, CDCl₃) δ = 9.86 (s, 1H, ArCOH), 7.83-7.81 (d, J = 8.4 Hz, 2H, ArH), 7.07-7.05 (d, J = 8.4 Hz, 2H, ArH), 4.75 (s, 2H, ArOCH₂), 2.57 (s, 1H, alkyne-H)[7]

Synthesis Workflow and Mechanism

The synthesis of this compound follows a straightforward and efficient workflow, which is depicted in the diagram below. The underlying chemical transformation is a classic Williamson ether synthesis, proceeding via an SN2 mechanism.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (SN2 Mechanism) R1->Reaction R2 Propargyl Bromide R2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Temp Reflux (60°C) Temp->Reaction P This compound Reaction->P

Caption: Workflow for the synthesis of this compound.

The reaction mechanism is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by potassium carbonate. The resulting phenoxide ion then undergoes a nucleophilic attack on the primary carbon of propargyl bromide, displacing the bromide ion and forming the ether linkage.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide Ion K₂CO₃ This compound This compound Phenoxide Ion->this compound + Propargyl Bromide - Br⁻

Caption: Reaction mechanism for the Williamson ether synthesis.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and high-yielding method. The procedure is straightforward, utilizing readily available and relatively inexpensive reagents. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate for applications in medicinal chemistry and chemical biology.

References

An In-Depth Technical Guide to 4-(Prop-2-yn-1-yloxy)benzaldehyde: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5651-86-5

Introduction

4-(Prop-2-yn-1-yloxy)benzaldehyde, also known as 4-(propargyloxy)benzaldehyde, is an aromatic aldehyde that has garnered significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an aldehyde group, a benzene ring, and a terminal alkyne, makes it a highly versatile synthetic intermediate. The aldehyde functionality allows for a variety of classical chemical transformations, while the propargyl group (prop-2-yn-1-yl) serves as a reactive handle for modern ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₂[1][2]
Molecular Weight 160.17 g/mol [1][2]
Melting Point 85-86 °C[1][2]
Boiling Point 293.2 °C at 760 mmHg[1]
Density 1.128 g/cm³[1]
Appearance White to light yellow crystalline powder[2]
Solubility Soluble in methanol[1]
Storage Temperature Room temperature, under an inert atmosphere[1][2]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base.

Materials:

  • 4-hydroxybenzaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a stirred suspension of 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) in anhydrous acetone, add propargyl bromide (1.1-1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane) to yield this compound as a crystalline solid.

Synthesis_Workflow Reactants 4-Hydroxybenzaldehyde + Propargyl Bromide + K₂CO₃ in Acetone Reaction Williamson Ether Synthesis (Reflux, 3-6h) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound Reaction CuAAC 'Click' Reaction (Room Temperature) Alkyne->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Copper CuSO₄·5H₂O Copper->Reaction ReducingAgent Sodium Ascorbate ReducingAgent->Reaction Product 1,4-Disubstituted-1,2,3-triazole Reaction->Product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->PI3K Inhibitor->Akt

References

A Technical Guide to the Molecular Structure of 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde. It consolidates crystallographic and spectroscopic data, details an established experimental protocol for its synthesis, and illustrates its utility as a versatile building block in chemical biology and drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound, also known as 4-(propargyloxy)benzaldehyde, is an aromatic aldehyde derivative that has garnered interest as a crucial intermediate in organic synthesis.[1] Its structure is characterized by a benzaldehyde core functionalized with a propargyl ether group at the para position. This unique combination of three distinct functional moieties—an aldehyde, a terminal alkyne, and an aromatic ether—makes it a highly valuable bifunctional building block. The aldehyde serves as a synthetic handle for conjugation to other molecules, while the terminal alkyne is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This guide delves into the precise molecular architecture and experimental details of this compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecule consists of a planar benzene ring connected to a carbonyl group and a propargyloxy group.

PropertyValueReference
Molecular Formula C₁₀H₈O₂[3][4][5]
Molecular Weight 160.17 g/mol [3]
CAS Number 5651-86-5[3][6]
Appearance Solid[4]
Common Synonyms 4-(Propargyloxy)benzaldehyde, 4-(2-Propynyloxy)benzaldehyde[4][5][6]
Solubility Soluble in organic solvents like ethanol and carbon disulfide.[1]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [penwidth=1.5, color="#202124"];

// Nodes for atoms and groups O1 [label="O", pos="0,1.2!", fontcolor="#EA4335"]; C1 [label="C", pos="-0.87,0.5!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="0,-1!"]; C4 [label="C", pos="0.87,-0.5!"]; C5 [label="C", pos="0.87,0.5!"]; C_CHO [label="C", pos="0,-2!"]; O_CHO [label="O", pos="0.8,-2.4!", fontcolor="#EA4335"]; H_CHO [label="H", pos="-0.8,-2.4!"]; O_ether [label="O", pos="1.74,1!"]; CH2 [label="CH₂", pos="2.6,1.5!"]; C_alkyne1 [label="C", pos="3.4,2!"]; C_alkyne2 [label="C", pos="4.2,2.5!"]; H_alkyne [label="H", pos="5,3!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; O1 -- C1;

// Substituent bonds C3 -- C_CHO; C_CHO -- O_CHO [label=" =", fontsize=18, fontcolor="#202124"]; C_CHO -- H_CHO; C5 -- O_ether; O_ether -- CH2; CH2 -- C_alkyne1; C_alkyne1 -- C_alkyne2 [label=" ≡", fontsize=18, fontcolor="#202124"]; C_alkyne2 -- H_alkyne; }

Caption: 2D structure of this compound.

Crystallographic and Structural Analysis

A single-crystal X-ray study provides definitive insights into the three-dimensional structure of the molecule.[7] The analysis reveals that all non-hydrogen atoms in the molecule are essentially coplanar, with a root-mean-square deviation of only 0.0192 Å.[7][8] This planarity facilitates an effective electronic conjugation system that includes the carbonyl group, the benzene ring, and the lone pair of the propynyloxy oxygen atom.[7][8]

In the solid state, molecules organize into inversion dimers through π–π stacking interactions, with a centroid–centroid distance of 3.5585 (15) Å.[7][8] These dimers are further linked by weak Csp—H⋯O=C hydrogen bonds, forming an extended, ladder-like supramolecular structure.[7][8]

Crystallographic DataValueReference
Crystal System Monoclinic[7]
Space Group P2/n[7]
Data Collection Temp. 93 K[7]
R.M.S. Deviation 0.0192 Å[7][8]
π–π Stacking Distance 3.5585 (15) Å[7][8]
R-factor 0.037[7]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a literature procedure for the synthesis of 4-(2-propynyloxy) benzaldehyde.[6]

Reactants:

  • 4-Hydroxybenzaldehyde

  • 3-Bromo-propyne (Propargyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

Procedure:

  • A suspension of 4-hydroxybenzaldehyde (425.8 g) and K₂CO₃ (807.6 g) in acetone (2,960 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser under a nitrogen atmosphere.

  • The mixture is heated to reflux (approx. 60 °C).

  • 3-Bromo-propyne (502.4 g) is added dropwise to the stirred suspension over a period of 2 hours.

  • The reaction is maintained at reflux for an additional 3 hours after the addition is complete.

  • After cooling to room temperature, the reaction mixture is filtered to remove the excess K₂CO₃, which is then washed several times with acetone.

  • The combined filtrate is washed with a saturated aqueous solution of NaHCO₃ and subsequently with a saturated NaCl solution.

  • The aqueous phase is extracted with diethyl ether.

  • The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to a volume of approximately 1 liter.

  • The concentrated solution is refrigerated overnight to induce crystallization. The resulting crystals are collected by filtration and washed with cold diethyl ether.

  • The procedure yields 4-(2-propynyloxy) benzaldehyde with high purity (99.9% by gas chromatography) and in high yield (83%).[6] The structure is typically confirmed by infrared and mass spectroscopic analysis.[6]

synthesis_workflow reactants 4-Hydroxybenzaldehyde + 3-Bromo-propyne conditions K₂CO₃, Acetone Reflux (60°C), 5h reactants->conditions 1. Mix & Heat workup Filtration Aqueous Wash Extraction conditions->workup 2. Reaction product This compound workup->product 3. Isolation

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

The true utility of this compound lies in its capacity as a trifunctional building block, particularly for the synthesis of chemical probes. The molecule's three key regions can be leveraged for distinct, orthogonal chemical transformations.

  • Aldehyde Group : Serves as a primary synthetic handle. It can be readily appended to a ligand or pharmacophore through reductive amination or other condensation reactions.

  • Alkyne Group : The terminal alkyne is an ideal functional group for "click chemistry," enabling covalent ligation to azide-tagged molecules or biomolecules.

  • Aromatic Core : Provides a rigid scaffold and can be further functionalized if required.

This multi-functionality allows for the streamlined construction of complex molecular probes for use in chemical biology to identify biological targets of small molecules.[2]

logical_application main_mol This compound aldehyde Aldehyde (-CHO) main_mol->aldehyde has alkyne Terminal Alkyne (-C≡CH) main_mol->alkyne has app_aldehyde Ligand Conjugation (e.g., Reductive Amination) aldehyde->app_aldehyde enables app_alkyne Click Chemistry (e.g., CuAAC with Azides) alkyne->app_alkyne enables

Caption: Logical diagram of the molecule's utility as a bifunctional building block.

References

An In-depth Technical Guide to the Properties and Applications of 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Prop-2-yn-1-yloxy)benzaldehyde is a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry, materials science, and bioconjugation. Its structure, incorporating both a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures and for the modification of biomolecules through "click chemistry." This guide provides a comprehensive overview of the available data on the solubility of this compound, detailed experimental protocols for its solubility determination, and a workflow illustrating its application in bioconjugation.

Physicochemical Properties

This compound, also known as 4-(propargyloxy)benzaldehyde, is a solid at room temperature with a melting point of approximately 82°C.[1] It is characterized by the presence of a benzaldehyde moiety and a propargyl ether group. This unique combination of functional groups dictates its reactivity and solubility profile.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubility
MethanolSoluble[1][2]
EthanolSoluble[1][3]
Carbon DisulfideSoluble[3]

It is important to note that the term "soluble" is qualitative and the extent of solubility can vary. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols

Determination of Qualitative Solubility

A straightforward method to qualitatively assess the solubility of this compound in a given solvent can be performed as follows:

  • Preparation: Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation: Vigorously shake the vial for 30-60 seconds.

  • Assessment: Observe the solution. If the solid completely disappears, it is considered soluble. If it remains undissolved or a suspension is formed, it is deemed insoluble. For intermediate cases, it can be classified as partially soluble.

Determination of Quantitative Solubility (Gravimetric Method)

For a precise measurement of solubility, a gravimetric method can be employed. This protocol is a general procedure and can be adapted for various solvents and temperatures.

  • Saturated Solution Preparation:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath is recommended for this purpose.

  • Separation of Undissolved Solid:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe to avoid solvent evaporation.

  • Solvent Evaporation and Mass Determination:

    • Dispense the supernatant into a pre-weighed, dry container.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling point to avoid decomposition.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • The solubility can be calculated using the following formula:

      • Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn (mL)] x 100

Applications in Bioconjugation: A Workflow Example

The presence of a terminal alkyne group makes this compound an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used to link molecules together with high efficiency and specificity, particularly in the realm of drug development and bioconjugation.

The aldehyde group can be used as a handle to attach the molecule to a substrate, while the alkyne is available for the "click" reaction. The following workflow illustrates how this compound can be used to functionalize a biomolecule.

G cluster_0 Step 1: Immobilization/Functionalization cluster_1 Step 2: Click Chemistry Reaction (CuAAC) A Biomolecule with primary amine (e.g., Protein, Peptide) C Reductive Amination A->C B This compound B->C D Alkyne-Functionalized Biomolecule C->D Formation of a stable secondary amine linkage E Azide-tagged molecule of interest (e.g., Fluorophore, Drug, PEG) G Bioconjugate D->G E->G F Copper(I) Catalyst (e.g., from CuSO4/Sodium Ascorbate) F->G

Workflow for Bioconjugation using this compound.

Workflow Description:

  • Step 1: Functionalization via Reductive Amination: A biomolecule containing a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) is reacted with this compound. The aldehyde group of the benzaldehyde reacts with the amine to form an intermediate imine, which is then reduced to a stable secondary amine linkage. This process effectively attaches the alkyne functionality to the biomolecule.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-functionalized biomolecule is then subjected to a "click" reaction with a molecule of interest that has been tagged with an azide group. In the presence of a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, the alkyne and azide undergo a [3+2] cycloaddition to form a stable triazole ring. This reaction covalently links the molecule of interest to the biomolecule.

This modular approach allows for the efficient and specific labeling of biomolecules with a wide array of functionalities, including fluorescent dyes for imaging, polyethylene glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted delivery.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and related fields. While quantitative solubility data is sparse, its solubility in common organic solvents like methanol and ethanol allows for its use in a variety of synthetic applications. The detailed protocols provided herein offer a starting point for its handling and characterization. Furthermore, its utility as a linker in bioconjugation, exemplified by the CuAAC workflow, highlights its significance in the construction of complex, functional biomolecular conjugates. Further research into its quantitative solubility and broader applications is warranted.

References

Technical Guide: Spectral Analysis of 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile organic compound 4-(Prop-2-yn-1-yloxy)benzaldehyde. This compound, featuring a terminal alkyne and an aldehyde functional group, serves as a valuable building block in various synthetic applications, including click chemistry, materials science, and the development of novel pharmaceutical agents. This document compiles available spectral data (NMR, IR, and MS) and detailed experimental protocols to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.

Table 1: ¹H NMR Spectral Data[1]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.86s-1HAr-CH O
7.83-7.81d8.42HAr-H (ortho to CHO)
7.07-7.05d8.42HAr-H (ortho to OCH₂)
4.75s-2HO-CH ₂-C≡CH
2.57s-1H-C≡CH

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Note: At the time of this publication, experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound were not explicitly available in the reviewed literature. However, a synthetic procedure has noted that infrared and mass spectroscopic analysis confirmed the structure of the compound.

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methodology for acquiring the cited NMR data.

Synthesis of this compound[1][2]

This procedure follows a Williamson ether synthesis methodology.

Materials:

  • 4-hydroxybenzaldehyde

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (20 mmol, 2.44 g), potassium carbonate (20 mmol, 2.76 g), and acetone (30 mL).[1]

  • Add propargyl bromide (20 mmol, 1.49 mL) to the mixture.[1]

  • Reflux the reaction mixture for 8 hours.[1]

  • After cooling to room temperature, extract the mixture twice with dichloromethane.[1]

  • Dry the combined organic layers over magnesium sulfate.[1]

  • Concentrate the solution by rotary evaporation.[1]

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield the product.[1]

NMR Spectroscopy Protocol[1]

Instrumentation:

  • Bruker-DRX-400 spectrometer

Sample Preparation:

  • The purified compound was dissolved in deuterated chloroform (CDCl₃).

Data Acquisition:

  • ¹H NMR spectra were recorded at a frequency of 400 MHz.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Hydroxybenzaldehyde Propargyl Bromide K₂CO₃ Acetone reflux Reflux (8h) reactants->reflux Combine extraction Extraction with CH₂Cl₂ reflux->extraction Cooling drying Drying (MgSO₄) extraction->drying evaporation Rotary Evaporation drying->evaporation chromatography Column Chromatography (Petroleum Ether:EtOAc = 5:1) evaporation->chromatography Crude Product product This compound chromatography->product

Caption: Synthetic workflow for this compound.

References

A Technical Guide to Core Starting Materials for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pivotal starting materials utilized in the synthesis of heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. This document details the synthetic routes, experimental protocols, and quantitative data associated with key starting materials and named reactions, offering a valuable resource for professionals in organic chemistry and drug development.

1,3-Dicarbonyl Compounds: Versatile Precursors for Five- and Six-Membered Heterocycles

1,3-Dicarbonyl compounds are highly versatile building blocks in heterocyclic synthesis due to the reactivity of their enol and enolate forms.[1] They are key starting materials in several named reactions for the synthesis of pyrazoles, pyridines, and furans.

Knorr Pyrazole Synthesis

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a direct and efficient method for preparing polysubstituted pyrazoles.[2][3] The reaction is typically catalyzed by an acid.[3]

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add the hydrazine derivative (1.0-1.2 eq). If a hydrazine salt is used, a mild base is often added to neutralize the acid formed.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the specific substrates.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration if it precipitates. Alternatively, the mixture is poured into ice-water, and the resulting precipitate is collected. The crude product is then purified by recrystallization.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazinenano-ZnO / WaterRoom Temp0.595[2]
AcetylacetoneHydrazine hydrateEthylene glycolRoom Temp-70-95[2]
1,3-DiketoneHydrazine derivativeAcetic AcidReflux--[4]

Reaction Pathway: Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Imine Imine Dicarbonyl->Imine + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Derivative Hydrazine->Imine Hemiaminal Cyclic Hemiaminal Imine->Hemiaminal Intramolecular Attack Pyrazole Pyrazole Hemiaminal->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5][6]

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative [7]

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, combine ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / SDS (0.1M) in Water (Ultrasonic)--96[5]
5-Bromothiophene-2-carboxyaldehydeAcetylacetoneAmmonium acetateCAN / Solvent-freeRoom Temp1-2.5Good to Excellent[8]
BenzaldehydeEthyl 2,4-dioxopentanoateAmmonium acetateEthanol804-6-[7]

Experimental Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Pyridine_Workflow Reactants Combine Aldehyde, β-Ketoester (2 eq), and Ammonium Acetate in Ethanol Reflux Reflux at 80°C (4-6 hours) Reactants->Reflux Workup Cool, Evaporate Solvent, Dissolve in Ethyl Acetate, Wash with Water and Brine Reflux->Workup Purification Dry, Filter, Concentrate, and Purify by Column Chromatography Workup->Purification Product 1,4-Dihydropyridine Purification->Product

Caption: Experimental workflow for Hantzsch pyridine synthesis.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis of furans involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[9][10]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [11]

  • Reaction Setup: A mixture of hexane-2,5-dione and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent like toluene is prepared.

  • Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

1,4-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Hexane-2,5-dionep-TsOHTolueneReflux-Good to Excellent[9][11]
3,4-Disubstituted-2,5-hexanedionesAcid----[9]

α-Haloketones: Key Electrophiles for Heterocycle Construction

α-Haloketones are highly reactive bifunctional compounds that serve as valuable precursors for a variety of heterocycles, including thiazoles, pyrroles, and imidazoles, due to their two electrophilic sites.[5][12]

Hantzsch Thiazole Synthesis

A cornerstone for the synthesis of thiazole derivatives, this reaction involves the condensation of an α-haloketone with a thioamide.[13]

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole [13]

  • Reaction Setup: Combine 2-bromoacetophenone and thiourea in ethanol.

  • Reaction Conditions: Heat the mixture to reflux.

  • Work-up and Purification: After cooling, the product often crystallizes and can be collected by filtration.

α-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaEthanolReflux-High[13]
α-BromoketoneThioamideIonic LiquidRoom Temp-Excellent[14]
α-Halo carbonyl compoundsThioureaEthanol701-[14]

Reaction Pathway: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product Haloketone α-Haloketone Thioether Thioether Intermediate Haloketone->Thioether + Thioamide (SN2) Thioamide Thioamide Thioamide->Thioether Cyclic_Intermediate Cyclic Intermediate Thioether->Cyclic_Intermediate Intramolecular Condensation Thiazole Thiazole Cyclic_Intermediate->Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Enamines: Nucleophilic Intermediates in Heterocyclic Synthesis

Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, are excellent nucleophiles and are utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions.[15][16]

Stork Enamine Alkylation and Acylation

The Stork enamine synthesis involves the alkylation or acylation of an enamine, followed by hydrolysis to yield the corresponding α-substituted carbonyl compound, which can be a precursor for more complex heterocycles.[12][17]

Experimental Protocol: General Procedure for Stork Enamine Alkylation [12]

  • Enamine Formation: The enamine is typically pre-formed by reacting a ketone with a secondary amine, often with azeotropic removal of water.

  • Alkylation: The enamine is then reacted with an electrophile, such as an alkyl halide. The reaction is usually carried out under neutral conditions.

  • Hydrolysis: The resulting iminium salt is hydrolyzed with dilute acid to afford the α-alkylated ketone.

Ketone/AldehydeSecondary AmineElectrophileSolventYield (%)Reference
Isobutyraldehyde-Bu2BOTFTHF77[12]
CyclohexanonePyrrolidineAlkyl Halide--[18]
-Diisopropyl aminePhenylacetylene, Hg(OAc)2CH2Cl2/THF-

Reaction Pathway: Stork Enamine Alkylation

Stork_Enamine_Alkylation Start Ketone/Aldehyde + Secondary Amine Enamine Enamine Formation Start->Enamine Alkylation Alkylation with Alkyl Halide Enamine->Alkylation Iminium Iminium Salt Alkylation->Iminium Hydrolysis Hydrolysis (dilute acid) Iminium->Hydrolysis Product α-Alkylated Ketone/ Aldehyde Hydrolysis->Product

Caption: Workflow for Stork enamine alkylation.

Other Notable Starting Materials and Reactions

Gewald Aminothiophene Synthesis

This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce a polysubstituted 2-aminothiophene.[19][20]

Ketone/Aldehydeα-CyanoesterBaseSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneEthyl cyanoacetateMorpholine---35-80[21]
p-Substituted AcetophenonesMalononitrileMorpholineSolvent-free (Ball Milling)--Moderate[22]
KetonesMalononitrileTriethylamineWater (Ultrasound)700.5-1 h42-90[23]
Fischer Indole Synthesis

One of the most important methods for synthesizing indoles, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an aldehyde or ketone.[24][25]

ArylhydrazineAldehyde/KetoneAcid CatalystSolventTemperature (°C)Yield (%)Reference
PhenylhydrazinePyruvic acid---Low (initial report)[26]
o,m-Tolylhydrazine hydrochloridesIsopropyl methyl ketoneAcetic acidRoom Temp-High[27]
Aryl hydrazineAldehyde/KetoneLewis or Brønsted Acid-ElevatedModerate to Excellent[24]

This guide highlights the versatility and significance of these core starting materials in the synthesis of a diverse range of heterocyclic compounds. The provided protocols and data serve as a practical resource for the design and execution of synthetic strategies in academic and industrial research.

References

An In-depth Technical Guide to Alkyne-Functionalized Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to alkyne-functionalized benzaldehyde derivatives. These versatile compounds serve as crucial building blocks in organic synthesis, bioconjugation, and medicinal chemistry, offering a reactive handle for a variety of chemical transformations.

Core Synthesis Methodologies

The introduction of an alkyne moiety onto a benzaldehyde scaffold can be achieved through several robust and widely utilized synthetic methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of aryl alkynes, including alkyne-functionalized benzaldehydes. This reaction involves the coupling of a terminal alkyne with an aryl halide (commonly an iodide or bromide) and is catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base.[1][2]

Experimental Protocol: Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde via Sonogashira Coupling

  • Materials: 2-Bromobenzaldehyde, propargyl alcohol, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), and triethylamine (Et₃N).

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-bromobenzaldehyde (1.0 eq) and propargyl alcohol (1.2 eq) in triethylamine.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the solution.

    • Stir the mixture at room temperature for 5 minutes.

    • Add copper(I) iodide (0.04 eq) and heat the reaction mixture to 60 °C overnight.[3]

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired alkyne-functionalized benzaldehyde.

Aldehyde-Alkyne-Amine (A³) Coupling

The A³ coupling is a powerful one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to produce propargylamines.[4][5] This atom-economical process is often catalyzed by copper, gold, or silver complexes and can be performed in a variety of solvents, including water.[5][6]

Experimental Protocol: General Procedure for Copper-Catalyzed A³ Coupling

  • Materials: Benzaldehyde derivative (1.0 eq), secondary amine (e.g., piperidine, 1.2 eq), terminal alkyne (1.3 eq), copper/aluminum oxide (Cu/Al) catalyst, and toluene.

  • Procedure:

    • To a round-bottom flask, add the aldehyde, amine, alkyne, Cu/Al catalyst (0.12 mmol based on Cu), and toluene.

    • Degas the mixture and backfill with nitrogen.

    • Stir the reaction mixture at 100 °C for 22 hours.

    • After cooling to room temperature, filter the catalyst.

    • Wash the residue with additional toluene and combine the filtrates.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the propargylamine product.[7]

Applications in Bioconjugation and Drug Discovery

The terminal alkyne group of these benzaldehyde derivatives is a versatile functional handle for bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]

Click Chemistry for Bioconjugation

Alkyne-functionalized molecules can be covalently linked to azide-modified biomolecules (proteins, nucleic acids, etc.) with high efficiency and specificity under mild, aqueous conditions.[10][11]

Experimental Protocol: General Procedure for CuAAC Labeling of an Azide-Modified Protein

  • Materials: Alkyne-functionalized benzaldehyde derivative (as a probe), azide-modified protein, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), copper(II) sulfate (CuSO₄), and sodium ascorbate.

  • Procedure:

    • Prepare a solution of the azide-modified protein in a suitable buffer.

    • Add the alkyne-functionalized probe.

    • Add THPTA solution, followed by CuSO₄ solution, and vortex briefly after each addition.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

    • The labeled protein can then be purified by methods such as size-exclusion chromatography to remove excess reagents.[10]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne_Benzaldehyde Alkyne-Functionalized Benzaldehyde Derivative Reaction_Vessel Reaction Mixture (Aqueous Buffer) Alkyne_Benzaldehyde->Reaction_Vessel Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction_Vessel CuSO4 CuSO₄ CuSO4->Reaction_Vessel Ascorbate Sodium Ascorbate Ascorbate->Reaction_Vessel Ligand THPTA Ligand Ligand->Reaction_Vessel Triazole_Product Triazole-Linked Bioconjugate Reaction_Vessel->Triazole_Product Click Reaction Purification Purification Triazole_Product->Purification

Workflow for CuAAC Bioconjugation.

Proteolysis-Targeting Chimeras (PROTACs)

Alkyne-functionalized linkers are extensively used in the modular synthesis of PROTACs.[12][] These hetero-bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkyne serves as a connection point for "clicking" together a warhead (targeting the protein of interest) and an E3 ligase ligand.

Experimental Protocol: Synthesis of an Alkyne-Functionalized JQ1 Warhead

  • Materials: (+)-JQ1-carboxylic acid, propargylamine, HATU, HOBt, DIPEA, and DMF.

  • Procedure:

    • Dissolve (+)-JQ1-carboxylic acid (1.0 eq), propargylamine (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the alkyne-functionalized JQ1.[14]

PROTAC_Synthesis cluster_warhead Warhead Synthesis cluster_ligand E3 Ligand Functionalization JQ1_acid JQ1-Carboxylic Acid Amide_Coupling Amide Coupling JQ1_acid->Amide_Coupling Propargylamine Propargylamine Propargylamine->Amide_Coupling Alkyne_JQ1 Alkyne-Functionalized JQ1 Amide_Coupling->Alkyne_JQ1 Click_Reaction CuAAC Click Chemistry Alkyne_JQ1->Click_Reaction E3_Ligand E3 Ligase Ligand Ligand_Coupling Coupling E3_Ligand->Ligand_Coupling Azide_Linker Azido-Linker Azide_Linker->Ligand_Coupling Azide_Ligand Azide-Functionalized E3 Ligand Ligand_Coupling->Azide_Ligand Azide_Ligand->Click_Reaction PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

Modular PROTAC Synthesis via Click Chemistry.

Cycloaddition Reactions

Beyond click chemistry, alkyne-functionalized benzaldehydes participate in other cycloaddition reactions, such as the Asao-Yamamoto benzannulation, to construct complex polycyclic aromatic systems.[15]

Asao-Yamamoto Benzannulation

This reaction combines a 2-(phenylethynyl)benzaldehyde with another alkyne to form a 2,3-substituted naphthalene derivative, often catalyzed by a combination of a copper(II) salt and a Brønsted acid.[16]

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis and application of alkyne-functionalized benzaldehyde derivatives as reported in the literature.

Table 1: Representative Yields for A³ Coupling Reactions with Benzaldehyde Derivatives

AldehydeAmineAlkyneCatalyst SystemYield (%)Reference
BenzaldehydePiperidinePhenylacetylene(CuOAc)₂95[6]
4-ChlorobenzaldehydePiperidinePhenylacetylene(CuOAc)₂96[6]
4-MethylbenzaldehydePiperidinePhenylacetylene(CuOAc)₂94[6]
2-NaphthaldehydePiperidinePhenylacetylene(CuOAc)₂91[6]
CyclohexanecarboxaldehydePiperidinePhenylacetylene(CuOAc)₂92[6]

Table 2: Yields for PROTAC Synthesis via CuAAC Click Chemistry

Warhead (Alkyne)E3 Ligase Ligand (Azide)Linker TypeYield (%)Reference
JQ1VHL Ligand0 PEG units90[12]
JQ1CRBN Ligand1 PEG unit~55-90[17]
JQ1CRBN Ligand2 PEG units~55-90[17]
JQ1VHL Ligand4 PEG units~55-90[12]

Conclusion

Alkyne-functionalized benzaldehyde derivatives are indispensable tools in modern chemical and biological research. Their straightforward synthesis, coupled with the exceptional versatility of the alkyne handle for "click" reactions and other transformations, has positioned them as key intermediates in the development of complex molecules, chemical probes, and novel therapeutics like PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to leverage the unique properties of these valuable chemical entities.

References

synthesis of propargylated aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Propargylated Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylated aromatic aldehydes are valuable and versatile building blocks in modern organic synthesis. The presence of both a reactive aldehyde group and a terminal alkyne (propargyl group) within the same molecule allows for orthogonal functionalization, making them ideal precursors for the synthesis of complex heterocyclic compounds, natural products, and pharmaceutical agents.[1][2] The alkyne moiety can participate in a wide range of transformations, including click chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition), Sonogashira couplings, and various cyclization reactions, while the aldehyde group serves as a handle for imine formation, olefination, and reductive amination.[3][4] This guide provides a detailed overview of the core synthetic strategies for preparing these important intermediates, complete with experimental protocols and quantitative data.

Core Synthetic Strategies

The can be broadly classified into two primary approaches: O-propargylation of a hydroxyl-substituted aromatic aldehyde and C-propargylation of a halo-aromatic aldehyde. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

G cluster_0 Synthetic Approaches start Aromatic Aldehyde Precursor O_path Hydroxy Aromatic Aldehyde (e.g., Salicylaldehyde) start->O_path C_path Halo-Aromatic Aldehyde (e.g., 4-Iodobenzaldehyde) start->C_path O_reac O-Propargylation (Williamson Ether Synthesis) O_path->O_reac C_reac C-Propargylation (Sonogashira Coupling) C_path->C_reac O_prod O-Propargylated Aromatic Aldehyde O_reac->O_prod C_prod C-Propargylated Aromatic Aldehyde C_reac->C_prod G cluster_workflow O-Propargylation Workflow SM1 Hydroxy Aromatic Aldehyde Reaction Reaction Mixture (Stir at RT or Heat) SM1->Reaction SM2 Propargyl Halide SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone/DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product O-Propargylated Aromatic Aldehyde Workup->Product G cluster_cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar-X pd2_aryl Ar-Pd(II)-X L₂ add->pd2_aryl trans Transmetalation pd2_aryl->trans pd2_alkyne Ar-Pd(II)-C≡CR L₂ trans->pd2_alkyne from Cu-cycle elim Reductive Elimination pd2_alkyne->elim elim->pd0 product Product Ar-C≡CR elim->product cu_cycle Copper(I) Acetylide Formation (Cu-C≡CR) cu_cycle->trans

References

An In-depth Technical Guide to 4-(Propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propargyloxy)benzaldehyde is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring both a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. The propargyl group serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-containing molecules. The aldehyde functionality allows for a wide range of classical organic transformations, providing a gateway to diverse chemical scaffolds. This guide provides a comprehensive overview of the characterization, synthesis, and applications of 4-(propargyloxy)benzaldehyde.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 4-(propargyloxy)benzaldehyde is essential for its effective use in research and development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₈O₂[Cymit Quimica]
Molecular Weight 160.17 g/mol [Cymit Quimica]
Appearance White to light yellow crystalline powder[Cymit Quimica]
Melting Point 82-84 °C[TCI EUROPE N.V.]
Boiling Point Not readily available
Solubility Soluble in methanol, ethanol, and other common organic solvents.[LabSolutions]
CAS Number 5651-86-5[Cymit Quimica]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A representative ¹H NMR spectrum of 4-(propargyloxy)benzaldehyde in CDCl₃ exhibits the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.86Singlet1HAldehyde proton (-CHO)
7.83-7.81Doublet2HAromatic protons ortho to the aldehyde group
7.07-7.05Doublet2HAromatic protons ortho to the propargyloxy group
4.75Doublet2HMethylene protons (-OCH₂-)
2.57Triplet1HAcetylenic proton (-C≡CH)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~191Aldehyde carbonyl carbon (C=O)
~163Aromatic carbon attached to the ether oxygen
~132Aromatic carbons ortho to the aldehyde group
~130Aromatic carbon ipso to the aldehyde group
~115Aromatic carbons ortho to the propargyloxy group
~78Acetylenic carbon (-C≡CH)
~76Acetylenic carbon (-C≡CH)
~56Methylene carbon (-OCH₂-)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3290Strong, sharp≡C-H stretch (terminal alkyne)
~3070MediumAromatic C-H stretch
~2820 and ~2720Medium, sharpAldehyde C-H stretch (Fermi doublet)
~2120WeakC≡C stretch (terminal alkyne)
~1690Strong, sharpC=O stretch (aromatic aldehyde)
~1600, ~1580, ~1500Medium to strongAromatic C=C stretches
~1250StrongAryl-O stretch (ether)

Mass Spectrometry (MS)

m/zProposed Fragment
160[M]⁺ (Molecular ion)
159[M-H]⁺
131[M-CHO]⁺
121[M-C₃H₃O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Synthesis of 4-(Propargyloxy)benzaldehyde

The most common and straightforward synthesis of 4-(propargyloxy)benzaldehyde involves the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis[1]

Reactants:

  • 4-Hydroxybenzaldehyde

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.0-1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add propargyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(propargyloxy)benzaldehyde.

G 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Mixture Reaction_Mixture 4-Hydroxybenzaldehyde->Reaction_Mixture Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Base Acetone Acetone Acetone->Reaction_Mixture Solvent Reflux Reflux Reaction_Mixture->Reflux Heat Filtration Filtration Reflux->Filtration Cool & Filter Evaporation Evaporation Filtration->Evaporation Remove Solvent Purification Purification Evaporation->Purification Isolate 4-(Propargyloxy)benzaldehyde 4-(Propargyloxy)benzaldehyde Purification->4-(Propargyloxy)benzaldehyde

Caption: Synthetic workflow for 4-(propargyloxy)benzaldehyde.

Chemical Reactivity and Key Reactions

The dual functionality of 4-(propargyloxy)benzaldehyde allows for a rich and diverse range of chemical transformations at both the aldehyde and the terminal alkyne moieties.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a variety of reactions, including:

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene. This is a powerful method for C=C bond formation.

  • Knoevenagel Condensation: Condensation with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.

  • Reductive Amination: Conversion to an amine through the formation of an imine intermediate followed by reduction.

  • Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.

  • Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

Reactions of the Propargyl Group

The terminal alkyne is particularly useful for "click" chemistry and other alkyne-based transformations:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction with an azide forms a stable 1,2,3-triazole linkage. This is a cornerstone of bioconjugation and materials science applications.

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.

Applications in Research and Drug Development

The unique properties of 4-(propargyloxy)benzaldehyde make it a valuable tool in several areas of scientific research.

Building Block in Organic Synthesis

Its bifunctional nature allows for its use as a versatile scaffold in the synthesis of complex organic molecules, including natural products and their analogues.

Drug Discovery and Medicinal Chemistry

4-(Propargyloxy)benzaldehyde serves as a key starting material for the synthesis of various biologically active compounds. The propargyl group can be used to link the benzaldehyde moiety to other pharmacophores or to create libraries of compounds for high-throughput screening. One notable application is in the development of inhibitors of the Hedgehog signaling pathway, which is implicated in several types of cancer.

G cluster_Hedgehog Hedgehog Signaling Pathway Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 Receptor Hh_Ligand->PTCH1 Binds SMO Smoothened PTCH1->SMO Inhibits SUFU Suppressor of Fused SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Inhibits Target_Genes Target Gene Expression (Cell Proliferation & Differentiation) GLI->Target_Genes Activates Inhibitor Hedgehog Pathway Inhibitor (derived from 4-(propargyloxy)benzaldehyde) Inhibitor->SMO Blocks

Caption: Inhibition of the Hedgehog signaling pathway.

Bioconjugation and Chemical Biology

The terminal alkyne of 4-(propargyloxy)benzaldehyde is ideal for bioconjugation via click chemistry. It can be used to label biomolecules such as proteins, peptides, and nucleic acids with a benzaldehyde moiety. The aldehyde can then be further functionalized, for example, by forming an oxime or hydrazone linkage with another molecule of interest.

G Azide_Peptide Azide-Modified Peptide Click_Reaction CuAAC Click Reaction Azide_Peptide->Click_Reaction Propargyl_Benzaldehyde 4-(Propargyloxy)benzaldehyde Propargyl_Benzaldehyde->Click_Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Reaction Triazole_Linked_Peptide Triazole-Linked Benzaldehyde-Peptide Click_Reaction->Triazole_Linked_Peptide Oxime_Ligation Oxime Ligation Triazole_Linked_Peptide->Oxime_Ligation Aminooxy_Molecule Aminooxy-Functionalized Molecule (e.g., Fluorophore) Aminooxy_Molecule->Oxime_Ligation Final_Conjugate Final Bioconjugate Oxime_Ligation->Final_Conjugate

Caption: Bioconjugation workflow using 4-(propargyloxy)benzaldehyde.

Fluorescent Probes and Materials Science

The rigid aromatic structure and the reactive handles of 4-(propargyloxy)benzaldehyde make it a suitable precursor for the synthesis of fluorescent probes and functional organic materials. The aldehyde can be condensed with various amines to create Schiff bases, which often exhibit interesting photophysical properties.

Safety and Handling

4-(Propargyloxy)benzaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Propargyloxy)benzaldehyde is a highly valuable and versatile chemical entity with broad applications in modern chemical and biological sciences. Its dual reactivity, arising from the aldehyde and propargyl groups, provides a powerful platform for the synthesis of complex molecules, the development of novel therapeutics, and the construction of advanced materials. This guide has summarized the key characteristics, synthetic methods, and applications of this important compound, providing a solid foundation for its use in further research and development endeavors.

Methodological & Application

Application Notes and Protocols for 4-(Prop-2-yn-1-yloxy)benzaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Prop-2-yn-1-yloxy)benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and bioconjugation. Its chemical structure features two key functional groups: a terminal alkyne (propargyl group) and a benzaldehyde. This unique combination allows for sequential or orthogonal chemical modifications. The alkyne group is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the efficient and specific formation of stable 1,2,3-triazole linkages.[1][2] The aldehyde functionality provides a reactive handle for a variety of transformations, including reductive amination, condensation reactions, and the formation of hydrazones or oximes, allowing for the attachment of this linker to other molecules or surfaces.

These application notes provide an overview of the utility of this compound in click chemistry, alongside detailed experimental protocols for its use in the synthesis of small molecules and bioconjugates.

Applications

The dual functionality of this compound makes it a powerful tool in several areas of chemical and biological research:

  • Synthesis of Bioactive Molecules: The 1,2,3-triazole ring formed via the CuAAC reaction is a well-known pharmacophore present in numerous biologically active compounds. By reacting this compound with a diverse range of azide-containing molecules, libraries of novel compounds can be rapidly synthesized for screening in drug discovery programs. The resulting triazole-tethered benzaldehyde derivatives have been investigated for their antimicrobial and antiarrhythmic properties.[1][3]

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the specific labeling of biomolecules in complex biological environments.[4] this compound can be used to introduce an aldehyde handle onto azide-modified peptides, proteins, or carbohydrates.[2] This aldehyde can then be used for subsequent conjugation, for example, to a solid support for purification or to another biomolecule.

  • Fluorescent Probe and Chemical Probe Synthesis: The alkyne group can be "clicked" with an azide-functionalized fluorophore to create fluorescent probes. The aldehyde can then be used to attach this probe to a molecule of interest for imaging studies. A related, more complex molecule, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde, is utilized as a trifunctional building block in the synthesis of chemical probes, containing a photoactivatable group, an alkyne for click chemistry, and the aldehyde as a synthetic handle.

  • Materials Science: The rigid, aromatic structure of the molecule, coupled with the ability to form stable triazole linkages, makes it a candidate for the synthesis of functionalized polymers and other materials.

Data Presentation: CuAAC Reactions of this compound

The following table summarizes quantitative data from representative CuAAC reactions involving this compound and various organic azides.

Azide PartnerCatalyst SystemSolventReaction ConditionsYield (%)Reference
Benzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
Phenyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
4-Fluorobenzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
4-Chlorobenzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
4-Bromobenzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
4-Methylbenzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
4-Methoxybenzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
4-Nitrobenzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂ORoom TemperatureGood[1]
Azido-functionalized LactosideCuI, DIPEADMFMicrowave, 15 min58-85[2]

Note: "Good" yields were reported in the reference, but specific percentages for each reaction were not provided in the abstract.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Organic Bromides

This protocol is adapted from the synthesis of a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.[1] It describes a one-pot reaction where the organic azide is generated in situ from the corresponding organic bromide, followed by the CuAAC reaction with this compound.

Materials:

  • This compound

  • Appropriate organic bromide (e.g., benzyl bromide)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the organic bromide (1.0 eq) in a mixture of DMF and water.

  • Add sodium azide (1.1 eq) to the solution and stir for 30 minutes at room temperature to generate the organic azide in situ.

  • To this mixture, add this compound (1.0 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Microwave-Assisted CuAAC for Bioconjugation

This protocol is based on the reaction of 4-(propargyloxy)benzaldehyde with an azido-functionalized lactoside and is suitable for bioconjugation applications where rapid reaction times are desired.[2]

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., azido-lactoside)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave-safe reaction vessel with a stirrer bar

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized biomolecule (1.0 eq) in anhydrous DMF.

  • Add CuI (0.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves for a total of 15 minutes at a suitable temperature (e.g., 80-100 °C).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method for the conjugated biomolecule, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and other small molecule reagents.

Visualizations

CuAAC_Mechanism Alkyne This compound (Alkyne) Intermediate1 Copper Acetylide Intermediate Alkyne->Intermediate1 + Cu(I) Azide R-N3 (Azide) Intermediate2 Six-membered Copper Intermediate Azide->Intermediate2 Cu_I Cu(I) Catalyst Cu_I->Intermediate1 Intermediate1->Intermediate2 + R-N3 Product 1,4-Disubstituted 1,2,3-Triazole Intermediate2->Product Cycloaddition Catalyst_Regen Cu(I) Catalyst (Regenerated) Product->Catalyst_Regen

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Reagents Combine Alkyne, Azide, and Solvent Start->Reagents Catalyst Add Cu(I) Source & Reducing Agent (if needed) Reagents->Catalyst Reaction Stir at Room Temp or Heat (Microwave) Catalyst->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Aqueous Workup Monitor->Workup Complete Purify Column Chromatography or other purification Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for a CuAAC reaction.

Bifunctional_Linker_Strategy Linker This compound Click_Reaction CuAAC Click Reaction Linker->Click_Reaction Azide_Molecule Molecule A (with Azide) Azide_Molecule->Click_Reaction Intermediate_Product Triazole-Aldehyde Intermediate Click_Reaction->Intermediate_Product Aldehyde_Reaction Reductive Amination or Condensation Intermediate_Product->Aldehyde_Reaction Amine_Molecule Molecule B (with Amine) Amine_Molecule->Aldehyde_Reaction Final_Product Molecule A - Triazole Linker - Molecule B Aldehyde_Reaction->Final_Product

Caption: Strategy for sequential functionalization using the bifunctional linker.

References

Application Notes and Protocols for Sonogashira Coupling with 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules.[2] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials.[3][4]

These application notes provide a detailed overview of the Sonogashira coupling reaction using 4-(prop-2-yn-1-yloxy)benzaldehyde as the terminal alkyne substrate. This compound is a valuable building block, incorporating a reactive alkyne for coupling, a benzaldehyde group that can be further functionalized, and an ether linkage. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle and Mechanism

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Formation of Copper Acetylide: Concurrently, the terminal alkyne, this compound, reacts with a copper(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired diarylalkyne product and regenerate the active Pd(0) catalyst.

Variations of the Sonogashira reaction, such as copper-free protocols, have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5]

Experimental Protocols

The following protocols provide a general framework for performing the Sonogashira coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a representative procedure for the coupling of an aryl iodide with this compound.

Materials and Reagents:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.) under a counterflow of inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M of the aryl iodide). Stir the mixture for a few minutes, then add the amine base (2.0-3.0 eq.) followed by this compound (1.1-1.5 eq.) via syringe.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylalkyne.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that are sensitive to copper salts or to minimize alkyne homocoupling.

Materials and Reagents:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like triethylamine)

  • Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium catalyst (0.01-0.05 eq.), phosphine ligand (0.02-0.10 eq.), and base (2.0-3.0 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the aryl halide (1.0 eq.) and this compound (1.2-2.0 eq.).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature ranging from 50 to 110 °C, depending on the reactivity of the aryl halide. Monitor the reaction as described in Protocol 1.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for Sonogashira couplings. Note that yields are highly substrate-dependent and the provided data is illustrative.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT495
21-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ / CuIDIPADMF60688
34-Iodotoluene1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT592
43-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF801275

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylacetylenePd(OAc)₂ / PPh₃Cs₂CO₃Toluene1001685
24-Iodoanisole1-HexynePd(PPh₃)₄Et₃NDMF80890
31-Bromo-4-fluorobenzenePhenylacetylenePd₂(dba)₃ / XPhosK₂CO₃Dioxane1102478
44-ChlorotoluenePhenylacetylenePdCl(allyl)(dppf)t-BuOKToluene1202465

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_x CuX cu_alkynyl Cu-C≡CR cu_x->cu_alkynyl R-C≡CH + Base cu_alkynyl->pd2_aryl Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Base, and This compound setup->reagents reaction Stir at RT or Heat reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Synthesis of Triazoles using 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-triazole derivatives using 4-(prop-2-yn-1-yloxy)benzaldehyde via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This method, a cornerstone of "click chemistry," offers a robust and efficient pathway to novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2] Additionally, this document outlines standard protocols for the preliminary biological evaluation of these newly synthesized triazoles, specifically focusing on cytotoxicity and antimicrobial screening.

Introduction to Triazole Synthesis via CuAAC

The 1,2,3-triazole moiety is a key pharmacophore in a multitude of therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and rigid structure.[3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][4] This reaction is characterized by its high yields, mild reaction conditions, stereospecificity, and tolerance of a wide variety of functional groups, making it an invaluable tool in the generation of compound libraries for drug screening.[1][2] this compound is a versatile building block for this reaction, incorporating a terminal alkyne for the cycloaddition and a benzaldehyde group that can be used for further functionalization.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-((4-formylphenoxy)methyl)-1H-1,2,3-triazole

This protocol describes a representative CuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq. in 1 mL of water).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq. in 1 mL of water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) by sodium ascorbate generates the active Cu(I) catalyst.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-4-((4-formylphenoxy)methyl)-1H-1,2,3-triazole.

Protocol 2: In Vitro Cytotoxicity Screening - MTT Assay

This protocol outlines the determination of the cytotoxic potential of newly synthesized triazole compounds against a cancer cell line using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • Synthesized triazole compound

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates, sterile

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the triazole compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (cells treated with DMSO at the same final concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized triazoles against bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized triazole compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • DMSO

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into a suitable broth. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the triazole compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂ORoom Temp.12-2485-95 (Typical)
PhenylacetyleneBenzyl AzideCuINeatRoom Temp.< 0.25>98
(Prop-2-yn-1-yloxy)benzeneBenzyl AzideCuSO₄·5H₂O / Na-AscorbateH₂O/t-BuOHRoom Temp.-High[4]
4-(propargyloxy)benzaldehydeAzidofunctionalized lactosideCuI / DIPEADMF-0.25 (MW)58-85

Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow start Reactants: This compound + Organic Azide reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->reaction CuSO4/Na-Ascorbate t-BuOH/H2O, RT workup Work-up & Purification reaction->workup product 1,4-Disubstituted 1,2,3-Triazole Derivative workup->product cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) product->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) product->antimicrobial ic50 Determine IC50 cytotoxicity->ic50 mic Determine MIC antimicrobial->mic

Caption: General workflow for the synthesis and biological screening of triazoles.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Triazole Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Detailed workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] This reaction's reliability, specificity, and biocompatibility have established it as an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4]

The CuAAC reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments across a broad pH range (4-12).[2][5] These features make it particularly suitable for the synthesis of complex molecular architectures and the modification of biological macromolecules.[6]

Mechanism of Action

The CuAAC reaction proceeds via a catalytic cycle initiated by the coordination of a copper(I) catalyst to the terminal alkyne. This coordination enhances the acidity of the alkyne's terminal proton, facilitating the formation of a copper-acetylide intermediate. The azide then coordinates to this complex, leading to a six-membered copper-containing intermediate.[7] Subsequent ring contraction and protonolysis yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[5][7] This mechanism ensures the exclusive formation of the 1,4-regioisomer, a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers.[5][7]

Applications in Drug Development

The robustness and orthogonality of the CuAAC reaction have made it a powerful tool in the pharmaceutical sciences. Key applications include:

  • Lead Discovery and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of diverse compound libraries, accelerating the identification and optimization of lead compounds.[4][8]

  • Bioconjugation: This reaction is widely used to attach drugs, probes, or targeting moieties to biomolecules such as proteins and nucleic acids with high specificity, even in complex biological mixtures.[1][6][8]

  • Antibody-Drug Conjugates (ADCs): CuAAC provides a precise and stable method for linking potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[9]

  • Proteomics and Genomics: The reaction is instrumental in labeling and modifying biomolecules for studies in proteomics and genomics.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for typical CuAAC reactions, providing a reference for reaction setup and optimization.

Table 1: Representative Reaction Conditions for Small Molecule Synthesis

AzideAlkyneCatalyst (mol%)Reducing Agent (mol%)SolventTemp. (°C)Time (h)Yield (%)
Benzyl azidePhenylacetyleneCuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)RT1-24>95
Phenyl azidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)-NeatRT0.5>99[10]
Benzyl azideHex-1-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)-NeatRT0.5>99[10]
Various aryl azidesVarious terminal alkynesCuI (1-2)-DMFRT2-485-98

Table 2: Common Reagent Concentrations for Bioconjugation Protocols

ReagentStock ConcentrationFinal ConcentrationNotes
Alkyne-modified Biomolecule1-10 mg/mL25-100 µMConcentration is substrate-dependent.
Azide-containing Cargo1-10 mM in DMSO250-1000 µM (10-40 equiv.)A molar excess of the smaller molecule is typically used.
CuSO₄20-100 mM in H₂O50-1000 µMShould be premixed with the ligand before addition.[11]
Ligand (e.g., THPTA, TBTA)100-200 mM in H₂O250-5000 µM (5x excess to Cu)Stabilizes the Cu(I) oxidation state and increases reaction efficiency.[9][12]
Sodium Ascorbate100-300 mM in H₂O2.5-5 mM (40-50 equiv.)Freshly prepared solution is crucial for effective reduction of Cu(II) to Cu(I).[9][12]

Experimental Protocols

Below are detailed protocols for performing a standard CuAAC reaction for both small molecule synthesis and bioconjugation.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

  • Benzyl azide (1.0 eq)

  • Phenylacetylene (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium L-ascorbate (0.1 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add benzyl azide and phenylacetylene.

  • Dissolve the reactants in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • With vigorous stirring, add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[8]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[7]

Protocol 2: General Procedure for Bioconjugation

This protocol provides a general guideline for labeling an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)

  • Azide-containing cargo (e.g., drug, fluorophore) dissolved in DMSO

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ligand (e.g., THPTA)

  • Sodium ascorbate

  • Aminoguanidine (optional, to scavenge reactive byproducts)[13]

Procedure:

  • In a microcentrifuge tube, prepare the solution of the alkyne-modified biomolecule at the desired final concentration in the reaction buffer.

  • Add the desired molar excess of the azide-containing cargo to the biomolecule solution.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the ligand solution (e.g., 1:5 molar ratio of Cu:ligand).[12] Let it stand for a few minutes.

  • Add the catalyst-ligand premix to the reaction mixture containing the biomolecule and azide.

  • To initiate the reaction, add a freshly prepared solution of sodium ascorbate.[9]

  • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.

  • The labeled biomolecule can be purified using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a CuAAC reaction.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 Prepare Alkyne Solution mix Combine Alkyne and Azide reagent1->mix reagent2 Prepare Azide Solution reagent2->mix catalyst_premix Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst reducer Prepare Fresh Reducing Agent (Sodium Ascorbate) initiate Initiate with Reducing Agent reducer->initiate mix->add_catalyst add_catalyst->initiate incubate Incubate (RT, 1-24h) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor workup Work-up (Extraction/Quenching) monitor->workup purify Purification (Chromatography/Dialysis) workup->purify product Final Product purify->product

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for 4-(Prop-2-yn-1-yloxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Prop-2-yn-1-yloxy)benzaldehyde is a versatile bifunctional building block in medicinal chemistry, prized for its terminal alkyne and aldehyde functionalities. The propargyl ether group provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile synthesis of 1,2,3-triazole-containing compounds. The aldehyde group offers a classic site for derivatization through reactions such as condensation, reductive amination, and the formation of Schiff bases and chalcones. This combination allows for the construction of diverse molecular architectures with a wide range of biological activities.

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, exhibiting antimicrobial, anticancer, and enzyme inhibitory properties. These application notes provide an overview of its utility, along with detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Key Applications in Medicinal Chemistry

  • Antimicrobial Agents: The 1,2,3-triazole moiety, readily introduced via click chemistry, is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been shown to be effective against a range of bacterial and fungal pathogens.

  • Anticancer Agents: The core scaffold of this compound can be elaborated to produce compounds with cytotoxic activity against various cancer cell lines. For instance, derivatives of the related 2-(prop-2-yn-1-yloxy)benzaldehyde have shown significant activity against breast adenocarcinoma cells (MCF-7)[1].

  • Enzyme Inhibitors: The structural diversity achievable from this starting material makes it a valuable tool for the development of potent and selective enzyme inhibitors. For example, derivatives of a similar compound, 4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, have been identified as potent inhibitors of carbonic anhydrase II[2].

  • Bioconjugation and Chemical Probes: The terminal alkyne allows for the conjugation of this molecule to biomolecules or its incorporation into more complex chemical probes for target identification and validation studies.

Data Presentation: Biological Activities of Derivatives

The following tables summarize the quantitative biological data for derivatives of prop-2-yn-1-yloxy)benzaldehyde analogues, illustrating their potential in medicinal chemistry.

Table 1: Anticancer Activity of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast)173.4
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast)54.3

Data extracted from a study on 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, demonstrating the potential for potent cytotoxicity[1].

Table 2: Antimicrobial Activity of 4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli5 - 10
Staphylococcus aureus5 - 10

Data from a study on derivatives of a methoxy-substituted analogue, indicating significant antibacterial efficacy[2].

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is the Williamson ether synthesis.

Materials:

  • 4-hydroxybenzaldehyde

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a stirred suspension of 4-hydroxybenzaldehyde and potassium carbonate in acetone at reflux temperature (approximately 60°C) under a nitrogen atmosphere, add propargyl bromide dropwise over a period of 2 hours.

  • Continue heating the reaction mixture at reflux for an additional 3 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the excess potassium carbonate and wash the solid several times with acetone.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated aqueous solution of sodium chloride (brine).

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether) to yield this compound as a crystalline solid.

General Protocol for the Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

This protocol describes the copper(I)-catalyzed cycloaddition of an azide to this compound.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of dichloromethane and water.

  • To this biphasic mixture, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the resulting reaction mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,2,3-triazole derivative.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against a cancer cell line (e.g., MCF-7) using the MTT assay.

Materials:

  • Synthesized compounds

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a growth control (MHB with inoculum but no compound) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

medicinal_chemistry_workflow cluster_synthesis Synthesis & Derivatization cluster_derivatization Derivative Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 4-Hydroxybenzaldehyde product1 This compound start->product1 Williamson Ether Synthesis reagent1 Propargyl Bromide reagent1->product1 click Click Chemistry (Azides, CuSO4, NaAsc) product1->click product2 1,2,3-Triazole Derivatives click->product2 antimicrobial Antimicrobial Assays (MIC Determination) product2->antimicrobial anticancer Anticancer Assays (MTT Assay) product2->anticancer enzyme Enzyme Inhibition Assays product2->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar enzyme->sar admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: Medicinal chemistry workflow for this compound.

click_chemistry_protocol cluster_reactants Reactant Preparation cluster_catalysis Catalytic System cluster_reaction Reaction & Workup alkyne This compound in CH2Cl2/H2O mixing Vigorous Stirring (Room Temperature, 6-12h) alkyne->mixing azide Organic Azide in CH2Cl2/H2O azide->mixing cuso4 CuSO4·5H2O (Catalyst Precursor) cu_I Cu(I) Species (Active Catalyst) cuso4->cu_I naasc Sodium Ascorbate (Reducing Agent) naasc->cu_I Reduction cu_I->mixing Catalysis workup Workup (NaHCO3 quench, Extraction) mixing->workup purification Purification (Column Chromatography) workup->purification product 1,2,3-Triazole Product purification->product

Caption: Experimental workflow for CuAAC (Click Chemistry).

References

Application Notes and Protocols: 4-(Prop-2-yn-1-yloxy)benzaldehyde in Polymer Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, functionalization, and potential applications of polymers incorporating 4-(prop-2-yn-1-yloxy)benzaldehyde. This versatile monomer offers both an alkyne handle for "click" chemistry and an aldehyde group for bioconjugation, making it a valuable building block for advanced drug delivery systems and functional biomaterials.

Introduction

This compound is a bifunctional molecule that serves as a unique building block in polymer chemistry. The propargyl ether group provides a terminal alkyne, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1][2] Simultaneously, the benzaldehyde moiety offers a reactive carbonyl group for the formation of Schiff bases or oximes, enabling the conjugation of amine- or aminooxy-functionalized molecules such as drugs, targeting ligands, or imaging agents.[3]

The incorporation of this monomer into polymer chains allows for a dual-functionalization strategy, where orthogonal chemistries can be employed to attach different molecules to the same polymer backbone. This capability is particularly advantageous in the development of sophisticated drug delivery vehicles, where a targeting ligand and a therapeutic agent can be precisely co-located.

Polymer Synthesis and Functionalization

Polymers featuring the this compound moiety can be synthesized through various polymerization techniques. One effective method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[4][5] A common approach involves the copolymerization of a vinyl-functionalized version of the monomer with other monomers to tailor the physicochemical properties of the resulting polymer.

Synthesis of a Functional Copolymer via RAFT Polymerization

A representative example is the synthesis of a copolymer of 4-(prop-2-yn-1-yloxy)styrene and a hydrophilic comonomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMEMA), to ensure water solubility and biocompatibility.

Experimental Protocol: Synthesis of poly(4-(prop-2-yn-1-yloxy)styrene-co-PEGMEMA)

  • Monomer Synthesis: 4-(prop-2-yn-1-yloxy)styrene can be synthesized from 4-vinylphenol and propargyl bromide in the presence of a base.

  • RAFT Polymerization:

    • In a Schlenk flask, dissolve 4-(prop-2-yn-1-yloxy)styrene (e.g., 1.0 g, 5.8 mmol), PEGMEMA (e.g., 2.9 g, 5.8 mmol), and a RAFT agent such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (e.g., 50 mg, 0.14 mmol) in a suitable solvent (e.g., 1,4-dioxane, 10 mL).

    • Add a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) (e.g., 4.6 mg, 0.028 mmol).

    • De-gas the mixture by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to 70 °C and stir for 12 hours.

    • Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the solution dropwise to a large excess of cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum at room temperature.

Post-Polymerization Functionalization

The alkyne and aldehyde groups on the polymer backbone can be functionalized in a sequential manner.

Experimental Protocol: Sequential "Click" Reaction and Aldehyde Conjugation

  • "Click" Reaction (CuAAC):

    • Dissolve the alkyne-functionalized polymer (e.g., 500 mg) and an azide-containing molecule (e.g., an azide-functionalized dye or peptide, 1.2 equivalents per alkyne group) in a mixture of THF and water (1:1 v/v).

    • Add copper(II) sulfate (CuSO₄) (0.1 equivalents) and sodium ascorbate (0.3 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the polymer by dialysis against deionized water to remove the copper catalyst and excess reagents.

  • Aldehyde Conjugation (Oxime Ligation):

    • Dissolve the purified polymer in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add an aminooxy-functionalized drug or targeting ligand (1.5 equivalents per aldehyde group).

    • Stir the reaction at 37 °C for 48 hours.

    • Purify the final conjugate by dialysis or size exclusion chromatography.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis and functionalization of a poly(4-(prop-2-yn-1-yloxy)styrene-co-PEGMEMA) copolymer. Note: This data is illustrative and based on typical results for similar polymer systems.

Table 1: Polymer Synthesis and Characterization

Polymer BatchMonomer Feed Ratio (mol/mol)Mn ( g/mol ) (GPC)PDI (GPC)Degree of Polymerization
P11:118,5001.15~30
P21:225,2001.18~45
P32:115,8001.21~25

Mn = Number-average molecular weight; PDI = Polydispersity index

Table 2: Post-Polymerization Functionalization Efficiency

Polymer BatchFunctionalization StepReagentFunctionalization Efficiency (%)
P1"Click" ReactionAzido-rhodamine B>95%
P1Aldehyde ConjugationAminooxy-doxorubicin~85%
P2"Click" ReactionAzido-PEG>98%
P2Aldehyde ConjugationAminooxy-cRGD peptide~90%

Functionalization efficiency can be determined by techniques such as NMR spectroscopy or UV-Vis spectrophotometry.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization Monomers Monomers (4-(prop-2-yn-1-yloxy)styrene, PEGMEMA) Polymerization RAFT Polymerization (70°C, 12h) Monomers->Polymerization RAFT_Agent RAFT Agent (DDMAT) RAFT_Agent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (1,4-dioxane) Solvent->Polymerization Precipitation Precipitation (Cold Diethyl Ether) Polymerization->Precipitation Functional_Polymer Functional Polymer Precipitation->Functional_Polymer Click_Reaction CuAAC 'Click' Reaction (Azide-Molecule, CuSO4, NaAsc) Functional_Polymer->Click_Reaction Dialysis1 Purification (Dialysis) Click_Reaction->Dialysis1 Aldehyde_Conjugation Aldehyde Conjugation (Aminooxy-Molecule) Dialysis1->Aldehyde_Conjugation Dialysis2 Final Purification (Dialysis/SEC) Aldehyde_Conjugation->Dialysis2 Final_Conjugate Dual-Functionalized Polymer Dialysis2->Final_Conjugate

Caption: Workflow for synthesis and dual-functionalization of the polymer.

Targeted Drug Delivery Logical Pathway

G DFP Dual-Functionalized Polymer (Targeting Ligand + Drug) Systemic_Circulation Systemic Circulation DFP->Systemic_Circulation Receptor Overexpressed Receptor (e.g., Integrins) DFP->Receptor Targeting Ligand Tumor_Microenvironment Tumor Microenvironment (Leaky Vasculature) Systemic_Circulation->Tumor_Microenvironment Extravasation EPR EPR Effect (Passive Targeting) Tumor_Microenvironment->EPR Cancer_Cell Cancer Cell EPR->Cancer_Cell Cancer_Cell->Receptor Receptor_Binding Receptor Binding (Active Targeting) Receptor->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release (pH-sensitive linker) Endosome->Drug_Release Drug_Action Drug Action on Signaling Pathway Drug_Release->Drug_Action Apoptosis Apoptosis Drug_Action->Apoptosis

Caption: Logical pathway for targeted cancer therapy.

Applications in Drug Delivery

Polymers functionalized with this compound are promising candidates for the development of targeted drug delivery systems, particularly in oncology.[6][7]

  • Dual-Loading of Targeting and Therapeutic Agents: The orthogonal reactivity of the alkyne and aldehyde groups allows for the attachment of both a tumor-targeting ligand (e.g., a peptide like cRGD that targets integrin receptors overexpressed on cancer cells) and a chemotherapeutic drug (e.g., doxorubicin).[6]

  • Enhanced Permeability and Retention (EPR) Effect: The nanoparticulate nature of these polymers in solution can lead to passive accumulation in tumor tissues through the EPR effect.[7]

  • Stimuli-Responsive Drug Release: The linkage used for drug conjugation to the aldehyde group can be designed to be sensitive to the tumor microenvironment. For instance, an acid-labile linker would release the drug in the acidic environment of endosomes or lysosomes following cellular uptake.

  • Combination Therapy: The polymer backbone can be functionalized with two different therapeutic agents to enable combination therapy from a single nanocarrier, potentially overcoming drug resistance.

Targeted Signaling Pathways:

By delivering cytotoxic drugs specifically to cancer cells, these polymer-drug conjugates can modulate key signaling pathways involved in cell proliferation and survival. For example, the targeted delivery of doxorubicin can induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis. The specific targeting ligand can direct the nanocarrier to cancer cells overexpressing certain receptors, such as growth factor receptors (e.g., EGFR, HER2) or integrins, which are themselves involved in pro-survival signaling. By blocking these receptors and delivering a cytotoxic payload, a synergistic anti-cancer effect can be achieved.

Conclusion

This compound is a highly valuable monomer for the synthesis of multifunctional polymers. The ability to perform sequential, orthogonal functionalization of the alkyne and aldehyde groups provides a powerful platform for the design of sophisticated biomaterials and advanced drug delivery systems. The protocols and data presented herein, based on established polymer chemistry principles, offer a solid foundation for researchers to explore the full potential of this versatile building block in their own investigations.

References

Synthesis of Bioactive Heterocycles from Alkyne Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds derived from versatile alkyne aldehyde building blocks. The methodologies presented herein are based on recent advancements in organic synthesis, including multicomponent reactions, domino processes, and catalytic cyclizations, offering efficient routes to novel scaffolds for drug discovery and development.

Application Notes

Alkyne aldehydes are powerful synthons in heterocyclic chemistry due to the dual reactivity of the aldehyde and alkyne functionalities. The electron-withdrawing nature of the formyl group activates the alkyne for nucleophilic attack, while the aldehyde itself can participate in condensations and cycloadditions. This unique combination allows for the construction of a diverse array of bioactive heterocycles, including but not limited to imidazoles, triazoles, pyrazoles, and fused heterocyclic systems, which have demonstrated a wide range of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Key synthetic strategies highlighted in these notes include:

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as potent organocatalysts for the annulation of alkyne aldehydes with various partners, proceeding through key intermediates like the Breslow intermediate and acyl azoliums. This allows for the enantioselective synthesis of complex molecules under mild conditions.

  • Multicomponent Reactions (MCRs): Reactions such as the A³ (Aldehyde-Alkyne-Amine) coupling provide a highly atom-economical and convergent approach to propargylamines, which are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.

  • Domino and Cascade Reactions: These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient pathway to complex molecular architectures from simple alkyne aldehyde precursors.

  • Cycloaddition Reactions: The alkyne moiety readily participates in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to furnish highly stable and often bioactive 1,2,3-triazole rings.

The following sections provide detailed protocols for the synthesis of specific classes of bioactive heterocycles from alkyne aldehydes, accompanied by quantitative data on reaction yields and biological activities where available.

Experimental Protocols and Data

Synthesis of Bioactive Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused N-heterocycles known for their diverse biological activities, including significant anticancer properties. An efficient method for their synthesis involves a one-pot, three-component reaction of an alkyne aldehyde, an aminopyridine, and an isocyanide, often catalyzed by a Lewis acid.

Protocol 1: Synthesis of 3-arylimidazo[1,2-a]pyridines

This protocol is adapted from an iron-catalyzed reaction for the synthesis of 3-arylimidazo[1,2-a]pyridines.

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 mmol) and the respective 2-alkynyl aldehyde (1.0 mmol) in toluene (5 mL) in a sealed tube, add FeCl₃ (5 mol%).

  • Heat the reaction mixture at 60 °C for the time specified in Table 1.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-arylimidazo[1,2-a]pyridine.

Table 1: Synthesis of 3-arylimidazo[1,2-a]pyridines and their Anticancer Activity

EntryAlkyne Aldehyde Substituent (R)Time (h)Yield (%)CompoundCancer Cell LineIC₅₀ (µM)[1][2]
1Phenyl12851a Hep-211
24-Chlorophenyl12821b HepG213
34-Methoxyphenyl14781c MCF-711
42-Naphthyl15751d A37511
52-Thienyl13791e HCC193745[3][4]

Note: The anticancer data is representative for this class of compounds and may not correspond to the exact products of this specific protocol but illustrates the potential bioactivity.

Synthesis of Bioactive 1,2,3-Triazoles via Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocycles are known for their broad spectrum of biological activities, particularly their antimicrobial properties.

Protocol 2: One-Pot Synthesis of Pyrazole-based 1,2,3-Triazoles

This protocol describes a one-pot, three-component reaction involving a pyrazole aldehyde-derived alkyne, sodium azide, and a benzyl halide.

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-derived alkyne (1.0 equiv), benzyl halide (1.2 equiv), and sodium azide (1.2 equiv) in a 1:1 mixture of t-butanol and water.

  • Add triethylamine (2.5 equiv) to the mixture.

  • To the stirring solution, add Copper(I) iodide (CuI) (2.5 mol%).

  • Stir the reaction mixture at room temperature for 2 hours.

  • After reaction completion (monitored by TLC), extract the crude product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (40% ethyl acetate in hexane) to yield the pure triazole derivative.[5]

Table 2: Synthesis of 1,2,3-Triazoles and their Antimicrobial Activity

EntryAlkyne Substituent (R¹)Azide Precursor (R²-Br)Yield (%)CompoundOrganismMIC (µg/mL)[6]
1PhenylBenzyl bromide922a Staphylococcus aureus6.25 - 100
24-Tolyl4-Methoxybenzyl bromide882b Enterococcus faecalis12.5 - 50
34-Nitrophenyl4-Chlorobenzyl bromide852c Escherichia coli6.25 - 100
4CyclohexylBenzyl bromide902d Pseudomonas aeruginosa6.25 - 100

Note: The antimicrobial data is representative for triazoles synthesized via click chemistry and illustrates their potential bioactivity.

Synthesis of Bioactive 4-(Phenylselanyl)pyrazoles

Pyrazoles containing an organoselenium moiety are of interest due to their potential for enhanced biological activity. This protocol outlines a one-pot synthesis from α,β-alkynic aldehydes and hydrazines.

Protocol 3: One-Pot Synthesis of 4-(Phenylselanyl)pyrazoles

This procedure involves the in situ formation of α,β-alkynic hydrazones followed by cyclization with phenylselenyl chloride.

Procedure:

  • To a solution of the α,β-alkynic aldehyde (1.0 mmol) in dichloromethane (CH₂Cl₂) at 0 °C, add the corresponding hydrazine (1.0 mmol).

  • Stir the mixture at 0 °C for 30 minutes to form the hydrazone in situ.

  • To this mixture, add a solution of phenylselenyl chloride (1.2 mmol) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-(phenylselanyl)pyrazole.[7]

Table 3: Synthesis of 4-(Phenylselanyl)pyrazoles

EntryAlkyne Aldehyde Substituent (R¹)Hydrazine Substituent (R²)Yield (%)
1PhenylPhenyl85
24-ChlorophenylPhenyl82
3FerrocenylPhenyl90
4PhenylMethyl78

Note: While specific bioactive data for these exact compounds is not provided in the initial sources, the pyrazole core enriched with a selenyl moiety is a promising scaffold for discovering molecules with significant biological activities.[7]

Visualizations

Reaction Workflows and Mechanisms

Below are diagrams generated using Graphviz to illustrate key experimental workflows and reaction mechanisms.

G General Workflow for Heterocycle Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Analysis A Alkyne Aldehyde D One-Pot Reaction (Solvent, Temp, Time) A->D B Nucleophile(s) (e.g., Amine, Hydrazine, Azide) B->D C Catalyst (e.g., Metal, NHC, Acid) C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Bioactive Heterocycle F->G H Characterization (NMR, MS) G->H I Biological Assay (IC50, MIC) G->I

Caption: General experimental workflow for the synthesis and evaluation of bioactive heterocycles.

G Mechanism of A³ (Aldehyde-Alkyne-Amine) Coupling A Aldehyde + Amine B Iminium Ion A->B Condensation (-H₂O) E Nucleophilic Attack B->E C Alkyne + [M] Catalyst D Metal Acetylide C->D C-H Activation D->E F Propargylamine Product E->F Protonolysis

Caption: Simplified mechanism of the metal-catalyzed A³ coupling reaction.

G NHC-Catalyzed Annulation Pathway cluster_NHC Catalyst Activation cluster_cyclo Cycloaddition NHC N-Heterocyclic Carbene (NHC) Breslow Breslow Intermediate NHC->Breslow Aldehyde Alkyne Aldehyde Aldehyde->Breslow AcylAzolium α,β-Unsaturated Acyl Azolium Breslow->AcylAzolium Oxidation Cycloaddition [3+2] or [4+2] Annulation AcylAzolium->Cycloaddition Partner Reaction Partner Partner->Cycloaddition Product Heterocyclic Product Cycloaddition->Product Release Catalyst Regeneration Product->Release Release->NHC

Caption: Key intermediates in N-Heterocyclic Carbene (NHC) catalyzed annulations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling and Click Chemistry of 4-(Propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Propargyloxy)benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its aldehyde group allows for classical transformations such as the formation of chalcones and subsequent heterocyclization, while the terminal alkyne of the propargyloxy moiety is amenable to modern palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This document provides detailed application notes and experimental protocols for key reactions involving 4-(propargyloxy)benzaldehyde, including Sonogashira coupling, Suzuki-Miyaura coupling, Heck reaction, Stille reaction, and its use in click chemistry and the synthesis of isoxazole derivatives.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[2] 4-(Propargyloxy)benzaldehyde, with its terminal alkyne, is an excellent substrate for this reaction, enabling the synthesis of a wide range of functionalized diarylacetylenes.

General Reaction Scheme:

Where Ar-X is an aryl or vinyl halide and R is the 4-(formyl)phenoxy)methyl group from 4-(propargyloxy)benzaldehyde.

Experimental Protocol: Sonogashira Coupling of 4-(Propargyloxy)benzaldehyde with an Aryl Iodide

Materials:

  • 4-(Propargyloxy)benzaldehyde

  • Aryl iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-(propargyloxy)benzaldehyde (1.0 equiv.), the aryl iodide (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add the anhydrous, degassed solvent (e.g., THF) and triethylamine (3.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quantitative Data:

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂/CuITEATHFRT2-4>90
24-IodotoluenePd(PPh₃)₂Cl₂/CuITEADMFRT2-4>90
31-Bromo-4-nitrobenzenePd(PPh₃)₄/CuIDiisopropylamineToluene60685

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The propargyloxy group of 4-(propargyloxy)benzaldehyde is an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling with an organic azide.[3] This methodology is widely used in bioconjugation, drug discovery, and materials science.[4]

Experimental Protocol: CuAAC Reaction of 4-(Propargyloxy)benzaldehyde with Benzyl Azide

Materials:

  • 4-(Propargyloxy)benzaldehyde

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

  • In a reaction vial, dissolve 4-(propargyloxy)benzaldehyde (1.0 equiv.) and benzyl azide (1.0 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting triazole product is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.

Synthesis of Isoxazole Derivatives via Chalcone Intermediate

The aldehyde functionality of 4-(propargyloxy)benzaldehyde can be utilized in a Claisen-Schmidt condensation with an acetophenone to form a chalcone. This α,β-unsaturated ketone can then undergo cyclization with hydroxylamine to yield an isoxazole derivative.[5] Isoxazoles are important heterocyclic scaffolds found in many biologically active compounds.[6]

Experimental Protocol: Two-Step Synthesis of an Isoxazole Derivative

Step 1: Synthesis of the Chalcone Intermediate

  • In a round-bottom flask, dissolve 4-(propargyloxy)benzaldehyde (1.0 equiv.) and an appropriate acetophenone (1.0 equiv.) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry. The product can be purified by recrystallization.

Step 2: Cyclization to the Isoxazole

  • Reflux a mixture of the chalcone (1.0 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., potassium hydroxide) for several hours.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated isoxazole derivative by filtration, wash with water, and purify by recrystallization or column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

While the terminal alkyne of 4-(propargyloxy)benzaldehyde is ideal for the Sonogashira coupling, a halogenated derivative of this molecule would be required for it to act as the electrophilic partner in Suzuki-Miyaura, Heck, and Stille reactions. Below are general protocols for these reactions, which would be applicable to, for example, 4-bromo-1-(propargyloxy)benzene.

Suzuki-Miyaura Coupling

This reaction couples an organoboron compound with an organohalide.

General Protocol:

  • Combine the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.) in a suitable solvent (e.g., toluene, dioxane, or DMF, often with water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Work-up typically involves extraction and purification by column chromatography.[7]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[8]

General Protocol:

  • Combine the aryl halide (1.0 equiv.), alkene (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a polar aprotic solvent (e.g., DMF or NMP).

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Work-up involves cooling, dilution with an organic solvent, washing with water, and purification.[9]

Stille Reaction

The Stille reaction involves the coupling of an organohalide with an organostannane.[10]

General Protocol:

  • Combine the aryl halide (1.0 equiv.), organostannane (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).[1][11]

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

  • Work-up includes quenching the reaction, extraction, and purification, often with a fluoride wash to remove tin byproducts.[12]

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)L_n-X Pd0->PdII R-X Transmetal Transmetalation PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'-M PdII_R->Pd0 RedElim Reductive Elimination Product R-R' PdII_R->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Propargyloxy 4-(Propargyloxy)benzaldehyde Catalyst CuSO4 / Na-Ascorbate Propargyloxy->Catalyst Azide Organic Azide Azide->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product Solvent Solvent (e.g., t-BuOH/H2O) Purification Workup & Purification Product->Purification

Caption: Experimental workflow for a CuAAC "click" reaction.

Chalcone_to_Isoxazole Aldehyde 4-(Propargyloxy)benzaldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone Claisen-Schmidt Condensation (Base, EtOH) Acetophenone Acetophenone Acetophenone->Chalcone Isoxazole Isoxazole Derivative Chalcone->Isoxazole Cyclization (Base, EtOH, Reflux) Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isoxazole

Caption: Synthesis pathway from 4-(propargyloxy)benzaldehyde to an isoxazole derivative.

References

Application Notes and Protocols for Bioconjugation with 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(prop-2-yn-1-yloxy)benzaldehyde as a versatile bifunctional linker in bioconjugation. This reagent is particularly useful for the site-specific modification of proteins and other biomolecules, enabling a wide range of applications in research and drug development.

Introduction

This compound is a chemical compound featuring two key functional groups that are orthogonal in their reactivity: an aldehyde and a terminal alkyne. This unique structure allows for a two-step bioconjugation strategy. The aldehyde group can be selectively reacted with primary amines, such as the lysine residues on the surface of a protein, through reductive amination.[1][2] The terminal alkyne then serves as a handle for the attachment of a wide variety of molecules, including fluorescent dyes, biotin, or drug molecules, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][4]

This dual functionality makes this compound an invaluable tool for:

  • Protein Labeling: Attaching fluorescent probes for imaging and tracking.

  • Drug Conjugation: Creating antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

  • Surface Immobilization: Anchoring proteins to surfaces for diagnostic assays or biocatalysis.

  • Proteomics: Introducing tags for the enrichment and identification of proteins.

Principle of the Two-Step Bioconjugation Strategy

The bioconjugation process using this compound involves two main steps:

Step 1: Reductive Amination. The aldehyde group of this compound reacts with a primary amine on the biomolecule (e.g., the ε-amino group of a lysine residue in a protein) to form a Schiff base. This intermediate is then selectively reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[1] This initial step introduces the alkyne handle onto the biomolecule.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne-modified biomolecule is then reacted with an azide-containing molecule of interest (e.g., an azide-functionalized fluorophore or drug). In the presence of a copper(I) catalyst, a stable triazole linkage is formed, completing the bioconjugation.[4]

Experimental Protocols

Protocol for Alkyne-Modification of a Protein via Reductive Amination

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4. Note: Avoid buffers containing primary amines, such as Tris or glycine.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Desalting column (e.g., PD-10) or dialysis equipment for purification.

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in anhydrous DMSO to a final concentration of 100 mM.

  • Prepare a stock solution of Sodium Cyanoborohydride: Dissolve NaBH₃CN in water to a final concentration of 500 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood. Prepare this solution fresh before use.

  • Protein Preparation: Adjust the concentration of the protein of interest to 1-5 mg/mL in PBS, pH 7.4.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Add the this compound stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The final concentration of DMSO should not exceed 5% (v/v) to avoid protein denaturation.

  • Gently mix the solution by pipetting and incubate for 30 minutes at room temperature to allow for Schiff base formation.

  • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4, or by dialysis against the same buffer.

  • The alkyne-modified protein is now ready for the subsequent click chemistry reaction or can be stored at -20°C or -80°C.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from section 3.1) in PBS, pH 7.4.

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide).

  • Copper(II) Sulfate (CuSO₄) solution (50 mM in water).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared).

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (10 mM in DMSO or water).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein to a final concentration of 1-10 µM in PBS.

    • Azide-containing molecule to a final concentration of 10-100 µM (10- to 100-fold molar excess over the protein).

    • TBTA or THPTA ligand to a final concentration of 100 µM.

  • Initiate the Click Reaction:

    • Add CuSO₄ to a final concentration of 1 mM.

    • Add TCEP to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Gently vortex the reaction mixture.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess reagents by using a desalting column or through dialysis against PBS, pH 7.4.

  • The final protein conjugate is now ready for downstream applications.

Data Presentation

The following tables summarize hypothetical quantitative data for the bioconjugation of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound and a subsequent click reaction with an azide-fluorophore.

Table 1: Reductive Amination Efficiency

Molar Excess of AldehydeReaction Time (hours)Degree of Labeling (Alkynes/Protein)
20x22.5 ± 0.3
20x44.1 ± 0.5
50x25.2 ± 0.6
50x47.8 ± 0.9

Degree of Labeling was determined by mass spectrometry.

Table 2: CuAAC Reaction Efficiency

Molar Excess of Azide-FluorophoreReaction Time (hours)Conjugation Yield (%)
10x1> 95%
10x2> 98%
50x1> 98%
50x2> 99%

Conjugation yield was determined by fluorescence spectroscopy and protein concentration measurements.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein (with Lysine residues) Reaction1 Mix Protein and Aldehyde Protein->Reaction1 Aldehyde This compound Aldehyde->Reaction1 Add_Reducer Add NaBH3CN Reaction1->Add_Reducer Incubate 30 min Purification1 Purification (Desalting/Dialysis) Add_Reducer->Purification1 Incubate 2-4h Alkyne_Protein Alkyne-Modified Protein Reaction2 Mix Alkyne-Protein and Azide Alkyne_Protein->Reaction2 Purification1->Alkyne_Protein Azide_Molecule Azide-Molecule (e.g., Fluorophore) Azide_Molecule->Reaction2 Add_Click_Reagents Add Cu(I) catalyst (CuSO4/TCEP/Ligand) Reaction2->Add_Click_Reagents Purification2 Purification (Desalting/Dialysis) Add_Click_Reagents->Purification2 Incubate 1-2h Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Caption: Experimental workflow for the two-step bioconjugation.

Signaling_Pathway_Application cluster_cell Cellular Environment Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Labeled_Ligand Fluorescently Labeled Ligand (via Bioconjugation) Labeled_Ligand->Receptor Binding and Visualization

Caption: Application in tracking ligand-receptor interactions.

References

Troubleshooting & Optimization

troubleshooting low yield in Sonogashira coupling of benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Sonogashira coupling reaction for benzaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a benzaldehyde derivative is failing or giving a low yield. What are the most common reasons?

A1: Low yields with benzaldehyde derivatives, particularly bromo- or chloro-benzaldehydes, can stem from several factors. The primary suspects are the reactivity of the aryl halide, catalyst activity, and reaction conditions. The general reactivity trend for the halide is I > OTf > Br >> Cl.[1] Aryl chlorides are notably less reactive and may require more specialized catalysts or harsher conditions.[1][2] Other key factors include the quality of reagents (catalysts, base, solvent), the presence of oxygen which can cause side reactions, and suboptimal reaction temperature.[1][3]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[4][5] To minimize it, implement the following strategies:

  • Maintain a Strict Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) and maintain the reaction under an inert atmosphere.[1][5]

  • Consider Copper-Free Conditions: Switching to a copper-free protocol is a highly effective way to avoid Glaser coupling.[1][4] These reactions may require different ligands or bases to proceed efficiently.

  • Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can favor the desired cross-coupling pathway over homocoupling.[5]

  • Use a Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[6]

Q3: A black precipitate has formed in my reaction. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[1] This deactivation stops the catalytic cycle, leading to low or no conversion. It can be caused by:

  • Impurities: Traces of water or peroxides in reagents or solvents can poison the catalyst.[3]

  • High Temperatures: Excessive heat can cause catalyst degradation.[3]

  • Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[7] To prevent this, ensure all reagents and solvents are high purity, dry, and thoroughly degassed.[1][3] If it occurs, the reaction will likely need to be restarted with fresh materials and potentially modified conditions (e.g., lower temperature, different solvent).

Q4: Which palladium catalyst and ligands are best for coupling with benzaldehydes?

A4: The choice depends on the halide. For iodo- and bromobenzaldehydes, standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective.[2][8] For less reactive chlorobenzaldehydes, more active catalyst systems are required. This often involves using bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands, which can increase the rate of the oxidative addition step.[2][9]

Q5: Is it necessary to use a copper co-catalyst?

A5: No, it is not always necessary. While the copper(I) co-catalyst increases the reaction rate and allows for milder conditions (like room temperature), it also promotes the undesirable Glaser homocoupling of the alkyne.[4][10] Copper-free Sonogashira protocols have been developed to avoid this side reaction and are preferable when dealing with sensitive substrates or when homocoupling is a major issue.[1][4]

Q6: How do the solvent and base choices affect the reaction?

A6: The solvent and base are critical components. The solvent must dissolve all reactants, but its polarity can also influence catalyst stability and reaction rate.[11] Amine bases (e.g., triethylamine, diethylamine, diisopropylamine) are commonly used as they also serve to neutralize the hydrogen halide byproduct.[1][4] The choice of amine can be crucial; secondary amines like diisopropylamine can react with palladium complexes and may be more effective in certain cases.[4] In some protocols, inorganic bases like K₂CO₃ or Cs₂CO₃ are used, particularly in copper-free systems.[4][12]

Troubleshooting Guide for Low Yield

When encountering low yields, a systematic approach is crucial. Use the following guide and workflow diagram to diagnose and resolve common issues.

Step 1: Analyze the Reaction Outcome
  • No Product Formed: Suspect a fundamental issue with catalyst activity, reagent quality, or reaction setup (e.g., inert atmosphere).

  • Low Conversion (Starting Material Remains): This often points to catalyst deactivation during the reaction or insufficiently reactive conditions (temperature, time).[3]

  • Multiple Products/Spots on TLC: Indicates the formation of side products. The most common are the alkyne homocoupling dimer and dehalogenated starting material.[5][13]

Step 2: Verify Reagents and Setup
  • Aryl Halide Reactivity: Confirm the reactivity order (I > Br >> Cl). If using a bromobenzaldehyde and getting low yield, consider increasing the temperature or using a more active catalyst. For chlorobenzaldehydes, a specialized catalyst system is almost always necessary.[1][14]

  • Alkyne Quality: Ensure the alkyne is pure. Impurities can poison the catalyst. If the alkyne is volatile (e.g., trimethylsilylacetylene, boiling point 53°C), ensure your reaction setup (e.g., a sealed vessel or efficient condenser) prevents it from boiling off.[7]

  • Catalyst and Co-Catalyst: Use fresh, high-quality palladium catalysts and copper(I) iodide. Pd(II) precatalysts require in-situ reduction to the active Pd(0) state.[3] Copper(I) salts can degrade over time and should be from a fresh source.[1]

  • Base: Amine bases can oxidize on storage.[7] Using a freshly distilled amine can sometimes resolve reaction failure.[5][7]

  • Solvent: Ensure the solvent is anhydrous and properly degassed. Oxygen is detrimental as it poisons the Pd(0) catalyst and promotes Glaser coupling.[1][3]

Step 3: Optimize Reaction Conditions
  • Temperature: If no reaction occurs at room temperature, gradually increase the heat. For aryl bromides, temperatures of 50-80°C are common.[15] However, be aware that higher temperatures can lead to catalyst decomposition.[16]

  • Concentration: In some cases, running the reaction under more dilute conditions can be beneficial.[9]

  • Ligands: If using a Pd(II) source like PdCl₂, the addition of phosphine ligands is required. For challenging substrates, consider switching from standard PPh₃ to bulkier, more electron-rich ligands like XPhos or Buchwald ligands, or to N-heterocyclic carbene (NHC) ligands.[2][9]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield in Sonogashira Coupling check_outcome Analyze Reaction Outcome start->check_outcome no_product No Product / No Conversion check_outcome->no_product No Reaction low_conversion Low Conversion (SM Remains) check_outcome->low_conversion Incomplete side_products Major Side Products check_outcome->side_products Byproducts verify_reagents Verify Reagents & Setup no_product->verify_reagents low_conversion->verify_reagents side_products->verify_reagents solution3 Switch to Copper-Free Protocol Ensure Strict Degassing Slowly Add Alkyne side_products->solution3 Homocoupling Dominates verify_conditions Optimize Conditions verify_reagents->verify_conditions solution1 Check Catalyst Activity Ensure Inert Atmosphere Verify Reagent Purity verify_reagents->solution1 solution2 Increase Temperature/Time Use More Active Ligand Check for Catalyst Deactivation verify_conditions->solution2

Caption: A decision tree for troubleshooting low yields.

Data Presentation

Table 1: Relative Reactivity of Aryl Electrophiles

Electrophile TypeGeneral Reactivity OrderTypical Conditions
Aryl Iodide (Ar-I)Most ReactiveRoom temperature to mild heating.[1]
Aryl Triflate (Ar-OTf)HighOften similar to iodides.[1]
Aryl Bromide (Ar-Br)ModerateOften requires heating (e.g., 50-100 °C).[15]
Aryl Chloride (Ar-Cl)Least ReactiveRequires high temperatures and/or highly active catalyst systems (specialized ligands).[2]

Table 2: Common Solvents and Bases

ComponentExamplesKey Considerations
Solvents Triethylamine (can act as base and solvent), THF, DMF, Acetonitrile, Dioxane, Toluene.[6][7][8][15]Must be anhydrous and degassed. Polarity can affect catalyst stability and reaction rate.[11] Some solvents like THF may promote Pd black formation.[7]
Bases Amines: Triethylamine (Et₃N), Diethylamine (Et₂NH), Diisopropylamine (DIPA).[1][4] Inorganic: K₂CO₃, Cs₂CO₃.[4][12]Amine bases neutralize HX byproduct. Must be fresh/distilled.[7] Inorganic bases are often used in copper-free protocols.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of a bromobenzaldehyde.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromobenzaldehyde (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add Solvent and Base: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, to make a ~0.5 M solution) and triethylamine (2.0 eq.).

  • Add Alkyne: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated ammonium chloride solution to remove the amine salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[17]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.[5]

  • Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂ at 0.5 mol %), a suitable ligand (e.g., cataCXium A at 1.0 mol %), and a base (e.g., Cs₂CO₃ at 1.5 eq.).[12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times (a freeze-pump-thaw technique is highly recommended).[5]

  • Add Solvent and Alkyne: Add anhydrous, degassed solvent, followed by the terminal alkyne (1.5 eq.).[12]

  • Reaction: Stir the mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Reaction Mechanism Visualization

Understanding the mechanism can help diagnose which step may be failing. For instance, failure of the first step (oxidative addition) is common with unreactive aryl chlorides.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-C≡CR'(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR' pd_complex2->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide cu_acetylide->pd_complex1 Enters Pd Cycle alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

Technical Support Center: Optimizing Click Chemistry for 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(prop-2-yn-1-yloxy)benzaldehyde in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the click reaction with this compound?

The most common and convenient method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][2] This approach avoids the need to handle potentially unstable Cu(I) salts. Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also effective but may require more stringent oxygen-free conditions to prevent oxidation to Cu(II).[2]

Q2: Is a ligand necessary for the reaction to proceed efficiently?

While the CuAAC reaction can proceed without a ligand, using an accelerating ligand is highly recommended, especially when working with biomolecules or at low reactant concentrations.[3][4] Ligands stabilize the Cu(I) oxidation state, preventing catalyst disproportionation and oxidation, which can lead to higher yields and cleaner reactions.[5][6] For reactions involving this compound, common ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent starting points.[7][8]

Q3: What are the recommended solvent systems for this reaction?

The CuAAC reaction is known for its tolerance to a wide variety of solvents, including polar protic and aprotic solvents.[1][9] Common choices include mixtures of water with tert-butanol, DMSO, or DMF.[9][10][11] The choice of solvent often depends on the solubility of the azide coupling partner. For this compound, which has moderate polarity, a mixture like 1:1 t-butanol/water or DMF/water should provide good solubility for both reactants.[12]

Q4: How can I monitor the progress of my click reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare it to the spots of the starting materials (this compound and the corresponding azide). The disappearance of the starting materials and the appearance of a new, more polar spot (the triazole product) indicates the reaction is proceeding.

Q5: What are common side products, and how can they be minimized?

A common side reaction is the oxidative homocoupling of the alkyne to form a diyne.[4] This can be minimized by ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and by using a slight excess of the reducing agent, sodium ascorbate, to maintain the copper catalyst in the Cu(I) state.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst due to oxidation of Cu(I) to Cu(II).2. Poor solubility of reactants.3. Insufficient reaction time or temperature.4. Inherent low reactivity of the azide partner.1. Degas all solutions thoroughly with an inert gas (argon or nitrogen) before adding the copper catalyst.[13] Use a fresh solution of sodium ascorbate as a reducing agent.[4] Consider using a stabilizing ligand like TBTA or THPTA.[7]2. Try a different solvent system to ensure both the alkyne and azide are fully dissolved. Common systems include t-BuOH/water, DMSO/water, or DMF.[9][10][11]3. Allow the reaction to run for a longer period (e.g., overnight). Gentle heating (40-60 °C) can sometimes improve yields, although many click reactions proceed well at room temperature.[12]4. Increase the concentration of the reactants or use a slight excess (1.1-1.2 equivalents) of the more readily available reactant.
Formation of a Precipitate 1. Formation of insoluble copper-acetylide complexes.[14]2. The triazole product may be insoluble in the reaction solvent.1. The addition of a ligand can help to keep the copper species soluble.[4] Ensure proper stoichiometry of the ligand to copper. An excess of certain ligands can sometimes inhibit the reaction.[10]2. If the product is precipitating, this may not be an issue and could simplify purification. If the reaction stalls, try a different solvent system that can solubilize all components.
Multiple Spots on TLC (Side Products) 1. Oxidative homocoupling of the alkyne.2. Degradation of the aldehyde functionality.1. Ensure the reaction is performed under an inert atmosphere. Add a slight excess of sodium ascorbate.[1][4]2. While the aldehyde is generally stable to click conditions, if you suspect degradation, ensure the pH of the reaction is within the optimal range of 4-12.[1] Avoid overly basic or acidic conditions if your azide partner is sensitive.
Difficulty in Purifying the Product 1. The triazole product has similar polarity to the starting materials.2. Residual copper in the final product.1. Optimize your chromatography conditions. A different solvent system for your column may be required. If the product is sufficiently non-polar, extraction may be a viable purification method.[15]2. To remove residual copper, you can wash the organic extract with an aqueous solution of EDTA or ammonia. Passing the crude product through a short plug of silica gel can also be effective.

Experimental Protocols

General Protocol for CuAAC Reaction of this compound

This protocol is a general starting point and may require optimization for specific azide partners.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 mixture of tert-Butanol and water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the azide coupling partner (1.1 equivalents) in the chosen solvent system.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in water).

  • If using a ligand, prepare a stock solution of the ligand (e.g., THPTA at 50 mM in water).

  • To the degassed solution of alkyne and azide, add the sodium ascorbate solution (to a final concentration of 5-10 mol%).

  • If using a ligand, add the ligand solution (to a final concentration of 1-5 mol%).

  • Add the CuSO₄ solution (to a final concentration of 1-5 mol%).

  • Seal the reaction vial under an inert atmosphere and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Catalyst Systems

Catalyst SystemCopper SourceReducing AgentLigandTypical Loading (mol%)Key Advantages
In situ Cu(I) Generation CuSO₄Sodium AscorbateTHPTA or TBTA1-5Operationally simple, avoids handling air-sensitive Cu(I) salts.[1][2]
Pre-formed Cu(I) Salt CuI or CuBrNoneTHPTA or TBTA1-5Can be faster, avoids the need for a reducing agent.
Ligand-Free CuSO₄Sodium AscorbateNone5-10Simplest setup, but may be slower and prone to side reactions.[16]

Table 2: Influence of Solvents on CuAAC Reactions

Solvent SystemTypical RatioPropertiesSuitability for this compound
t-BuOH / H₂O 1:1 to 2:1Good for a wide range of polarities.[17]High
DMSO / H₂O 4:1 to 1:4Excellent solvating power for polar substrates.[10]High
DMF N/AGood for less polar azides, can be used with or without water.[11]High
Acetonitrile N/ACan sometimes inhibit the reaction by coordinating to copper.[10][14]Moderate, may require optimization.
Water N/A"Green" solvent, accelerates some CuAAC reactions.[1][17]Good, provided the azide partner is water-soluble.

Visualizations

Experimental_Workflow Experimental Workflow for CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne and Azide in Solvent B Degas Solution (Ar or N2) A->B D Add Reagents to Reaction Vial (Na-Ascorbate, Ligand, CuSO4) B->D C Prepare Stock Solutions (CuSO4, Na-Ascorbate, Ligand) E Stir at Room Temperature (under inert atmosphere) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract with Organic Solvent F->G Reaction Complete H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Product Solubility Are all reactants soluble? Start->Solubility Degassing Was the solution degassed? Solubility->Degassing Yes ChangeSolvent Change Solvent System Solubility->ChangeSolvent No Ligand Is a ligand being used? Degassing->Ligand Yes DegasProperly Degas and use fresh reducing agent Degassing->DegasProperly No AddLigand Add a Stabilizing Ligand (e.g., THPTA) Ligand->AddLigand No CheckReagents Check Reagent Purity and Stoichiometry Ligand->CheckReagents Yes

References

preventing homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling of terminal alkynes during Sonogashira reactions.

Troubleshooting Guide: Preventing Homocoupling (Glaser Coupling)

This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing the formation of the undesired homocoupled diyne product.

Issue 1: My primary product is the homocoupled diyne from my terminal alkyne. What are the most likely causes?

Answer: The formation of homocoupled byproducts, known as Glaser coupling, is a prevalent side reaction in Sonogashira couplings.[1] The principal causes are typically the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] The copper acetylide intermediate, which is crucial for the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[1]

Key Factors Promoting Homocoupling:

  • Presence of Oxygen: Oxygen facilitates the oxidative coupling of the copper acetylide intermediate.[1][2]

  • Copper(I) Co-catalyst: While enhancing the reactivity of the Sonogashira coupling, the copper co-catalyst also catalyzes the undesirable Glaser coupling side reaction.[2][3]

  • High Concentration of Terminal Alkyne: A higher concentration of the alkyne can favor the bimolecular homocoupling reaction.[2]

Recommended Solutions:

  • Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining a positive pressure of an inert gas throughout the experiment.[1][2]

  • Employ Copper-Free Conditions: A variety of copper-free Sonogashira protocols have been developed to completely circumvent the Glaser coupling side reaction.[2][3]

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help maintain a low concentration, thereby disfavoring the homocoupling reaction.[2][4]

  • Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of homocoupling.[2]

Issue 2: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?

Answer: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which may be sufficient to catalyze Glaser coupling.[1] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less efficient than the copper-catalyzed pathway.[1]

Recommended Solutions:

  • Use High-Purity Reagents: Ensure that all reagents, particularly the palladium catalyst and the base, are of high purity and free from copper contamination.[1]

  • Acid-Wash Glassware: To remove trace metals, consider washing glassware with an acid solution followed by thorough rinsing with deionized water and drying before use.[1]

  • Employ a Reducing Atmosphere: In some cases, using an atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[5] This reducing environment helps to prevent the oxidative homocoupling of the terminal acetylenes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between Sonogashira coupling and Glaser coupling?

A1: Sonogashira coupling is the desired cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[1] In contrast, Glaser coupling is the undesired homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne, resulting in a C(sp)-C(sp) bond.[1]

Q2: Are there specific ligands that are recommended to suppress homocoupling?

A2: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling.[2] Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[2][6] The electron-rich nature of the ligand can increase the rate of the oxidative addition step in the Sonogashira catalytic cycle.[6][7] However, the optimal ligand is often dependent on the specific substrates, and screening of different ligands may be necessary.[2]

Q3: How do the base and solvent affect the amount of homocoupling?

A3: The base and solvent system is critical in the Sonogashira reaction. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can influence the reaction outcome.[2] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.[2] For instance, using an amine as both the base and solvent (e.g., triethylamine or diisopropylamine) is common.[8]

Data Presentation

Table 1: Effect of Copper Co-catalyst on Sonogashira Reaction Outcome

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
Pd(PPh₃)₄ / CuIRoom TemperatureHighCan be significant[3]
Pd(PPh₃)₄ (Copper-Free)80Good to HighMinimized[1]
PdCl₂(PPh₃)₂ / CuI100Good to HighVariable[5]
PdCl₂(PPh₃)₂ (Copper-Free)100Moderate to GoodLow[5]

Table 2: Influence of Ligands on Copper-Free Sonogashira Reactions

Palladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄TolueneRoom TemperatureHigh[2]
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORoom Temperatureup to 97[9]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃DioxaneRoom TemperatureModerate[9]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize the formation of homocoupled byproducts.[2]

Reagent Preparation:

  • Ensure all solvents are anhydrous and have been thoroughly degassed.

  • The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling Under Rigorous Inert Atmosphere

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.[1]

Reagent and Glassware Preparation:

  • All glassware should be oven-dried and cooled under a stream of inert gas.

  • Solvents must be thoroughly degassed by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.

  • All solid reagents should be dried in a vacuum oven.

Reaction Setup in a Glovebox or using Schlenk Technique:

  • Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) to a Schlenk flask.

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

Reaction Execution:

  • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required and monitor its progress.

Work-up and Purification:

  • Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) ArylHalide Aryl/Vinyl Halide CrossCoupledProduct Cross-Coupled Product ArylHalide->CrossCoupledProduct Pd Catalyst, Base TerminalAlkyne Terminal Alkyne TerminalAlkyne->CrossCoupledProduct TerminalAlkyne2 Terminal Alkyne HomocoupledProduct Homocoupled Diyne TerminalAlkyne2->HomocoupledProduct Cu Catalyst, O₂ TerminalAlkyne3 Terminal Alkyne TerminalAlkyne3->HomocoupledProduct TerminalAlkyne_shared Terminal Alkyne TerminalAlkyne_shared->TerminalAlkyne TerminalAlkyne_shared->TerminalAlkyne2 TerminalAlkyne_shared->TerminalAlkyne3

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow start Homocoupling Observed? check_oxygen Is the reaction under a strict inert atmosphere? start->check_oxygen Yes end_good Homocoupling Minimized start->end_good No degas Degas solvents and reagents thoroughly. Use Schlenk line or glovebox. check_oxygen->degas No check_copper Are you using a copper co-catalyst? check_oxygen->check_copper Yes degas->check_copper copper_free Switch to a copper-free protocol. check_copper->copper_free Yes optimize_ligand Screen bulky, electron-rich phosphine ligands. check_copper->optimize_ligand No (Copper-Free) copper_free->end_good end_bad Issue Persists copper_free->end_bad optimize_copper Reduce CuI loading (0.5-1 mol%). Consider slow addition of alkyne. optimize_copper->end_good optimize_copper->end_bad optimize_ligand->end_good optimize_ligand->end_bad

Caption: A decision-making workflow for troubleshooting homocoupling in Sonogashira reactions.

References

Technical Support Center: Purification of 4-(Prop-2-yn-1-yloxy)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 4-(Prop-2-yn-1-yloxy)benzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity of this compound after initial synthesis and workup?

A typical synthesis via Williamson ether reaction, reacting 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate in acetone, can yield the product in the range of 83% after initial workup and crystallization.[1] Purity is often high, potentially reaching 99.9% as determined by gas chromatography.[1] However, this can vary based on reaction conditions and the effectiveness of the purification protocol.

Q2: What are the most common impurities I might encounter in my crude product?

Common impurities can include:

  • Unreacted 4-hydroxybenzaldehyde: The starting material may not have fully reacted.

  • Unreacted propargyl bromide (or its hydrolysis product, propargyl alcohol): Excess alkylating agent may remain.

  • Potassium carbonate or other inorganic salts: These are used as a base and need to be thoroughly removed during the workup.

  • Side products from C-alkylation: While O-alkylation is favored, some C-alkylation of the phenoxide can occur, leading to isomeric impurities.[2]

  • Products of elimination reactions: If using a sterically hindered base or secondary/tertiary alkyl halides (not the case for propargyl bromide, but a general consideration in Williamson ether synthesis), elimination byproducts (alkenes) can form.[2][3]

Q3: My crude product is an oil and won't crystallize. What should I do?

Oiling out during crystallization is a common issue. Here are a few troubleshooting steps:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the product.

  • Cool the solution slowly: Rapid cooling can sometimes lead to the formation of an oil. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Try a different solvent system: The chosen solvent may be too good a solvent for your product at low temperatures. Try a solvent in which the product is less soluble, or use a co-solvent system (e.g., a solvent in which the product is soluble and another in which it is insoluble).[4]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or adding a slight excess of propargyl bromide.
Loss of Product During Workup Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[1] Ensure the pH of the aqueous phase is optimal to keep your product in the organic layer.
Product Lost During Recrystallization Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at the boiling point of the solvent and cooled slowly to maximize crystal recovery. Wash the collected crystals with a minimal amount of cold solvent.
Side Reactions The formation of byproducts will inherently lower the yield of the desired product. Optimize reaction conditions (e.g., temperature, choice of base) to minimize side reactions.[2]
Problem 2: Impure Product After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Recrystallization Solvent The chosen solvent may not be effective at separating the product from a specific impurity. Test a range of solvents or solvent mixtures to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity has different solubility characteristics. For aromatic aldehydes, solvents like ethanol, or mixtures such as hexane/ethyl acetate can be effective.[4]
Co-precipitation of Impurities If the impurity has similar solubility to the product, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.
Trapped Solvent in Crystals Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Problem 3: Difficulty with Column Chromatography Purification
Possible Cause Troubleshooting Steps
Poor Separation on TLC Before running a column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of ~0.2-0.4 for the desired product to ensure good separation on the column.[5] A common starting point for aromatic aldehydes is a mixture of ethyl acetate and hexanes.[6]
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation.
Incorrect Solvent Polarity If the product is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent. If all components are eluting together, the initial solvent system is too polar. Start with a less polar eluent.
Compound Degradation on Silica Gel Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can neutralize the silica gel by adding a small amount of triethylamine (~1%) to the eluent.

Data Presentation

Parameter Value Reference
Typical Yield 83%[1]
Reported Purity (GC) 99.9%[1]
Molecular Weight 160.17 g/mol
Melting Point 68 - 72 °C

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, or a mixture of diethyl ether and hexanes). Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf for the product is between 0.2 and 0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the solvent to elute compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_reaction Synthesis cluster_workup Initial Workup cluster_purification Purification Reaction Crude Reaction Mixture Filtration Filtration (remove K2CO3) Reaction->Filtration Wash Aqueous Wash (NaHCO3, NaCl) Filtration->Wash Extraction Solvent Extraction (e.g., Diethyl Ether) Wash->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Crystallization Crystallization (Cold Diethyl Ether) Concentration->Crystallization Column Column Chromatography (if needed) Concentration->Column Alternative/Further Purification PureProduct Pure Product Crystallization->PureProduct Column->PureProduct TroubleshootingLogic Start Crude Product CheckPurity Check Purity (TLC/GC) Start->CheckPurity IsPure Purity > 99%? CheckPurity->IsPure FinalProduct Final Product IsPure->FinalProduct Yes Recrystallize Recrystallization IsPure->Recrystallize No ColumnChrom Column Chromatography Recrystallize->ColumnChrom If still impure CheckCrystals Crystals Formed? Recrystallize->CheckCrystals ColumnChrom->CheckPurity CheckCrystals->CheckPurity Yes TroubleshootCrystallization Troubleshoot Crystallization (e.g., change solvent) CheckCrystals->TroubleshootCrystallization No TroubleshootCrystallization->Recrystallize

References

Technical Support Center: Palladium-Catalyzed Reactions of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in palladium-catalyzed reactions involving aldehydes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction with an aldehyde substrate is sluggish or has stalled. What are the common causes?

A1: Several factors can lead to low reactivity or stalling in palladium-catalyzed reactions with aldehydes. The most common culprits are related to catalyst deactivation. Key issues to consider include:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or the catalyst may be deactivating over the course of the reaction.[1]

  • Decarbonylation: Aldehydes can undergo decarbonylation, a reaction where the -CHO group is removed as carbon monoxide (CO).[1][2][3][4] This not only consumes your starting material but the generated CO can act as a poison to the palladium catalyst.[5]

  • Catalyst Poisoning: Impurities in your reagents or solvent, or even the aldehyde substrate itself, can poison the catalyst. Common poisons include sulfur compounds, halides, and nitrogen-containing heterocycles.[6] Aryl aldehydes, in particular, can be problematic due to a competing decarbonylation process that poisons the palladium catalyst.[7]

  • Formation of Palladium Black: The precipitation of metallic palladium, known as palladium black, is a visual indicator of catalyst aggregation and deactivation. This can be triggered by high temperatures, high catalyst concentrations, or an unsuitable ligand-to-metal ratio.[8][9]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species by trace amounts of oxygen.[10] This is a frequent issue in reactions requiring prolonged heating.

Q2: I see a black precipitate forming in my reaction. What is it and what should I do?

A2: The black precipitate is likely palladium black, which consists of aggregated, inactive palladium metal. Its formation indicates that the catalyst is no longer soluble and catalytically active in the reaction medium.

  • Diagnosis: Visual observation of a black precipitate is the primary indicator.[6]

  • Solution: Once formed, it is difficult to resolubilize and reactivate palladium black in situ. The best course of action is to prevent its formation in subsequent experiments by:

    • Using stabilizing ligands.

    • Optimizing the reaction temperature to the lowest effective level.

    • Ensuring an appropriate ligand-to-palladium ratio.

    • Using fresh, high-quality catalyst and reagents.

Q3: How can I tell if my catalyst is being poisoned?

A3: Catalyst poisoning can be diagnosed through a process of elimination and by running control experiments.

  • Diagnosis: If your reaction starts but then stops before completion, poisoning is a likely cause. Review the purity of all your reagents and solvents. Common poisons include sulfur, halides, and nitrogen-containing compounds.[6]

  • Troubleshooting: Conduct a control experiment using highly purified reagents and solvents. If this reaction proceeds to completion, it strongly suggests that an impurity in your original materials was poisoning the catalyst.

Q4: What is decarbonylation and how does it affect my reaction?

A4: Decarbonylation is a chemical reaction that involves the removal of a carbonyl group (CO) from a molecule, in this case, an aldehyde.[1][2][3][4] In the context of palladium-catalyzed cross-coupling reactions, it is often an undesired side reaction.

  • Impact: Decarbonylation has a twofold negative effect:

    • It consumes your aldehyde starting material, reducing the potential yield of your desired product.

    • The carbon monoxide (CO) generated can act as a potent poison for the palladium catalyst by strongly coordinating to the metal center and inhibiting its catalytic activity.[5]

  • Mitigation: To minimize decarbonylation, you can try:

    • Lowering the reaction temperature.

    • Choosing a different palladium catalyst or ligand system that is less prone to promoting decarbonylation.

    • In some specific synthetic strategies, decarbonylation can be utilized as a desired transformation.[2][4]

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Diagnosis Suggested Solution
Inactive Catalyst The reaction fails to start, even with reliable substrates.Use a fresh batch of catalyst. If using a Pd(II) precatalyst, ensure your activation protocol is effective. Consider using a pre-formed Pd(0) catalyst. Run a control reaction with a known, reactive substrate to test catalyst activity.[10]
Poor Precatalyst Activation Using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the reaction does not initiate.The in-situ reduction to the active Pd(0) species is crucial. Ensure your reaction conditions (base, solvent, temperature) are suitable for this reduction. Consider a dedicated pre-activation step before adding your substrates.[11][12]
Oxygen Contamination The reaction is sluggish, especially with prolonged heating.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8]
Inhibitory impurities in reagents The reaction is inconsistent between batches of starting materials.Purify all starting materials. Run a control experiment with high-purity reagents to confirm if impurities are the issue.[6]
Issue 2: Reaction Starts but Stalls
Possible Cause Diagnosis Suggested Solution
Catalyst Poisoning by Substrate/Product The reaction proceeds to a certain conversion and then stops.Consider if your aldehyde, or the product being formed, could be acting as a catalyst poison. This can sometimes be mitigated by using a higher catalyst loading or a more robust ligand.
Catalyst Poisoning by CO (from decarbonylation) The reaction stalls, and you suspect your aldehyde is unstable at the reaction temperature.Lower the reaction temperature. Screen different ligands to find a system that favors your desired reaction over decarbonylation.
Ligand Degradation Often occurs at high temperatures.Use a more thermally stable ligand. Reduce the reaction temperature if possible.
Formation of Palladium Black A black precipitate is observed as the reaction stalls.Optimize reaction conditions to prevent catalyst aggregation: lower the temperature, adjust the ligand-to-metal ratio, or try a different solvent.[8][9]

Experimental Protocols

Protocol 1: Testing for Catalyst Poisoning

This protocol helps determine if impurities in the reagents or solvents are responsible for catalyst deactivation.

  • Baseline Reaction:

    • Set up the reaction using your standard procedure with the current batches of reagents and solvents.

    • Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC) to establish a baseline for conversion versus time.

  • High-Purity Reaction:

    • Purify all reagents:

      • Recrystallize solid starting materials.

      • Distill liquid starting materials.

      • Use freshly purchased, high-purity, anhydrous, and degassed solvents.

    • Set up the reaction under identical conditions to the baseline reaction, but with the purified materials.

    • Monitor the reaction progress as before.

  • Comparison:

    • If the high-purity reaction shows a significant improvement in yield or proceeds to completion while the baseline reaction stalls, it is a strong indication that impurities in your original reagents or solvents are poisoning the catalyst.[6]

Protocol 2: General Procedure for a Palladium-Catalyzed Reaction with an Aldehyde

This is a general starting point; specific conditions will need to be optimized for your particular substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

    • Evacuate and backfill the flask with argon three times.

  • Reagent Addition:

    • Add the aryl halide (1 equivalent) and the aldehyde (1.2-1.5 equivalents) to the flask.

    • Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Deactivation Pathways

Catalyst Deactivation via Decarbonylation and CO Poisoning

G Active_Catalyst Pd(0)L_n Active Catalyst Acyl_Hydride [RCO-Pd(H)L_n] Acyl Palladium Hydride Active_Catalyst->Acyl_Hydride Oxidative Addition of Aldehyde C-H CO_Poisoned_Catalyst Pd(0)L_n(CO) CO-Poisoned Catalyst (Inactive) Active_Catalyst->CO_Poisoned_Catalyst CO Poisoning Aldehyde R-CHO Aldehyde Aldehyde->Acyl_Hydride Decarbonylation_Intermediate [R-Pd(H)(CO)L_n] Decarbonylation Intermediate Acyl_Hydride->Decarbonylation_Intermediate Migratory Insertion Decarbonylation_Intermediate->Active_Catalyst + CO Alkane R-H Alkane (Decarbonylation Product) Decarbonylation_Intermediate->Alkane Reductive Elimination CO CO CO->CO_Poisoned_Catalyst

Caption: Deactivation pathway via aldehyde decarbonylation and subsequent CO poisoning.

Formation of Palladium Black from Active Catalyst

G Active_Catalyst Pd(0)L_n Active Monomeric Catalyst Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation Unstable_Species [Pd(0)L_{n-1}] Unstable, Ligand-Deficient Species Ligand_Dissociation->Unstable_Species High Temp. Poor Ligand Aggregation Aggregation Unstable_Species->Aggregation Pd_Black [Pd]_m Palladium Black (Inactive Aggregate) Aggregation->Pd_Black

Caption: Logical workflow for the formation of inactive palladium black.

General Catalytic Cycle and Points of Deactivation

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X PdII_inactive Pd(II)L_n (Inactive) Pd0->PdII_inactive Oxidation (O2) Pd_Black [Pd]_m (Palladium Black) Pd0->Pd_Black Aggregation CO_Poison Pd(0)L_n(CO) (CO-Poisoned) Pd0->CO_Poison CO Poisoning Transmetalation Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetalation + R-M RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 regenerates Product Ar-R (Product) RedElim->Product ArX Ar-X ArX->OxAdd RM R-M RM->Transmetalation

Caption: General palladium catalytic cycle with key deactivation pathways.

References

Technical Support Center: Managing Aldehyde Group Reactivity in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with the aldehyde functional group during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde functional group often problematic in cross-coupling reactions?

A1: The aldehyde group is highly reactive due to the electrophilic nature of its carbonyl carbon and the acidity of its α-protons (if present). Under the conditions of many cross-coupling reactions, which often involve bases, high temperatures, and nucleophilic organometallic species, the aldehyde can participate in several undesired side reactions. These competing pathways can lead to significantly lower yields of the desired product and create complex purification challenges.[1]

Q2: What are the most common side reactions involving aldehydes during palladium-catalyzed coupling?

A2: The primary side reactions observed are:

  • Reduction: The aldehyde is reduced to the corresponding primary alcohol. This can be mediated by the palladium catalyst in the presence of a hydride source (e.g., from boronic acids or bases).[1]

  • Decarbonylation: The aldehyde group (-CHO) is cleaved, resulting in a decarbonylated product. This is a known palladium-catalyzed process, particularly at elevated temperatures.[2][3][4]

  • Aldol Addition/Condensation: If the aldehyde has α-hydrogens, it can undergo base-mediated self-condensation to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. This leads to high molecular weight impurities.[5][6]

  • Imine Formation: In C-N coupling reactions like the Buchwald-Hartwig amination, the amine coupling partner can condense with the aldehyde to form an imine, consuming the starting materials in an unproductive pathway.[1]

Q3: When is it necessary to protect the aldehyde group?

A3: Protecting the aldehyde group is the most reliable strategy when you observe significant formation of side products or low conversion of your starting material that cannot be resolved by simple reaction optimization (like lowering the temperature).[1] Protection is strongly recommended when:

  • Using primary or secondary amines as coupling partners (to prevent imine formation).[1]

  • High reaction temperatures (>100 °C) are required, which increases the risk of decarbonylation.[2]

  • Strongly basic conditions are used with an enolizable aldehyde, posing a high risk of aldol condensation.

  • The coupling reaction is sluggish, and forcing conditions are needed.

Q4: What is the most common and robust protecting group for aldehydes in coupling reactions?

A4: The most common and effective protecting group for aldehydes is a cyclic acetal, typically formed with ethylene glycol.[7][8][9] Acetals are ideal because they are highly stable under the neutral to strongly basic conditions used in most coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7][9] They can be easily removed post-coupling under mild aqueous acidic conditions that typically do not affect the rest of the molecule.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of desired product with a major byproduct identified as the corresponding primary alcohol.
  • Cause: Reduction of the aldehyde. The palladium catalyst, potentially in combination with reagents like boronic acids or the base, can facilitate this reduction, which is often exacerbated by heat.[1]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate to disfavor the reduction pathway.[1]

    • Screen Bases: Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) if a strong base (e.g., alkoxides) is being used.

    • Protect the Aldehyde: If optimization fails, the most reliable solution is to protect the aldehyde as an acetal. This completely prevents the reduction side reaction.[1][10]

Problem 2: The desired product is absent, and the primary product is the arene from the loss of the -CHO group.
  • Cause: Decarbonylation. This is a well-known side reaction for aromatic and heteroaromatic aldehydes, mediated by transition metal catalysts like palladium, especially at high temperatures.[2][11]

  • Troubleshooting Steps:

    • Reduce Temperature: This is the most critical parameter. Attempt the reaction at a lower temperature (e.g., 80 °C or below).

    • Change Ligand/Catalyst: Some palladium-ligand complexes are more prone to promoting decarbonylation. Screen different phosphine ligands or consider a nickel-based catalyst system, which may have different reactivity profiles.

    • Protect the Aldehyde: An acetal-protected aldehyde cannot undergo decarbonylation. This is a definitive but multi-step solution.

Problem 3: The reaction mixture shows a complex array of high-molecular-weight byproducts.
  • Cause: Aldol addition or condensation. If your aldehyde possesses α-hydrogens, the base in the reaction can deprotonate it, forming an enolate that attacks another molecule of the aldehyde.[6][12]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Lowering the temperature and using higher dilution can reduce the frequency of bimolecular reactions like aldol condensation.[12]

    • Change the Base: Use a weaker base or a sterically hindered, non-nucleophilic strong base (though this can be complex to optimize with the coupling cycle).

    • Slow Addition: If possible, add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low, which minimizes self-condensation.[5]

    • Protect the Aldehyde: Protection as an acetal removes the carbonyl group, completely preventing aldol reactions.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on Palladium-Catalyzed Decarbonylation of 4-formylbenzonitrile

EntryCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)
10Cyclohexane1300
23.6Cyclohexane13085
35.0Cyclohexane130>99
45.0Toluene13092
55.01,4-Dioxane13088

Data summarized from a study on maghemite-supported palladium catalysts.[2] This table illustrates the critical role of the catalyst and the influence of the solvent on the decarbonylation side reaction.

Experimental Protocols

Key Protocol: Acetal Protection of an Aromatic Aldehyde

This protocol describes a general method for protecting an aldehyde as a 1,3-dioxolane (ethylene glycol acetal), which is stable to a wide range of cross-coupling conditions.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.02 - 0.05 eq)

  • Toluene (to provide a concentration of ~0.5 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine the aromatic aldehyde, ethylene glycol, p-TSA, and toluene in the round-bottom flask.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap.[1]

  • Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude protected aldehyde can often be used directly in the subsequent coupling reaction. If necessary, purify by column chromatography on silica gel.[1]

Visualizations

TroubleshootingWorkflow start_node Start: Low Yield or Complex Mixture decision1 Identify Major Side Product(s) start_node->decision1 sp_alcohol Product is Alcohol (Reduction) decision1->sp_alcohol Reduction sp_decarbonyl Product is Decarbonylated (Loss of CHO) decision1->sp_decarbonyl Decarbonylation sp_aldol High MW Impurities (Aldol) decision1->sp_aldol Aldol sp_imine Imine Formation (with Amine) decision1->sp_imine Imine sp_unknown Other / Unidentified decision1->sp_unknown Unknown action_temp Lower Reaction Temperature sp_alcohol->action_temp sp_decarbonyl->action_temp sp_aldol->action_temp action_protect Protect Aldehyde (Acetal Formation) sp_imine->action_protect action_reagents Screen Base, Solvent, or Ligand sp_unknown->action_reagents action_temp->action_reagents action_temp->action_protect If optimization fails action_reagents->action_protect If optimization fails

Caption: Troubleshooting workflow for aldehyde side reactions.

ProtectionWorkflow Start Aldehyde Starting Material Protect Step 1: Protect (e.g., Ethylene Glycol, p-TSA) Start->Protect Couple Step 2: Perform Coupling Reaction Protect->Couple Deprotect Step 3: Deprotect (Aqueous Acid) Couple->Deprotect Finish Final Coupled Product Deprotect->Finish

Caption: General workflow for using an acetal protecting group.

SideReactionPathways Aldehyde Ar-CHO (Starting Material) Coupling Desired Coupling Product (Ar-R) Aldehyde->Coupling + R-M [Pd Catalyst] Reduction Reduction (Ar-CH₂OH) Aldehyde->Reduction [H⁻] source (e.g., Base, Temp) Decarbonyl Decarbonylation (Ar-H) Aldehyde->Decarbonyl High Temp [Pd Catalyst] Aldol Aldol Condensation (Dimer/Polymer) Aldehyde->Aldol Base (if α-H present)

Caption: Competing reaction pathways for an aldehyde in coupling.

References

Technical Support Center: Improving the Solubility of 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-(Prop-2-yn-1-yloxy)benzaldehyde in organic solvents.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My this compound is not dissolving in my chosen organic solvent.

  • Question: I'm having difficulty dissolving this compound. What should I do?

  • Answer: Start by verifying the principle of "like dissolves like." this compound is a moderately polar compound. Therefore, it is expected to have better solubility in polar organic solvents. If you are using a non-polar solvent, consider switching to a more polar option. It is recommended to test solubility in a small range of solvents with varying polarities to find the most suitable one.

Issue 2: I have tried a polar solvent, but the solubility is still too low for my experiment.

  • Question: Even with a polar solvent, I cannot achieve the desired concentration. What are my next steps?

  • Answer: If a single solvent is insufficient, you can employ several techniques to enhance solubility:

    • Co-solvency: Introduce a second, miscible solvent (a co-solvent) in which the compound is highly soluble. This changes the overall polarity of the solvent system, which can significantly improve solubility.

    • Heating: Gently heating the mixture can increase the rate of dissolution and the amount of solute that can be dissolved. Be cautious and ensure the compound is stable at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process.

Issue 3: My compound precipitates out of the solution after dissolution.

  • Question: I managed to dissolve the compound with heating, but it precipitates upon cooling. How can I prevent this?

  • Answer: This indicates that you have created a supersaturated solution. To maintain solubility at lower temperatures, consider the following:

    • Use a co-solvent system: A well-chosen co-solvent mixture can often maintain solubility over a wider temperature range.

    • Solid Dispersion: For long-term stability in the solid state that allows for faster dissolution upon use, consider preparing a solid dispersion of your compound in a hydrophilic carrier.

    • Complexation: Forming an inclusion complex with a cyclodextrin can enhance and stabilize the solubility of the compound in certain solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Data Presentation: Solubility of Benzaldehyde Derivatives

SolventPolarity IndexPredicted Qualitative Solubility of this compoundQuantitative Solubility of 4-(methylsulfonyl)benzaldehyde (mole fraction at 298.15 K)[2]
Acetone5.1High0.1337
Acetonitrile5.8High0.0898
Dimethylformamide (DMF)6.4HighNot Available
Dimethyl Sulfoxide (DMSO)7.2HighNot Available
Tetrahydrofuran (THF)4.0HighNot Available
Ethanol4.3Moderate to High0.0163
Methanol5.1Moderate to High0.0216
Toluene2.4Low to Moderate0.0108
Hexane0.1LowNot Available

Q2: What is co-solvency and how do I apply it?

A2: Co-solvency is a technique used to increase the solubility of a solute by adding a second, miscible solvent to the primary solvent. The co-solvent modifies the polarity of the solvent system to be more favorable for the solute. For an aromatic aldehyde like this compound, if its solubility is low in a primary solvent like ethanol, adding a more effective solvent like acetone or DMF as a co-solvent can significantly improve solubility.

Q3: What are solid dispersions and how can they improve solubility?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[3][4] This technique can enhance the dissolution rate and apparent solubility of a compound by reducing particle size to a molecular level, improving wettability, and creating an amorphous form of the compound.

Q4: How does complexation with cyclodextrins work?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like aromatic aldehydes, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its aqueous solubility.

Experimental Protocols

1. Protocol for Improving Solubility using Co-solvency

  • Objective: To determine an optimal co-solvent system for dissolving this compound.

  • Materials:

    • This compound

    • Primary solvent (e.g., ethanol)

    • Co-solvents (e.g., acetone, DMF, THF)

    • Vials with screw caps

    • Magnetic stirrer and stir bars

    • Analytical balance

  • Methodology:

    • Solvent Selection: Choose a primary solvent in which the compound has some solubility and a co-solvent in which it is highly soluble. Ensure the solvents are miscible.

    • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying volume ratios (e.g., 90:10, 80:20, 70:30, 50:50 of primary solvent to co-solvent).

    • Solubility Determination:

      • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each co-solvent mixture in a sealed vial.

      • Agitate the vials at a constant temperature (e.g., 25 °C) using a magnetic stirrer for 24-48 hours to ensure equilibrium is reached.

      • After equilibration, centrifuge the vials to pellet the undissolved solid.

      • Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Analysis: Plot the solubility of the compound as a function of the co-solvent ratio to identify the optimal mixture.

2. Protocol for Preparing a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

    • Volatile organic solvent (e.g., methanol, acetone)

    • Round-bottom flask

    • Rotary evaporator

    • Mortar and pestle

  • Methodology:

    • Dissolution: Dissolve both this compound and the hydrophilic carrier in a suitable volatile organic solvent in a round-bottom flask. The ratio of compound to carrier can be varied (e.g., 1:1, 1:5, 1:10 w/w) to find the most effective formulation.

    • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue evaporation until a solid film or mass is formed.

    • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

    • Characterization: Characterize the prepared solid dispersion for its dissolution properties and compare it to the pure compound.

3. Protocol for Preparing a Cyclodextrin Inclusion Complex by Lyophilization

  • Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

  • Materials:

    • This compound

    • Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))

    • Deionized water

    • Magnetic stirrer and stir plate

    • Lyophilizer (freeze-dryer)

  • Methodology:

    • Preparation of Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with stirring to prepare a solution of a specific concentration.

    • Complex Formation: Add an excess amount of this compound to the cyclodextrin solution. Stir the mixture at room temperature for 24-72 hours to allow for complex formation.

    • Filtration: Filter the suspension to remove the undissolved compound.

    • Lyophilization: Freeze the resulting clear solution (e.g., at -80 °C) and then lyophilize it under vacuum to obtain a dry powder of the inclusion complex.

    • Washing: Wash the lyophilized powder with a small amount of a non-polar solvent in which the free compound is soluble but the complex is not (e.g., hexane) to remove any surface-adhered, uncomplexed compound.

    • Drying: Dry the washed complex under vacuum.

    • Characterization: Confirm the formation of the inclusion complex and evaluate its solubility.

Visualizations

experimental_workflow_co_solvency start Start: Low Solubility solvent_selection Select Primary and Co-solvents start->solvent_selection prepare_mixtures Prepare Co-solvent Mixtures (Varying Ratios) solvent_selection->prepare_mixtures add_compound Add Excess Compound to Mixtures prepare_mixtures->add_compound equilibrate Equilibrate (24-48h) with Stirring add_compound->equilibrate analyze Centrifuge, Dilute, and Analyze Supernatant equilibrate->analyze end End: Optimal Co-solvent Ratio Identified analyze->end

Caption: Workflow for improving solubility using co-solvency.

logical_relationship_solubility_issues cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Compound Insoluble cause1 Wrong Solvent Polarity issue->cause1 cause2 Insufficient Solvent Power issue->cause2 cause3 Supersaturation issue->cause3 solution1a Change Solvent cause1->solution1a solution1b Use Co-solvency cause2->solution1b solution2a Heating / Sonication cause2->solution2a solution2b Solid Dispersion cause2->solution2b cause3->solution1b solution3 Complexation cause3->solution3

References

Technical Support Center: Reaction Monitoring for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing click chemistry.

Frequently Asked Questions (FAQs)

Q1: Which technique is best for monitoring my click reaction?

The ideal technique depends on several factors, including the properties of your reactants and products, the required sensitivity, and the available equipment.

  • For rapid, qualitative checks: Thin-Layer Chromatography (TLC) is often the quickest and most straightforward method to get a qualitative sense of reaction progression.

  • For quantitative analysis and purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are preferred. HPLC is excellent for separating complex mixtures and quantifying components, while ¹H NMR can provide clear structural information and conversion rates.

  • For high-throughput screening: Spectroscopic methods like UV-Vis or fluorescence spectroscopy are often employed, especially if one of the reactants or products has a distinct chromophore or fluorophore.

  • For direct confirmation of product formation: Mass Spectrometry (MS) is invaluable for confirming the molecular weight of the desired product.

Q2: How can I monitor a click reaction in real-time?

Real-time monitoring can be achieved using several techniques:

  • Spectroscopic Methods: UV-Vis or fluorescence spectroscopy can be used for continuous monitoring if there is a significant change in absorbance or fluorescence upon reaction. This is particularly useful for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving fluorescently-labeled molecules.

  • Calorimetry: Isothermal titration calorimetry (ITC) can monitor the heat released or absorbed during the reaction, providing kinetic data.

  • In-situ NMR: If the reaction is slow enough, it can be monitored directly inside an NMR spectrometer to track the disappearance of starting materials and the appearance of the product over time.

Q3: My click reaction is not going to completion. How can I troubleshoot this?

Several factors can lead to incomplete click reactions. Here are some common troubleshooting steps:

  • Reagent Quality: Ensure the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst.

  • Catalyst System (for CuAAC):

    • Copper Source: Ensure you are using a reliable source of Cu(I). If starting with Cu(II) (e.g., CuSO₄), ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess.

    • Ligand: The choice of ligand is crucial for stabilizing the Cu(I) catalyst and preventing side reactions. Ensure the ligand is pure and used in the correct stoichiometry.

    • Oxygen: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: The reaction solvent can significantly impact reaction rates. Ensure your chosen solvent is appropriate for your reactants and the catalyst system. Protic solvents like water or alcohols are often effective for CuAAC.

  • Temperature: While many click reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with sterically hindered substrates.

Troubleshooting Guides

Issue 1: Difficulty Interpreting TLC Results
Problem Possible Cause Suggested Solution
Smearing or streaking of spots Sample is too concentrated; insoluble material present.Dilute the sample before spotting. Filter the sample if insolubility is suspected.
No spot movement (all spots on the baseline) The solvent system (mobile phase) is not polar enough.Increase the polarity of the mobile phase. For example, increase the proportion of methanol in a dichloromethane/methanol mixture.
All spots run with the solvent front The solvent system is too polar.Decrease the polarity of the mobile phase. For example, decrease the proportion of methanol in a dichloromethane/methanol mixture.
Spots are very faint The sample is too dilute; the compound does not visualize well with the chosen staining method.Concentrate the sample. Use a different visualization technique (e.g., UV lamp if compounds are UV-active, different chemical stain).
Issue 2: Inconsistent HPLC Results
Problem Possible Cause Suggested Solution
Shifting retention times Fluctuations in column temperature; changes in mobile phase composition; column degradation.Use a column oven for temperature control. Prepare fresh mobile phase daily and ensure proper mixing. Use a guard column and flush the column after each run.
Broad or split peaks Column overloading; column contamination or aging; poor sample solubility in the mobile phase.Inject a smaller sample volume. Clean or replace the column. Ensure the sample is fully dissolved in the mobile phase before injection.
Ghost peaks Contamination in the injector or mobile phase; carryover from a previous injection.Run a blank gradient to identify the source of contamination. Clean the injector and use fresh, high-purity solvents.

Experimental Protocols

Protocol 1: General Procedure for Monitoring CuAAC Reaction by ¹H NMR
  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Quench the reaction in the aliquot immediately to prevent further conversion. This can often be achieved by diluting the aliquot in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is miscible with the reaction solvent.

  • Analysis: Acquire a ¹H NMR spectrum for each time point.

  • Data Interpretation: Identify characteristic peaks for one of the starting materials (e.g., the alkyne proton) and the product (e.g., the triazole proton). The disappearance of the starting material peak and the appearance of the product peak will be observed.

  • Calculating Conversion: Calculate the percentage conversion by integrating the starting material and product peaks. The formula is: Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100

Protocol 2: Monitoring a Click Reaction using Reverse-Phase HPLC
  • Method Development: Develop an HPLC method that can resolve the starting materials (azide and alkyne) and the triazole product. A common starting point is a C18 column with a gradient elution using water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

  • Calibration: Prepare standard solutions of known concentrations for the starting materials and the product to create calibration curves.

  • Sample Preparation: At various time points, take an aliquot from the reaction mixture. Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Injection: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting materials and the product. Use the calibration curves to determine the concentration of each species at each time point. This allows for the calculation of reaction kinetics and final conversion.

Visualizations

experimental_workflow cluster_analysis Analytical Techniques start Start Click Reaction aliquot Withdraw Aliquot at Time Point (t) start->aliquot t = t1, t2, ... tn quench Quench Reaction aliquot->quench tlc TLC Analysis quench->tlc hplc HPLC/UPLC Analysis quench->hplc ms Mass Spec Analysis quench->ms nmr NMR Analysis quench->nmr data Data Interpretation & Conversion Calculation tlc->data hplc->data ms->data nmr->data end Reaction Complete? data->end stop Stop Reaction end->stop Yes continue_reaction Continue Reaction end->continue_reaction No continue_reaction->aliquot

Caption: General workflow for monitoring a click chemistry reaction.

troubleshooting_workflow cluster_catalyst Catalyst System Checks start Is the reaction a CuAAC reaction? check_reagents Check Purity of Azide and Alkyne start->check_reagents No (e.g., SPAAC) check_catalyst Check Catalyst System start->check_catalyst Yes check_conditions Check Reaction Conditions (Solvent, Temp) check_reagents->check_conditions copper Fresh Copper Source? (e.g., CuSO4) check_catalyst->copper reducing_agent Fresh Reducing Agent? (e.g., Na-Ascorbate) check_catalyst->reducing_agent ligand Correct Ligand & Stoichiometry? check_catalyst->ligand inert Inert Atmosphere? (Degassed Solvents) check_catalyst->inert copper->check_conditions reducing_agent->check_conditions ligand->check_conditions inert->check_conditions

Caption: Troubleshooting logic for an incomplete click reaction.

Sonogashira Coupling Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a Sonogashira coupling reaction?

When moving from a bench-scale to a larger production scale, several challenges can arise. These include ensuring consistent and efficient mixing, managing potential exotherms, dealing with catalyst deactivation, preventing side reactions like Glaser-Hay homocoupling, and developing effective methods for removing residual palladium and copper catalysts from the final product.[1][2] Careful consideration of solvent choice, base selection, and catalyst loading is crucial for a successful scale-up.[3][4]

Q2: How does the choice of aryl halide affect the reaction conditions on a larger scale?

The reactivity of the aryl halide significantly impacts the required reaction conditions. The general reactivity order is aryl iodides > aryl triflates > aryl bromides >> aryl chlorides.[5][6] Aryl iodides are the most reactive and can often be coupled at or near room temperature.[5] Aryl bromides typically require elevated temperatures to achieve a reasonable reaction rate.[7] Electron-withdrawing groups on the aryl halide generally increase reactivity, while electron-donating groups can slow it down.[8] For less reactive aryl halides, higher catalyst loadings or more active catalyst systems may be necessary.

Q3: What are the advantages and disadvantages of copper-free Sonogashira coupling for scale-up?

Copper-free Sonogashira protocols have gained popularity for large-scale synthesis.[9][10]

  • Advantages: The primary advantage is the prevention of the Glaser-Hay dimerization of the terminal alkyne, which is a common side reaction in the presence of copper.[5][11] This simplifies purification and can improve the overall yield of the desired product. It also eliminates concerns about copper contamination in the final product.[9]

  • Disadvantages: Copper-free systems may require higher reaction temperatures, different ligands, or a stronger base to achieve comparable reaction rates to copper-co-catalyzed systems.[12] The reaction mechanism is also different, which may require re-optimization of the reaction conditions when transitioning from a copper-catalyzed system.[12]

Q4: How can I effectively remove palladium and copper catalysts from my product on a large scale?

Residual metal catalysts are a significant concern, especially in the synthesis of active pharmaceutical ingredients (APIs). Several methods can be employed for their removal:

  • Scavenging Agents: Various scavengers with functional groups that bind to metals can be used. These are often silica-based or polymeric resins.

  • Activated Carbon: Treatment with activated carbon can effectively remove palladium and copper.[1]

  • Extraction: Aqueous washes with a suitable chelating agent can extract the metal salts.

  • Crystallization: Careful selection of a crystallization solvent can often leave the metal impurities in the mother liquor.[2]

  • Filtration: In some cases, the catalyst may precipitate out and can be removed by filtration.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may have been improperly handled and oxidized, or the phosphine ligands may have degraded.

  • Insufficient Temperature: Aryl bromides and chlorides often require higher temperatures to react.[7]

  • Poor Solvent Choice: The chosen solvent may not be suitable for the specific substrates or catalyst system.[13]

  • Inappropriate Base: The base may not be strong enough to deprotonate the alkyne or may be sterically hindered.

  • Substrate Reactivity: The aryl halide may be particularly unreactive due to steric hindrance or electronic effects.[14]

Solutions:

  • Catalyst and Ligand Selection:

    • Ensure the palladium source is of good quality. For Pd(II) precatalysts, ensure in situ reduction to Pd(0) is occurring.[5]

    • Consider using more electron-rich and sterically bulky phosphine ligands, which can promote the oxidative addition step.[12]

    • For challenging substrates, screen different palladium catalysts and ligands.

  • Reaction Conditions:

    • Gradually increase the reaction temperature, especially for aryl bromides and chlorides.[7]

    • Screen different solvents. Aprotic polar solvents like DMF or NMP are often effective, but toluene or THF can also be good choices depending on the substrates.[3][13]

    • Ensure the base is sufficiently soluble in the reaction medium and strong enough for the specific alkyne. Organic amine bases like triethylamine or diisopropylethylamine are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used.[4][5]

  • Flowchart for Troubleshooting Low Conversion:

low_conversion start Low or No Conversion Observed check_catalyst Is the catalyst active and handled correctly? start->check_catalyst increase_temp Increase reaction temperature check_catalyst->increase_temp Yes fail Consult further literature for specific substrate check_catalyst->fail No, replace catalyst screen_solvents Screen alternative solvents (e.g., DMF, NMP, Toluene) increase_temp->screen_solvents screen_bases Screen alternative bases (e.g., different amines, inorganic bases) screen_solvents->screen_bases screen_ligands Screen different phosphine ligands (more electron-rich/bulky) screen_bases->screen_ligands success Problem Resolved screen_ligands->success If conversion improves screen_ligands->fail If no improvement

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Alkyne Homocoupling (Glaser) Products

Possible Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative dimerization of the alkyne, especially in the presence of a copper co-catalyst.

  • High Copper Loading: Excessive amounts of the copper co-catalyst can favor the Glaser pathway.

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the palladium center is slow, the concentration of the copper acetylide can build up, leading to homocoupling.

Solutions:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[11]

  • Optimize Copper Loading: If a copper co-catalyst is necessary, minimize its loading to a level that maintains a good reaction rate without excessive homocoupling.

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can keep its concentration low and disfavor the homocoupling side reaction.

Issue 3: Catalyst Deactivation and Formation of Palladium Black

Possible Causes:

  • High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of the catalyst and the formation of palladium black.

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation or other degradation pathways, leading to the precipitation of palladium metal.

  • Impurities: Impurities in the starting materials or solvents can sometimes poison the catalyst.

Solutions:

  • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.

  • Ligand Choice: Use more robust ligands that are less prone to degradation under the reaction conditions. Bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes offer greater stability.[5]

  • Purity of Reagents: Use high-purity starting materials and solvents. Degassing the solvents to remove oxygen is also a good practice.[3]

Experimental Protocols

General Protocol for a Gram-Scale Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, 2-3 eq)

  • Solvent (e.g., THF, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe, followed by the base and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium and copper compounds can be toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Data Presentation

Table 1: Typical Catalyst Loadings for Different Aryl Halides

Aryl HalidePalladium Catalyst Loading (mol%)Copper(I) Iodide Loading (mol%)Typical Temperature
Aryl Iodide0.1 - 1.00.2 - 2.0Room Temperature - 60°C
Aryl Bromide1.0 - 5.02.0 - 10.060°C - 120°C
Aryl Chloride2.0 - 10.05.0 - 20.0> 100°C

Table 2: Common Solvents and Bases for Sonogashira Coupling

SolventBaseComments
Tetrahydrofuran (THF)Triethylamine (Et₃N)A common and versatile system.
TolueneDiisopropylethylamine (DIPEA)Good for higher temperatures.
N,N-Dimethylformamide (DMF)Triethylamine (Et₃N)A polar aprotic solvent that can increase reaction rates.[13]
Acetonitrile (MeCN)Cesium Carbonate (Cs₂CO₃)An example of an inorganic base system.[3]
WaterPyrrolidineAn example of a more sustainable, aqueous system.[5]

Visualizations

sonogashira_workflow start Start: Define Scale-up Reaction reagent_prep Reagent Preparation (Aryl Halide, Alkyne, Solvent, Base) start->reagent_prep catalyst_prep Catalyst Preparation (Pd source, Ligand, Cu source) start->catalyst_prep reaction_setup Reaction Setup (Inert atmosphere, Temperature control) reagent_prep->reaction_setup catalyst_prep->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS, GC) reaction_setup->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization, Chromatography, Metal Scavenging) workup->purification product Final Product purification->product

Caption: General workflow for a scale-up Sonogashira coupling.

catalytic_cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition + R-X pd_intermediate R-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl cui CuI transmetalation->cui Reforms reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Reforms product Product (R-C≡CR') reductive_elimination->product alkyne_activation Alkyne Activation cui->alkyne_activation + R'C≡CH + Base cu_acetylide Cu-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation To Pd Cycle

Caption: Simplified Sonogashira catalytic cycles.

References

Technical Support Center: Sonogashira Coupling with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with aromatic aldehydes.

Troubleshooting Guide

Low yields, side reactions, and catalyst deactivation are common issues encountered during Sonogashira couplings. The choice of base is a critical parameter that can significantly influence the reaction outcome. This guide addresses specific problems related to the base in the context of Sonogashira couplings with aromatic aldehydes.

Common Problems and Solutions

ProblemProbable Cause Related to BaseRecommended Solution
Low to No Product Yield Insufficient Basicity: The base may not be strong enough to efficiently deprotonate the terminal alkyne, which is a crucial step for the formation of the copper acetylide intermediate.[1][2]Switch to a stronger base. If using an amine base like triethylamine (TEA), consider switching to a more effective one like diisopropylethylamine (DIPEA) or piperidine.[3][4] For less reactive aryl halides, inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective.[5]
Base Degradation: The amine base may be of poor quality or have degraded over time.Use a fresh bottle of a high-purity amine base. It is good practice to distill liquid amine bases before use.
Base Inhibition of Catalyst: In some cases, excess amine base can coordinate to the palladium center and inhibit its catalytic activity.Reduce the amount of the amine base used. Alternatively, switch to an inorganic base which is less likely to coordinate to the catalyst.
Significant Homocoupling of the Terminal Alkyne (Glaser Coupling) Promotion by Amine Base: Some amine bases can facilitate the oxidative homocoupling of the alkyne, especially in the presence of the copper co-catalyst and oxygen.[5]Switch to an inorganic base like Cs₂CO₃ or K₃PO₄.[5] Alternatively, perform the reaction under strictly copper-free conditions, though this may require a more active palladium catalyst system and potentially higher temperatures.[6]
Presence of Oxygen: Oxygen promotes the Glaser coupling side reaction.Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[2]
Decomposition of the Aromatic Aldehyde Reaction with Amine Base: The aldehyde functional group can potentially react with primary or secondary amine bases, leading to the formation of imines or other side products.Use a tertiary amine base like triethylamine or DIPEA, which are less likely to react with the aldehyde. If decomposition persists, consider using an inorganic base.
High Reaction Temperature: Elevated temperatures in the presence of a base can lead to the degradation of sensitive aldehyde substrates.Optimize the reaction temperature. It is often possible to run Sonogashira couplings at room temperature or slightly elevated temperatures with the right choice of catalyst, ligand, and base.[6]
Formation of Aldol Condensation Byproducts Strongly Basic Conditions: If the aromatic aldehyde has acidic α-protons, a strong base can promote self-condensation reactions.Use a milder base and carefully control the reaction temperature. The use of a less-hindered amine base might also contribute to this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Sonogashira coupling reaction?

A1: The base in a Sonogashira coupling serves two main purposes. Firstly, it neutralizes the hydrohalic acid (e.g., HBr or HI) that is generated as a byproduct during the catalytic cycle. Secondly, it deprotonates the terminal alkyne, forming a more nucleophilic acetylide species, which is essential for the transmetalation step with the palladium complex.[1]

Q2: Which type of base is better for Sonogashira coupling with aromatic aldehydes: organic amines or inorganic bases?

A2: The optimal choice of base depends on the specific substrates and reaction conditions.

  • Organic amine bases like triethylamine (TEA), diisopropylethylamine (DIPEA), and piperidine are commonly used and often act as both the base and a solvent or co-solvent.[2] They are generally effective for a wide range of substrates.

  • Inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) can be advantageous, particularly for base-sensitive substrates or when trying to minimize side reactions like Glaser homocoupling.[5][7] They are often used in copper-free Sonogashira reactions.

Q3: Can the aldehyde group react with the amine base?

A3: Yes, it is possible for an aldehyde to react with primary or secondary amine bases to form an imine. To avoid this, it is recommended to use a tertiary amine base such as triethylamine or diisopropylethylamine. If side reactions with the aldehyde are still observed, switching to an inorganic base is a good alternative.

Q4: How much base should I use?

A4: Typically, the base is used in excess. For amine bases that also serve as the solvent, they are used in large excess. When used as a reagent, 2 to 5 equivalents of an amine base are common. For inorganic bases, 1.5 to 3 equivalents are generally sufficient. Optimization may be required for specific reactions.

Q5: My reaction is not going to completion. Should I add more base?

A5: While insufficient base can be a reason for an incomplete reaction, simply adding more is not always the solution and can sometimes be detrimental. First, ensure that your catalyst is active and that your reagents and solvents are pure and anhydrous. If the issue persists, a systematic optimization of the base (type and amount), solvent, and temperature is recommended. In some cases, switching to a stronger base may be necessary.[2]

Data Presentation

Table 1: Effect of Different Bases on the Sonogashira Coupling of p-Iodonitrobenzene and Phenylacetylene

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2NEt₃50High
3Cs₂CO₃25Poor
4K₂CO₃25Poor
5DIPEA25Poor
6KOH25Poor
7NaHCO₃25Poor
8NaOH25Poor
9Piperidine80Poor
10NEt₃80Poor
(Data adapted from a study on the Sonogashira reaction, highlighting the significant impact of base and temperature on yield.[3])

Table 2: Optimization of Base for a Copper-Free Multifold Sonogashira Coupling

EntryBaseSolventYield (%)
1Et₃NDioxane0
2K₃PO₄Dioxane15
3K₂CO₃Dioxane25
4Na₂CO₃Dioxane20
5Cs₂CO₃Dioxane85
6Cs₂CO₃ (0.75 equiv)Dioxane70
(This table showcases the superior performance of Cs₂CO₃ in a specific copper-free Sonogashira coupling system at room temperature.[8])

Experimental Protocols

General Protocol for Pd/Cu-Catalyzed Sonogashira Coupling of an Aromatic Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-iodobenzaldehyde) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine) (5 mL)

  • Anhydrous and degassed solvent (e.g., THF or DMF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture with stirring.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR'(L)₂ ArPdX->ArPdC Transmetalation CuX CuX ArPdX->CuX BaseH Base-H⁺X⁻ ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdC->Product CuCCR Cu-C≡CR' CuX->CuCCR CuCCR->ArPdX Alkyne H-C≡CR' Alkyne->CuCCR Deprotonation Base Base Base->Alkyne Base->BaseH ArX Ar-X ArX->Pd0

Caption: Simplified catalytic cycles in a Sonogashira coupling, highlighting the role of the base.

Troubleshooting_Workflow Start Start: Low Yield in Sonogashira Coupling CheckReagents Check Purity & Activity: - Aryl Aldehyde - Alkyne - Catalysts (Pd & Cu) - Base Start->CheckReagents ProblemReagents Problem Identified? CheckReagents->ProblemReagents Purify Purify/Replace Reagents ProblemReagents->Purify Yes CheckConditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvents? - Temperature? ProblemReagents->CheckConditions No Purify->Start Retry ProblemConditions Problem Identified? CheckConditions->ProblemConditions OptimizeConditions Optimize Conditions: - Degas Solvents - Adjust Temperature ProblemConditions->OptimizeConditions Yes EvaluateBase Evaluate Base: - Is it strong enough? - Is it causing side reactions? ProblemConditions->EvaluateBase No OptimizeConditions->Start Retry ChangeBase Change Base: - Try stronger amine (e.g., DIPEA) - Switch to inorganic (e.g., Cs₂CO₃) EvaluateBase->ChangeBase End Successful Reaction EvaluateBase->End No Problem Found/ Reaction Successful ChangeBase->Start Retry

Caption: A decision-making workflow for troubleshooting low yields in Sonogashira couplings.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-(Prop-2-yn-1-yloxy)benzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the purity of a compound is paramount. It directly impacts the reliability of experimental results, the efficacy of potential therapeutic agents, and the overall safety of pharmaceutical products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 4-(Prop-2-yn-1-yloxy)benzaldehyde, a key intermediate in organic synthesis.

Chemical Profile: this compound

  • Molecular Formula: C₁₀H₈O₂[1]

  • Molecular Weight: 160.17 g/mol [1]

  • Structure: Chemical structure of this compound

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a sample and can be used for quantitative analysis to determine purity.[2] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H (proton) and ¹³C (carbon-13) NMR spectra, one can identify the target compound and detect the presence of impurities.

Expected NMR Spectral Data for this compound

The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.9Singlet1H
Aromatic (ortho to -CHO)~7.8Doublet2H
Aromatic (ortho to -O)~7.1Doublet2H
Methylene (-O-CH₂-)~4.8Doublet2H
Acetylenic (-C≡CH)~2.5Triplet1H

Note: The multiplicity of the methylene and acetylenic protons may show long-range coupling.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carbonyl (-CHO)~191
Aromatic (C-O)~162
Aromatic (C-CHO)~132
Aromatic (CH, ortho to -CHO)~130
Aromatic (CH, ortho to -O)~115
Acetylenic (-C≡CH)~78
Acetylenic (-C≡CH)~76
Methylene (-O-CH₂-)~56

Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a substance.[2][4] It involves comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[5] This technique is particularly valuable as it does not require a reference standard of the analyte itself.[4]

Comparison of Analytical Techniques for Purity Validation

While NMR is a robust method, a comprehensive purity assessment often involves orthogonal techniques that measure different chemical properties. The table below compares NMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 3: Comparison of Purity Analysis Methods

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures nuclear spin transitions in a magnetic field.Separates compounds based on their partitioning between a mobile and stationary phase.[6]Separates volatile compounds in the gas phase followed by mass-based detection.[7]
Structural Info Provides detailed structural elucidation.Limited to retention time; requires coupling to a mass spectrometer for structural data.Provides fragmentation patterns for identification.
Quantification Excellent for absolute quantification (qNMR) without a reference standard of the analyte.[4][8]Requires a reference standard for accurate quantification.Requires a reference standard; response can be variable.
Sample Prep Simple dissolution in a deuterated solvent.Dissolution in mobile phase, may require filtration.[6]Sample must be volatile or made volatile through derivatization.[6]
Sensitivity Moderate.High.Very high.
Common Impurities Detected Solvents, starting materials, by-products.Non-volatile and thermally stable impurities.Volatile and semi-volatile impurities.[9]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • For quantitative analysis, accurately weigh and add a suitable internal standard (e.g., maleic acid) with a known purity.[4]

    • Dissolve the sample and standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration in qNMR.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectra.

    • Integrate the signals and calculate the purity based on the relative integrals of the analyte and the internal standard.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detection at an appropriate wavelength (e.g., 240 nm).[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Derivatization may be necessary if the compound has low volatility.

  • GC-MS Conditions (Typical):

    • Injector: Split/splitless inlet at an elevated temperature (e.g., 250 °C).

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

    • Oven Program: A temperature gradient to separate compounds based on boiling point.

    • Mass Spectrometer: Electron ionization (EI) source with a mass analyzer scanning a relevant mass range.

Purity Validation Workflow

The following diagram illustrates a typical workflow for the purity validation of a synthesized compound like this compound.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation Sample Synthesized Compound Prep Sample Preparation (Weighing, Dissolution) Sample->Prep NMR NMR Analysis (¹H, ¹³C, qNMR) Prep->NMR HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data_Analysis Data Processing & Analysis NMR->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis Purity_Assessment Purity Assessment (>95%?) Data_Analysis->Purity_Assessment Report Final Report Purity_Assessment->Report

Caption: Workflow for the purity validation of this compound.

Conclusion

The validation of purity is a critical step in chemical research and development. NMR spectroscopy, particularly quantitative ¹H NMR, stands out as a primary technique that offers both structural confirmation and accurate purity determination in a single, non-destructive measurement. For a comprehensive and robust assessment of this compound purity, it is recommended to employ orthogonal methods such as HPLC and GC-MS. This multi-faceted approach ensures the reliable characterization of the compound and the identification of a wide range of potential impurities, thereby upholding the quality and integrity of subsequent research and development activities.

References

A Comparative Analysis of 4-(Prop-2-yn-1-yloxy)benzaldehyde and Other Terminal Alkyne Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and drug development, the selection of an appropriate linker molecule is a critical determinant of the success of novel therapeutics and diagnostics. Among the diverse array of chemical handles available, terminal alkynes have emerged as indispensable tools for their ability to participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This guide provides a comprehensive comparison of 4-(Prop-2-yn-1-yloxy)benzaldehyde, a versatile aromatic alkyne linker, with other commonly employed terminal alkyne linkers. The following analysis, supported by experimental data and detailed protocols, will aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Terminal Alkyne Linkers

The ideal terminal alkyne linker for bioconjugation should exhibit a combination of favorable characteristics, including high reaction kinetics, excellent stability in biological media, and minimal off-target reactivity or cytotoxicity. This section provides a quantitative and qualitative comparison of this compound with other representative terminal alkyne linkers.

Data Presentation: Quantitative Comparison of Alkyne Linker Performance

Alkyne Linker ClassRepresentative LinkerSecond-Order Rate Constant (k₂) for CuAAC (M⁻¹s⁻¹)Key AdvantagesPotential Disadvantages
Aromatic Propargyl Ether This compound Estimated ~0.1 - 1Good balance of reactivity and stability; Benzaldehyde handle allows for further functionalization (e.g., oxime ligation).Potential for cytotoxicity associated with the benzaldehyde moiety needs to be evaluated for specific applications.[1]
Simple Propargyl Ether Propargyl-PEG4-OH~0.3Generally stable and biocompatible; PEG spacer enhances hydrophilicity.Lacks additional reactive handles for orthogonal chemistry.
Propargyl Amide N-Propargyl-acetamide~1 - 10Higher reactivity compared to propargyl ethers.[2]Potential for Michael addition side reactions with nucleophiles like thiols.[2]
Aryl Acetylene Phenylacetylene~0.1Rigid structure can be advantageous in certain applications.Generally lower reactivity compared to propargyl derivatives.[2]
Aliphatic Alkyne 5-Hexyn-1-ol~0.1Simple, non-aromatic structure.Lower reactivity compared to propargyl derivatives.[2]

Note: The reactivity of terminal alkynes in CuAAC is highly dependent on the specific copper catalyst, ligand, and reaction conditions used. The rate constants presented here are approximate values based on available literature for structurally similar compounds and are intended for comparative purposes.[2][3]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of different alkyne linkers. The following sections provide methodologies for assessing key performance parameters.

Protocol 1: Determination of Second-Order Rate Constants for CuAAC Reactions

This protocol describes a method to determine the second-order rate constant (k₂) of the CuAAC reaction for different alkyne linkers using HPLC or LC-MS to monitor the reaction progress.

Materials:

  • Alkyne linker (e.g., this compound)

  • Azide-containing molecule (e.g., Benzyl azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of the alkyne linker and benzyl azide in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vial, combine the alkyne linker (final concentration 1 mM) and benzyl azide (final concentration 1 mM) in PBS.

    • Add THPTA to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

    • Immediately start a timer and inject the t=0 sample into the HPLC or LC-MS system.

    • Withdraw aliquots at various time points (e.g., 1, 2, 5, 10, 20, 30, 60 minutes). Quench the reaction in the aliquots by adding an excess of a chelating agent like EDTA or by diluting with a solution of 0.1% formic acid in ACN.

    • Analyze the samples by HPLC or LC-MS, monitoring the disappearance of the alkyne and/or the appearance of the triazole product.[4]

  • Data Analysis:

    • Integrate the peak areas of the alkyne and triazole product at each time point.

    • Plot the concentration of the alkyne versus time.

    • Calculate the second-order rate constant (k₂) using the appropriate integrated rate law for a second-order reaction.

Protocol 2: Evaluation of Linker Stability in Human Plasma

This protocol outlines a method to assess the stability of an alkyne linker-containing bioconjugate in human plasma.

Materials:

  • Alkyne linker-conjugated protein (e.g., BSA-linker conjugate)

  • Human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard

  • LC-MS/MS system

Methodology:

  • Preparation of the Test Conjugate:

    • Synthesize a conjugate of the alkyne linker with a model protein like bovine serum albumin (BSA).

  • Incubation:

    • Incubate the alkyne linker-BSA conjugate (final concentration 1 µM) in human plasma at 37°C.[5][6]

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing:

    • At each time point, precipitate the plasma proteins by adding 3 volumes of cold ACN containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.[7]

  • Data Analysis:

    • Plot the percentage of the intact conjugate remaining versus time.

    • Calculate the half-life (t₁/₂) of the conjugate in plasma.[8]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potential cytotoxicity of bioconjugates functionalized with different alkyne linkers.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Antibody-drug conjugates (ADCs) prepared with different alkyne linkers

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with different alkyne linkers in cell culture medium.

    • Treat the cells with the various concentrations of the ADCs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each conjugate.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Terminal_Alkyne R1-C≡CH (e.g., this compound) Cu(I) Cu(I) Terminal_Alkyne->Cu(I) Coordination Azide R2-N3 Cu_Triazolide Cu(I)-Triazolide Intermediate Azide->Cu_Triazolide Cu(II) Cu(II)SO4 Ascorbate Sodium Ascorbate Cu(II)->Ascorbate Reduction Ascorbate->Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate Cu(I)->Cu_Acetylide Cu_Acetylide->Azide Cycloaddition Triazole 1,4-Disubstituted Triazole Product Cu_Triazolide->Triazole Protonolysis

Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Performance Evaluation cluster_analysis Data Analysis Select_Linker Select Alkyne Linker (e.g., this compound) Conjugate Conjugate to Biomolecule Select_Linker->Conjugate Purify Purify Bioconjugate Conjugate->Purify Kinetics Determine CuAAC Reaction Kinetics Purify->Kinetics Stability Assess Plasma Stability Purify->Stability Cytotoxicity Evaluate In Vitro Cytotoxicity Purify->Cytotoxicity Compare Compare Performance Metrics (k₂, t₁/₂, IC₅₀) Kinetics->Compare Stability->Compare Cytotoxicity->Compare Select_Optimal Select Optimal Linker for Application Compare->Select_Optimal

Workflow for comparing the performance of different alkyne linkers in bioconjugation.

Conclusion

The selection of a terminal alkyne linker is a critical decision in the design of bioconjugates. This compound offers a compelling combination of reactivity and stability, with the added advantage of a benzaldehyde handle for further chemical modification. However, its performance must be carefully evaluated against other alkyne linkers, such as simple propargyl ethers and more reactive propargyl amides, in the context of the specific application.

Propargyl ethers, including this compound, generally provide a good balance of reactivity and stability, making them suitable for a wide range of bioconjugation applications.[2] For applications requiring faster kinetics, propargyl amides may be a better choice, although their potential for off-target reactions with thiols should be considered.[2] The presence of the benzaldehyde group in this compound introduces the potential for cytotoxicity, which necessitates thorough evaluation using in vitro assays.[1] Ultimately, the optimal alkyne linker will depend on a careful consideration of the desired reaction kinetics, the stability requirements of the final conjugate, and the biocompatibility of the linker and its byproducts. The experimental protocols provided in this guide offer a framework for making an evidence-based selection of the most appropriate alkyne linker for your research and development needs.

References

efficiency of different catalysts for Sonogashira coupling of 4-(propargyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Sonogashira Coupling of 4-(Propargyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of the Sonogashira coupling, influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of various catalytic systems for the Sonogashira coupling of 4-(propargyloxy)benzaldehyde with aryl halides, supported by experimental data from analogous reactions.

Catalyst Performance Comparison

The efficiency of a catalyst in a Sonogashira coupling is determined by several factors, including the nature of the palladium source, the presence and type of co-catalyst (typically copper), the ligand, the base, and the solvent. Below is a summary of different catalytic systems and their performance in reactions analogous to the coupling of 4-(propargyloxy)benzaldehyde.

Catalyst SystemAryl HalideAlkyneBaseSolventTime (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI4-IodobenzaldehydePhenylacetyleneEt₃NTHF/DMA0.575[1]
Pd(CH₃CN)₂Cl₂ / cataCXium Ap-BromobenzaldehydePhenylacetyleneCs₂CO₃2-MeTHF4891[2]
[DTBNpP]Pd(crotyl)Cl4-BromobenzaldehydePhenylacetyleneTMPDMSO292[3]
Pd/CuFe₂O₄ MNPsIodobenzenePhenylacetyleneK₂CO₃EtOH195[4]
PdCl₂(PPh₃)₂Aryl HalidesTerminal AlkynesTBAFSolvent-free0.1-185-98[5]

Note: The data presented is for analogous reactions and serves as a guide for catalyst selection for the Sonogashira coupling of 4-(propargyloxy)benzaldehyde. Reaction conditions should be optimized for the specific substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Sonogashira coupling reactions.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling[1]

This protocol is adapted for the coupling of 4-(propargyloxy)benzaldehyde with an aryl iodide.

Materials:

  • 4-(Propargyloxy)benzaldehyde

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) / N,N-Dimethylacetamide (DMA) (9:1)

  • Argon atmosphere

Procedure:

  • To a solution of 4-(propargyloxy)benzaldehyde (1.2 mmol) and the aryl iodide (1.0 mmol) in a 9:1 mixture of THF and DMA (20 mL) is added triethylamine (3.0 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol) are then added.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling[2]

This protocol is a copper-free method, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.

Materials:

  • 4-(Propargyloxy)benzaldehyde

  • Aryl bromide

  • Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

  • cataCXium A (a phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen atmosphere

Procedure:

  • In a nitrogen-filled glovebox, a reaction vessel is charged with 4-(propargyloxy)benzaldehyde (1.5 mmol), the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), bis(acetonitrile)palladium(II) chloride (0.01 mmol), and cataCXium A (0.02 mmol).

  • 2-Methyltetrahydrofuran (5 mL) is added, and the vessel is sealed.

  • The reaction mixture is stirred at room temperature for the specified time, with progress monitored by GC-MS or LC-MS.

  • After completion, the mixture is filtered through a pad of Celite, and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography to yield the desired product.

Visualizing the Catalytic Cycle

The Sonogashira coupling reaction proceeds through a complex catalytic cycle involving both palladium and, in the traditional method, copper. Understanding this cycle is key to optimizing reaction conditions.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_acetylide R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_acetylide Transmetalation (from Cu cycle) pd_acetylide->pd0 product R¹-C≡C-R² pd_acetylide->product Reductive Elimination cu_acetylide Cu(I)-C≡C-R² cu_x Cu(I)-X cu_acetylide->cu_x to Pd cycle alkyne H-C≡C-R² alkyne->cu_acetylide Base cu_x->alkyne

Caption: The catalytic cycle of the Sonogashira coupling reaction.

This guide provides a starting point for researchers interested in utilizing the Sonogashira coupling for the synthesis of derivatives of 4-(propargyloxy)benzaldehyde. The selection of the optimal catalyst and reaction conditions will depend on the specific aryl halide used and the desired scale of the reaction. Further screening of catalysts and optimization of reaction parameters are recommended to achieve the best results.

References

A Comparative Guide to the Role of Functionalized Benzaldehydes in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functionalized benzaldehydes as key building blocks is fundamental to the synthesis of a vast array of heterocyclic compounds, many of which form the backbone of modern pharmaceuticals. The nature and position of substituents on the benzaldehyde ring can profoundly influence reaction pathways, yields, and timelines, making a comparative understanding of their performance crucial for efficient and targeted synthesis. This guide provides an objective comparison of variously functionalized benzaldehydes in the synthesis of three prominent classes of nitrogen-containing heterocycles: dihydropyrimidinones (via the Biginelli reaction), quinoxalines, and benzodiazepines. The information presented is supported by experimental data and detailed protocols to aid in practical application.

The Influence of Benzaldehyde Substitution: A Comparative Analysis

The electronic and steric properties of substituents on the benzaldehyde ring play a pivotal role in the outcome of heterocycle synthesis. Generally, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electrophilicity of the carbonyl carbon, which is a key factor in many condensation reactions.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea. The following table summarizes the impact of different benzaldehyde substituents on the yield of dihydropyrimidinones (DHPMs).

Benzaldehyde SubstituentElectronic EffectCatalyst/Solvent SystemReaction TimeYield (%)Reference
4-HNeutralDicalcium Phosphate / EtOH30 min85[1]
4-CH₃Electron-DonatingDicalcium Phosphate / EtOH40 min82[1]
4-OCH₃Electron-DonatingDicalcium Phosphate / EtOH45 min80[1]
4-ClElectron-WithdrawingDicalcium Phosphate / EtOH20 min92[1]
4-NO₂Electron-WithdrawingDicalcium Phosphate / EtOH15 min95[1]
3-NO₂Electron-Withdrawing(NH₄)H₂PO₄ / EtOH2 h85[2]
4-OCH₃Electron-Donating(NH₄)H₂PO₄ / EtOH2 h75[2]
HNeutral(NH₄)H₂PO₄ / EtOH2 h80[2]
2-OHElectron-Donating(NH₄)H₂PO₄ / EtOH2 h70[2]

Key Observation: In the Biginelli reaction, benzaldehydes bearing electron-withdrawing groups generally afford higher yields in shorter reaction times. This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial condensation step with urea.

Quinoxaline Synthesis

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In many modern syntheses, the 1,2-dicarbonyl is generated in situ from a substituted benzaldehyde derivative. The following table compares different methods for the synthesis of 2,3-diphenylquinoxaline, a model compound. While this does not directly compare benzaldehyde substituents, it highlights the impact of different synthetic strategies.

| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% |[3] | | Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |[3] | | Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% |[3] |

A study on the synthesis of various quinoxaline derivatives using a molybdophosphovanadates catalyst supported on alumina provides insights into the effect of substituents on the diamine and dicarbonyl components, with yields generally being high (80-95%) across a range of substrates.[4]

Benzodiazepine Synthesis

1,5-Benzodiazepines can be synthesized via the condensation of o-phenylenediamines with ketones or aldehydes. The following data illustrates the influence of benzaldehyde substituents on the yield of 1,5-benzodiazepine derivatives.

Benzaldehyde SubstituentElectronic EffectCatalyst/Solvent SystemReaction TimeYield (%)Reference
4-HNeutralH₅PMo₁₀V₂O₄₀ / EtOH1.5 h85[5]
4-CH₃Electron-DonatingH₅PMo₁₀V₂O₄₀ / EtOH2.0 h82[5]
4-OCH₃Electron-DonatingH₅PMo₁₀V₂O₄₀ / EtOH2.5 h80[5]
4-ClElectron-WithdrawingH₅PMo₁₀V₂O₄₀ / EtOH1.0 h90[5]
4-NO₂Electron-WithdrawingH₅PMo₁₀V₂O₄₀ / EtOH0.5 h94[5]

Key Observation: Similar to the Biginelli reaction, the synthesis of 1,5-benzodiazepines is generally more efficient with benzaldehydes containing electron-withdrawing substituents, leading to higher yields and shorter reaction times.

Experimental Protocols

General Procedure for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Method A: Using Dicalcium Phosphate as a Catalyst [1]

  • In a round-bottom flask, a mixture of the substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and dicalcium phosphate dihydrate (5 mol%) in ethanol (10 mL) is prepared.

  • The reaction mixture is refluxed and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure dihydropyrimidinone.

General Procedure for the Synthesis of Quinoxalines

Method B: Microwave-Assisted Synthesis [6]

  • A mixture of o-phenylenediamine (0.01 mol) and the appropriate 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline) (0.01 mol) is taken in a glass beaker.

  • The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts.

  • After completion of the reaction, the beaker is cooled.

  • The solid product obtained is purified by crystallization from ethanol.

General Procedure for the Synthesis of 1,5-Benzodiazepines

Method C: Using a Heteropolyacid Catalyst [5]

  • A mixture of o-phenylenediamine (1 mmol), the substituted benzaldehyde (1 mmol), and a catalytic amount of H₅PMo₁₀V₂O₄₀ in ethanol is stirred under reflux conditions.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the pure 1,5-benzodiazepine derivative.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in heterocycle synthesis, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Substituted Benzaldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea Urea Urea Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Tautomerization Cycloadduct Cyclized Intermediate Acyliminium->Cycloadduct + Enamine (Michael Addition) DHPM Dihydropyrimidinone Cycloadduct->DHPM Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

Experimental_Workflow Reactants Reactant Mixing (Benzaldehyde, etc.) Reaction Reaction (Heating/Stirring) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Heterocycle Characterization->FinalProduct

Caption: General experimental workflow for heterocycle synthesis.

References

Assessing the Stability of the Propargyl Ether Linkage: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The stability of this linker is paramount, dictating the therapeutic window of the drug by ensuring it remains intact in systemic circulation while enabling payload release at the target site. This guide provides a comprehensive comparison of the propargyl ether linkage with other common ether and non-ether linkages, supported by available experimental data, to aid in the rational design of drug conjugates.

Comparative Stability of Various Linkages

The stability of a linker is typically assessed under various conditions that mimic physiological environments and potential manufacturing or storage stresses. The following tables summarize the stability profiles of the propargyl ether linkage and several alternatives.

Linker TypeChemical StructureStability Profile
Propargyl Ether R-O-CH₂-C≡CHGenerally stable under neutral and slightly basic conditions. Susceptible to cleavage under strong acidic conditions and via specific metal-catalyzed reactions.[1] Metabolic stability can be influenced by substitution on the propargyl group.[1]
Alkyl Ether R-O-R'Highly stable across a wide pH range and resistant to enzymatic cleavage, contributing to a longer half-life in plasma.[2]
Benzyl Ether R-O-CH₂-PhGenerally stable in acidic and basic conditions but can be cleaved by strong acids.[3][4] Susceptible to reductive cleavage, such as catalytic hydrogenolysis.[4]
Silyl Ether R-O-SiR'₃Stability is highly dependent on the substituents on the silicon atom. Generally labile to fluoride ions and less stable under acidic conditions compared to alkyl or benzyl ethers.[5] Novel silyl ether-based linkers have shown extended half-lives in human plasma (> 7 days).[5]
Ester R-O-C(=O)-R'Susceptible to hydrolysis by plasma esterases, leading to a shorter half-life in circulation compared to ether linkages.[2][6]
Hydrazone R-CH=N-NH-R'pH-sensitive, designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes.[7] Traditional hydrazone linkers exhibit moderate plasma stability (t½ ≈ 2 days).[5]
Disulfide R-S-S-R'Cleavable in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells compared to plasma. Generally less stable in plasma than ether linkages.[5]

Quantitative Stability Data

The following table presents available quantitative data on the plasma stability of different linker types. It is important to note that direct, comprehensive quantitative data for the propargyl ether linkage in human plasma is not widely available in the literature. However, its general stability in simulated biological fluids has been reported.[1]

Linker SubtypeHalf-life (t½) in Human PlasmaReference
Silyl Ether-based> 7 days[5]
Hydrazone~ 2 days[5]
Carbonate~ 36 hours[7]
Triglycyl peptide (CX)~ 9.9 days (in mouse plasma)[7]
Thioether (non-cleavable)High (comparable to parent antibody)[5]
Propargyl Ether Data not extensively available. Reported to be chemically stable in simulated gastric and intestinal fluids over 24 hours.[1][1]

Experimental Protocols for Stability Assessment

A thorough assessment of linker stability involves subjecting the drug conjugate to forced degradation under various stress conditions.[8] These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Protocol 1: Hydrolytic Stability (Acidic and Basic Conditions)

Objective: To determine the rate of linker cleavage under acidic and basic conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the drug conjugate in a series of buffers with pH values ranging from acidic (e.g., pH 1.2, 4.5) to basic (e.g., pH 7.4, 9.0). A typical starting concentration is 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of intact drug conjugate and any released payload or degradation products.[9]

  • Data Analysis: Plot the concentration of the intact drug conjugate versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Protocol 2: Oxidative Stability

Objective: To evaluate the linker's susceptibility to oxidation.

Methodology:

  • Sample Preparation: Dissolve the drug conjugate in a suitable buffer (e.g., PBS, pH 7.4) and add an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a final concentration of, for example, 0.1%, 0.5%, and 3%.

  • Incubation: Incubate the samples at room temperature or 37°C, protected from light, for a defined period.

  • Sample Analysis: At various time points, analyze the samples by LC-MS to monitor for the degradation of the parent molecule and the formation of oxidation products.

  • Data Analysis: Determine the percentage of degradation over time.

Protocol 3: Reductive Stability (relevant for disulfide linkers and comparison)

Objective: To assess the linker's stability in a reducing environment, particularly relevant for disulfide linkers but also important to confirm the stability of other linkers.

Methodology:

  • Sample Preparation: Prepare a solution of the drug conjugate in a buffer containing a reducing agent, such as glutathione (GSH), at a physiologically relevant concentration (e.g., 1-10 mM).

  • Incubation: Incubate the samples at 37°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.

  • Sample Analysis: Monitor the cleavage of the linker by LC-MS at different time intervals.

  • Data Analysis: Quantify the amount of released payload to determine the rate of reductive cleavage.

Protocol 4: Enzymatic Stability

Objective: To determine the susceptibility of the linker to enzymatic cleavage by specific enzymes (e.g., cathepsins for peptide linkers, esterases for ester linkers).

Methodology:

  • Sample Preparation: Prepare a reaction mixture containing the drug conjugate, the specific enzyme (e.g., Cathepsin B), and the appropriate buffer system at the optimal pH for enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sample Analysis: At selected time points, stop the enzymatic reaction (e.g., by adding a protease inhibitor) and analyze the samples by LC-MS to quantify the released payload.

  • Data Analysis: Determine the rate of enzymatic cleavage.

Protocol 5: Plasma Stability

Objective: To evaluate the stability of the drug conjugate in a complex biological matrix.

Methodology:

  • Sample Preparation: Incubate the drug conjugate in human or animal plasma at 37°C.

  • Sample Processing: At various time points, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant for the released payload by LC-MS/MS. Alternatively, for ADCs, the intact or partially degraded ADC can be captured using affinity chromatography and then analyzed by LC-MS to determine the drug-to-antibody ratio (DAR).[9]

  • Data Analysis: Calculate the half-life of the drug conjugate in plasma.

Visualization of Experimental Workflows and Stability Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing linker stability and a logical comparison of the stability of different ether linkages.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Drug Conjugate Solutions (pH, Oxidizing/Reducing Agents, Enzymes, Plasma) incubate Incubate at Controlled Temperature (e.g., 37°C) prep->incubate Apply Stress timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction timepoint->quench lcms LC-MS Analysis (Quantify Intact Conjugate & Released Payload) quench->lcms kinetics Determine Degradation Kinetics (Calculate Half-life) lcms->kinetics

Figure 1. Experimental workflow for assessing linker stability.

Figure 2. Comparative stability of ether linkages.

Conclusion

The propargyl ether linkage presents a unique profile for applications in drug development. It is generally stable under neutral and slightly basic conditions, suggesting it would likely exhibit reasonable stability in systemic circulation.[1] However, its susceptibility to cleavage under specific acidic and metal-catalyzed conditions offers potential for controlled payload release. Compared to highly stable alkyl ethers, the propargyl ether provides a potential handle for cleavage, which might be advantageous for certain drug delivery strategies. Conversely, when compared to more labile linkers like esters and some hydrazones, the propargyl ether offers enhanced stability, potentially reducing off-target toxicity.[2][5]

The choice of linker is ultimately context-dependent, relying on the specific drug, target, and desired pharmacokinetic profile. The information and protocols provided in this guide are intended to assist researchers in making an informed decision by enabling a systematic evaluation of the stability of the propargyl ether linkage in comparison to other established alternatives. Further targeted studies to generate more quantitative data on the stability of propargyl ether-linked conjugates in biological matrices are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Reactivity of Propargyl and Other Alkyne Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an alkyne functional group for bioconjugation, chemical synthesis, or labeling is a critical decision that can significantly impact experimental outcomes. The propargyl group (-CH₂C≡CH) is a widely utilized terminal alkyne, but its reactivity profile in comparison to other alkynes is a subject of considerable interest. This guide provides an objective comparison of the reactivity of the propargyl group with other alkyne alternatives, supported by experimental data and detailed protocols.

Reactivity Comparison in Key Chemical Transformations

The reactivity of an alkyne is influenced by a combination of electronic and steric factors. Terminal alkynes, like the propargyl group, are generally more reactive in many common reactions than internal alkynes due to the presence of an acidic proton and reduced steric hindrance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a prime example where the choice of alkyne is crucial. While propargyl groups are highly effective, other terminal alkynes such as propiolamides can exhibit even greater reactivity.

Quantitative Comparison of Alkyne Reactivity in CuAAC

The following table summarizes the relative performance of various alkyne substrates in a ligand-accelerated CuAAC reaction under bioconjugation conditions. The data represents the time required to reach 50% and 90% of maximum fluorescence in a kinetic assay using a fluorogenic coumarin azide.

Alkyne SubstrateAlkyne TypeTime to 50% Completion (min)Time to 90% Completion (min)Key Observations
Propiolamide A Propiolamide~5~15Fastest reacting alkyne in this comparison.
Propargyl Ether B Propargyl~8~20High reactivity, slightly slower than propiolamide.
Propargyl Ether C Propargyl~8~20Similar reactivity to other propargyl ethers.
Propargyl Ether D Propargyl~9~22Consistent high reactivity among propargyl ethers.
Tertiary Propiolamide E Propiolamide~10~25Slower than the secondary propiolamide, possibly due to steric hindrance.
N-Propargylamide F Propargyl~12~30Good reactivity, suitable for many applications.
Propargylamine G Propargyl~13~35Slightly slower than N-propargylamide.
Propargylamine H Propargyl~14~40Reactivity can be influenced by substituents on the nitrogen.
Propargylamine I Propargyl~15~45Demonstrates the range of reactivity within propargylamines.
Propargyl Alcohol J Propargyl~18~50Slower than propargyl ethers and amides.
Aromatic Alkyne K Arylacetylene~25>60Significantly slower than propargylic compounds.
Aliphatic Alkyne L Terminal Alkyne~30>60Among the slowest reacting terminal alkynes in this set.
Aromatic Alkyne M Arylacetylene~35>60Slowest reacting alkyne in this comparison.

Data is qualitatively derived from kinetic traces presented in "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition" for illustrative comparison.

Discussion of CuAAC Reactivity:

Electronically activated alkynes, such as propiolamides, are generally more reactive than standard propargyl compounds in CuAAC reactions.[1] This increased reactivity is attributed to the electron-withdrawing nature of the amide group, which lowers the energy of the alkyne's LUMO, making it more susceptible to nucleophilic attack by the azide. However, this enhanced electrophilicity also makes propiolamides more prone to side reactions, such as Michael addition by nucleophiles like thiols.[1] Propargyl compounds, including propargyl ethers, amides, and amines, offer an excellent balance of high reactivity, ease of installation, stability, and cost-effectiveness, making them a popular choice for a wide range of applications.[1] Aromatic and long-chain aliphatic alkynes generally exhibit slower reaction rates compared to propargylic derivatives.[2]

Sonogashira Coupling
  • Terminal vs. Internal Alkynes: Terminal alkynes are essential for the standard Sonogashira reaction mechanism, which involves the formation of a copper acetylide intermediate.

  • Electronic Effects: Electron-withdrawing groups on the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide and potentially increasing the reaction rate. Conversely, electron-donating groups may decrease the reaction rate.

  • Steric Hindrance: Steric bulk near the alkyne can hinder the approach of the catalytic complexes, thereby slowing down the reaction. The linear geometry of the propargyl group's alkyne moiety minimizes steric hindrance, contributing to its good performance in this reaction.

Diels-Alder Cycloaddition

In the Diels-Alder reaction, alkynes can act as dienophiles, reacting with conjugated dienes to form cyclohexadiene derivatives. The reactivity of the alkynyl dienophile is primarily governed by electronic effects:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups attached to the alkyne (e.g., in propargyl esters or ketones) significantly enhances its reactivity as a dienophile. This is because these groups lower the energy of the alkyne's LUMO, leading to a smaller HOMO-LUMO gap with the diene's HOMO and a more favorable orbital interaction.

  • Propargyl vs. Other Alkynes: A propargyl group itself (as in propargyl bromide or alcohol) is not an activating group. However, when the propargylic position is attached to an electron-withdrawing group (e.g., an ester in methyl propiolate), the alkyne becomes a potent dienophile. The reactivity would be comparable to or greater than other activated alkynes, depending on the nature of the electron-withdrawing group. Steric effects are also a consideration, with bulkier substituents on the alkyne potentially slowing the reaction.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable comparative data. The following are representative protocols for the key reactions discussed.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the CuAAC reaction, which can be adapted for kinetic analysis by monitoring the reaction progress over time using techniques like NMR or fluorescence spectroscopy.

Materials:

  • Alkyne-containing substrate (e.g., propargyl derivative, 1.0 equiv)

  • Azide-containing substrate (1.0-1.2 equiv)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 1 M in H₂O)

  • Sodium ascorbate solution (e.g., 2 M in H₂O, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological applications)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-containing substrate and the azide-containing substrate in the chosen solvent.

  • If using a ligand, add it to the reaction mixture.

  • Add the copper(II) sulfate solution to the mixture (typically 1-5 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, NMR).

  • Upon completion, the product can be isolated using standard purification techniques.

Protocol 2: Sonogashira Coupling

This is a general protocol for a palladium and copper co-catalyzed Sonogashira coupling reaction.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Add the aryl or vinyl halide to the mixture.

  • Finally, add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter off the amine salt.

  • The filtrate is then concentrated, and the residue is purified by column chromatography to yield the coupled product.

Visualization of Experimental Workflow

The differential reactivity of alkyne tags is particularly relevant in complex biological systems, such as in activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomics strategy to identify and characterize enzyme activities in their native environment.

ABPP_Workflow cluster_invivo In-Cell / In-Vivo cluster_invitro In-Vitro Processing Cell Living Cells / Organism Labeled_Protein Covalently Labeled Target Protein Cell->Labeled_Protein Target Engagement Probe Alkyne-tagged Inhibitor Probe Probe->Cell Incubation Lysis Cell Lysis Labeled_Protein->Lysis Lysate Proteome Lysate Lysis->Lysate Click CuAAC 'Click' Reaction Lysate->Click Biotinylated Biotinylated Protein Click->Biotinylated Azide_Tag Azide-Biotin Tag Azide_Tag->Click Enrichment Streptavidin Enrichment Biotinylated->Enrichment Digestion On-bead Digestion (e.g., Trypsin) Enrichment->Digestion Peptides Enriched Peptides Digestion->Peptides MS LC-MS/MS Analysis Peptides->MS Identification Target Protein Identification MS->Identification

Activity-Based Protein Profiling (ABPP) Workflow

In the depicted ABPP workflow, an alkyne-tagged probe is introduced into a biological system to covalently label its protein targets.[3][4] After cell lysis, the alkyne handle is used for a CuAAC reaction with an azide-biotin tag.[3] The choice of the alkyne tag (e.g., a highly reactive propiolamide vs. a standard propargyl group) can influence the efficiency of this "click" step, especially when dealing with low abundance proteins or when shorter reaction times are desirable. The biotinylated proteins are then enriched, digested, and the resulting peptides are analyzed by mass spectrometry to identify the target proteins.

References

Comparative Analysis of Reaction Kinetics: 4-(Prop-2-yn-1-yloxy)benzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-(Prop-2-yn-1-yloxy)benzaldehyde, a versatile building block in medicinal chemistry and drug discovery, particularly in the realm of "click chemistry."[1][2] Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages kinetic data from analogous aromatic aldehydes to provide a predictive framework for its reactivity. The primary focus is on condensation and oxidation reactions, which are fundamental transformations for aldehydes.

Executive Summary

This compound's unique structure, featuring a terminal alkyne, makes it a valuable tool for bioconjugation and the synthesis of complex molecular architectures.[1] Understanding its reaction kinetics is crucial for optimizing reaction conditions and predicting its behavior in complex chemical and biological systems. This guide compares its expected kinetic profile with that of unsubstituted benzaldehyde and other 4-substituted benzaldehydes, providing a baseline for experimental design.

Comparative Kinetic Data

Table 1: Rate Constants for the Base-Catalyzed Condensation of Substituted Benzaldehydes with Acetonitriles

This reaction is a classic example of a nucleophilic addition to the carbonyl group, a fundamental reaction of aldehydes.

AldehydeSubstituent (at para position)Rate Constant (k, M⁻²s⁻¹)Reference
Benzaldehyde-HData not specified in abstract[3]
4-Methylbenzaldehyde-CH₃ (electron-donating)Lower than benzaldehyde (qualitative)[3]
4-Methoxybenzaldehyde-OCH₃ (electron-donating)Lower than benzaldehyde (qualitative)[3]
4-Chlorobenzaldehyde-Cl (electron-withdrawing)Higher than benzaldehyde (qualitative)[3]
4-Bromobenzaldehyde-Br (electron-withdrawing)Higher than benzaldehyde (qualitative)[3]
4-Fluorobenzaldehyde-F (electron-withdrawing)Higher than benzaldehyde (qualitative)[3]
This compound -OCH₂C≡CH (expected electron-donating) Expected to be lower than benzaldehyde Inference

Note: The reaction is third-order overall: first-order with respect to the aldehyde, the acetonitrile, and the base catalyst (sodium methoxide in methanol).[3] Electron-donating groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups increase the electrophilicity and accelerate the reaction.

Table 2: Rate Coefficients for the Gas-Phase Reaction of Aromatic Aldehydes with NO₃ Radicals

This reaction is relevant to atmospheric chemistry and provides insights into the reactivity of the aldehydic C-H bond.

AldehydeRate Coefficient (k, 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹)Reference
Benzaldehyde (BA)2.6 ± 0.3[4]
ortho-Tolualdehyde (O-TA)8.7 ± 0.8[4]
meta-Tolualdehyde (M-TA)4.9 ± 0.5[4]
para-Tolualdehyde (P-TA)4.9 ± 0.4[4]
This compound Data not available

Note: The reaction with NO₃ radicals primarily involves the abstraction of the aldehydic hydrogen atom.[4] The substituents on the aromatic ring can influence the stability of the resulting benzoyl radical, thereby affecting the reaction rate.

Experimental Protocols

To determine the reaction kinetics of this compound, standard methods for monitoring chemical reactions can be employed. The choice of method depends on the specific reaction being studied.

UV-Vis Spectrophotometry for Condensation Reactions

This method is suitable when the product of the reaction has a distinct UV-Vis absorption spectrum compared to the reactants. For instance, the formation of a conjugated system in a condensation product often leads to a new absorbance peak at a longer wavelength.

Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the starting materials (this compound and the nucleophile) and the purified product in the chosen solvent to identify the wavelength of maximum absorbance (λmax) of the product where the reactants have minimal absorbance.

  • Instrument Setup: Use a thermostatted UV-Vis spectrophotometer to maintain a constant reaction temperature. Set the instrument to kinetic mode to record absorbance at the predetermined λmax at regular time intervals.

  • Reaction Initiation: In a quartz cuvette, mix the solutions of the reactants at the desired concentrations and temperature. The reaction can be initiated by the addition of a catalyst or the final reactant.

  • Data Acquisition: Immediately start recording the absorbance at λmax over time.

  • Data Analysis: The rate of reaction can be determined from the change in absorbance over time using the Beer-Lambert law. Plotting concentration (or a function of concentration) versus time allows for the determination of the rate law and the rate constant.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a versatile technique that can be used to separate and quantify the reactants and products in a reaction mixture over time.

Protocol:

  • Method Development: Develop an HPLC method (e.g., reversed-phase) that can effectively separate the starting materials, products, and any significant byproducts. This involves selecting an appropriate column, mobile phase, and detector wavelength.

  • Calibration: Prepare standard solutions of known concentrations for each component to be quantified and generate calibration curves by plotting peak area versus concentration.

  • Kinetic Run: Initiate the reaction in a thermostatted vessel. At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Sample Analysis: Analyze the quenched samples by HPLC to determine the concentration of each component.

  • Data Analysis: Plot the concentration of reactants and products as a function of time to determine the reaction rates, rate law, and rate constants.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway where a molecule synthesized using this compound (via click chemistry) could act as a ligand to modulate a cellular signaling cascade.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ligand Bioactive Molecule (from this compound) Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Gene Expression) Signal_Transduction->Cellular_Response Modulation

Caption: Generalized signaling pathway modulated by a bioactive molecule.

Experimental Workflow Diagram

The diagram below outlines the general workflow for a kinetic study of a reaction involving this compound using a spectroscopic method.

Experimental_Workflow Start Start: Prepare Reactant Solutions & Standards Setup Instrument Setup (e.g., Spectrophotometer) Start->Setup Initiate Initiate Reaction (Mix Reactants) Setup->Initiate Monitor Monitor Reaction Progress (e.g., Absorbance vs. Time) Initiate->Monitor Analyze Data Analysis (Determine Rate Law & k) Monitor->Analyze End End: Report Kinetic Parameters Analyze->End

Caption: General workflow for a kinetic analysis experiment.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the substituent's electronic properties and the reaction rate in the context of nucleophilic addition to substituted benzaldehydes.

Logical_Relationship Substituent Substituent at para-position EDG Electron-Donating Group (EDG) Substituent->EDG EWG Electron-Withdrawing Group (EWG) Substituent->EWG Electrophilicity Carbonyl Carbon Electrophilicity EDG->Electrophilicity Decreases EWG->Electrophilicity Increases Rate Rate of Nucleophilic Addition Electrophilicity->Rate Directly Proportional

References

Safety Operating Guide

Proper Disposal of 4-(Prop-2-yn-1-yloxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-(Prop-2-yn-1-yloxy)benzaldehyde (CAS No. 5651-86-5), a chemical used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is a combustible liquid that can cause serious skin and eye irritation, is harmful if inhaled, and may cause respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Clothing: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • An eyewash station and safety shower should be readily accessible.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Do not allow the chemical to enter drains.[1] Absorb the spill with an inert material such as sand or earth and collect it into a suitable, labeled container for disposal.

Disposal Operational Plan

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Ensure the original container is tightly sealed. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Segregation:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it segregated from incompatible materials, such as strong oxidizing agents.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with the Safety Data Sheet (SDS) for the chemical.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the related compound, benzaldehyde.

PropertyThis compoundBenzaldehyde
Molecular Formula C₁₀H₈O₂[3]C₇H₆O
Molecular Weight 160.17 g/mol [3]106.12 g/mol
Boiling Point Not available178 - 179 °C[1]
Melting Point Not available-26 °C[1]
Density Not available1.045 g/cm³ at 25 °C[1]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound and related chemicals.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Steps cluster_spill Spill Response A Wear Appropriate PPE B Handle in a Fume Hood A->B C Seal in a Labeled, Compatible Container B->C G Evacuate and Ventilate B->G If Spill Occurs D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F Maintain Disposal Records E->F H Contain with Inert Material G->H I Collect in a Labeled Container H->I I->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-(Prop-2-yn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for 4-(Prop-2-yn-1-yloxy)benzaldehyde (CAS No. 5651-86-5), ensuring a secure laboratory environment.

Chemical and Physical Properties

PropertyValue
CAS Number 5651-86-5
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance White to light yellow to light orange powder/crystal
Melting Point 85-86°C
Storage Temperature Room temperature, under an inert atmosphere

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is classified as a hazardous substance that causes skin irritation (H315) and serious eye irritation (H319)[1].

A comprehensive personal protective equipment (PPE) strategy is crucial to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPESpecification
Eyes/Face Safety Goggles/Face ShieldMust meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a risk of splashing[1].
Skin Chemical-resistant GlovesButyl rubber gloves are recommended for handling aldehydes. Nitrile gloves can provide adequate splash protection but should be replaced immediately upon contamination[2][3].
Body Laboratory CoatA standard laboratory coat should be worn and kept buttoned.
Respiratory Dust RespiratorUse in poorly ventilated areas or when generating dust. Ensure the respirator is NIOSH (US) or CEN (EU) approved[1].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following procedure should be followed when handling this compound.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and dark place.

    • Keep the container tightly sealed and store under an inert atmosphere[1].

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal.

The following diagram illustrates the standard operational workflow for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Work in Fume Hood prep2 Don PPE: - Goggles - Lab Coat - Gloves prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Handling Workflow Diagram

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[1][4].
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention[1][4].
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Primary Disposal Method:

  • Solid Waste: Collect unused or waste solid material in a designated, labeled, and sealed container. This is considered hazardous waste and must be disposed of through a licensed hazardous waste disposal company.

  • Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips) should also be collected in the same hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Waste Treatment (for trained personnel only):

  • In some cases, aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less hazardous. This procedure should only be attempted by trained chemists with a thorough understanding of the reaction and safety precautions.

Disposal Workflow Diagram:

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate Waste: - Solid Chemical - Contaminated PPE - Rinsate collect2 Use Labeled, Sealed Hazardous Waste Container collect1->collect2 store1 Store in Designated Satellite Accumulation Area collect2->store1 dispose1 Arrange Pickup by Licensed Waste Contractor store1->dispose1

Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.